1-(3-Methoxyphenyl)ethanol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBPFBWAXNCEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025820 | |
| Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23308-82-9 | |
| Record name | (±)-1-(3-Methoxyphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23308-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023308829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23308-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EQ14QXI2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and properties of 1-(3-Methoxyphenyl)ethanol
An In-depth Technical Guide to the Synthesis and Properties of 1-(3-Methoxyphenyl)ethanol
Introduction
This compound, a secondary aromatic alcohol, serves as a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development. Its structure, featuring a chiral center and a methoxy-substituted phenyl ring, makes it a valuable building block for more complex molecular architectures. At room temperature, it presents as a colorless to pale yellow liquid.[1] This guide offers a comprehensive exploration of its synthesis, physicochemical properties, and key applications, tailored for researchers and drug development professionals. A significant application of this compound is its role as a key precursor in the synthesis of (S)-rivastigmine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[2][3] It is also identified as Rivastigmine EP Impurity G, underscoring its importance in the quality control of this pharmaceutical.[2][3]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are critical for its handling, application in synthesis, and purification. These characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23308-82-9 | [1][4][5] |
| Molecular Formula | C₉H₁₂O₂ | [1][5] |
| Molecular Weight | 152.19 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 248.3 °C at 760 mmHg | [1][4] |
| Density | ~1.053 - 1.078 g/mL | [1][6] |
| Refractive Index (n20/D) | ~1.521 - 1.5325 | [1][6] |
| Solubility | Sparingly soluble in Methanol; Slightly soluble in Chloroform, Ethyl Acetate. | [6] |
| Storage Temperature | 2-8 °C or Room Temperature, Sealed in dry conditions. | [4][6][7] |
Spectroscopic analysis is essential for the structural confirmation of this compound. Comprehensive spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are readily available in various chemical databases for reference.[5][8][9]
Strategic Synthesis of this compound
The synthesis of this compound is most commonly achieved through two primary, high-yielding routes: the reduction of a corresponding ketone and the nucleophilic addition of a Grignard reagent to an aldehyde. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Route 1: Reduction of 3-Methoxyacetophenone
This is arguably the most direct and frequently employed method. It involves the reduction of the carbonyl group of 3-methoxyacetophenone to a secondary alcohol. This transformation can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) being a common choice for laboratory-scale synthesis due to its selectivity and operational simplicity.
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 3-methoxyacetophenone. This addition breaks the carbonyl π-bond, generating a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates this alkoxide to yield the final alcohol product, this compound.[10] Because the ketone is prochiral and the planar carbonyl can be attacked from either face with equal probability, this method produces a racemic mixture of (±)-1-(3-methoxyphenyl)ethanol.[10]
Caption: Mechanism of NaBH₄ reduction of a ketone to a secondary alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.[10]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a crucial step to control the exothermic reaction and prevent potential side reactions.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.0-1.5 eq) portion-wise to the stirred solution. The slow addition maintains the low temperature and controls the rate of hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) or water to decompose the excess NaBH₄ and the borate ester complex. This step should be performed in a fume hood as hydrogen gas is evolved.
-
Workup and Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x). The extraction isolates the desired alcohol from inorganic salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Route 2: Grignard Reaction with 3-Methoxybenzaldehyde
This classic carbon-carbon bond-forming reaction provides an alternative route. It involves the reaction of 3-methoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).
The Grignard reagent acts as a potent nucleophile, with the carbon atom of the methyl group attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms a new carbon-carbon bond and creates a magnesium alkoxide intermediate. The reaction is then quenched with an aqueous acid (e.g., ammonium chloride or dilute HCl) to protonate the alkoxide, yielding this compound.[11] The paramount consideration for this synthesis is the strict exclusion of water and other protic solvents, as they will rapidly protonate and destroy the Grignard reagent.[11][12]
Caption: General workflow for the Grignard synthesis of an alcohol.
-
Glassware Preparation: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[13]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Reagent Preparation (if not commercially available): Add a solution of methyl bromide in anhydrous diethyl ether or THF dropwise via the dropping funnel to the magnesium turnings to initiate the formation of methylmagnesium bromide. The reaction is often initiated with a small crystal of iodine if it does not start spontaneously.
-
Aldehyde Addition: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide.[11]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product, which can then be purified by distillation or chromatography.
Applications in Research and Development
This compound is more than a simple alcohol; it is a versatile reactant with significant utility.
-
Chiral Catalysis: It is used as a reactant in the preparation of 2,3-dihydroimidazo[1,2-a]pyridines, which function as effective enantioselective acyl transfer catalysts for the kinetic resolution of other alcohols.[3][6]
-
Oxidation Chemistry: The compound serves as a substrate in the chemoselective preparation of aryl ketones, particularly through oxidation methods catalyzed by TEMPO-copper(II) systems in aqueous media.[6]
-
Pharmaceutical Synthesis: Its most prominent role is as a key intermediate for important pharmaceuticals. The enantiomerically pure form, (S)-1-(3-methoxyphenyl)ethanol, is a critical building block for synthesizing (S)-rivastigmine, a widely used medication for treating the symptoms of Alzheimer's and Parkinson's disease-related dementia.[2] It is also an intermediate for the experimental calcimimetic agent NPS-R-568.[2]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes skin and eye irritation.[4][5][7] It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Handling: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[6][7] Recommended storage temperatures are often between 2-8°C.[7]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]
-
If swallowed: Rinse mouth with water and consult a physician.[7]
-
References
- 1. Page loading... [guidechem.com]
- 2. (S)-1-(3-methoxyphenyl)ethanol | 129940-69-8 | Benchchem [benchchem.com]
- 3. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]
- 4. This compound | 23308-82-9 [sigmaaldrich.com]
- 5. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 1-(3-METHOXY-PHENYL)-ETHANOL(23308-82-9) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Theory (brief) General reaction. This experiment reduces the aryl ketone.. [askfilo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cerritos.edu [cerritos.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
1-(3-Methoxyphenyl)ethanol CAS number 23308-82-9
An In-depth Technical Guide to 1-(3-Methoxyphenyl)ethanol (CAS 23308-82-9)
Executive Summary
This compound, hereafter referred to as MPE, is a versatile secondary alcohol that serves as a pivotal building block in modern organic synthesis. While it finds utility in the fragrance industry, its primary significance for researchers and drug development professionals lies in its role as a chiral precursor for high-value pharmaceutical compounds. This guide provides a comprehensive technical overview of MPE, covering its physicochemical properties, synthesis methodologies (both racemic and enantioselective), key chemical transformations, and analytical characterization techniques. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into its application, particularly in the synthesis of the acetylcholinesterase inhibitor (S)-rivastigmine, a therapeutic agent for Alzheimer's disease.
Introduction: The Strategic Importance of a Versatile Synthon
This compound (CAS 23308-82-9) is an organic compound characterized by a phenyl ring substituted with a methoxy group at the meta-position relative to a 1-hydroxyethyl side chain.[1] While its racemic form has applications in fragrances due to a mild, pleasant aroma, the true value of MPE in the pharmaceutical landscape is unlocked through its chirality.[1][2] The stereocenter at the carbinol carbon means MPE exists as two non-superimposable mirror images, or enantiomers: (R)-MPE and (S)-MPE.
The biological activity of many pharmaceuticals is intrinsically linked to a specific stereochemistry.[3] Consequently, access to enantiomerically pure building blocks is a cornerstone of modern drug development. (S)-MPE is a critical intermediate in the synthesis of (S)-rivastigmine, a drug used to manage dementia associated with Alzheimer's and Parkinson's diseases.[3][4] Furthermore, MPE is identified as "Rivastigmine EP Impurity G," underscoring its relevance in the quality control and regulatory aspects of the drug's manufacturing process.[5][6] This dual role as both a key precursor and a critical impurity makes a deep understanding of its synthesis, reactivity, and analysis essential for any scientist working in this domain.
Physicochemical Properties and Safe Handling
MPE is a colorless to pale yellow liquid at room temperature.[2] Its molecular structure dictates its physical properties and reactivity, with the hydroxyl group serving as the primary site for transformations and the methoxy-substituted aromatic ring influencing its electronic characteristics.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 23308-82-9 (for racemate) | [7] |
| Molecular Formula | C₉H₁₂O₂ | [2][8] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| IUPAC Name | This compound | [6][9] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 248.3°C @ 760 mmHg | [2][9] |
| Density | 1.053 - 1.078 g/cm³ | [2][5] |
| Flash Point | 103.7 °C | [5][9] |
| Refractive Index | 1.521 - 1.532 | [2][5] |
| Solubility | Sparingly soluble in methanol; slightly soluble in chloroform and ethyl acetate. | [5] |
Safety and Handling
MPE is classified as a harmful and irritant substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
Synthesis and Manufacturing Pathways: From Racemate to Enantiopure
The synthesis of MPE can be approached from two distinct strategic standpoints: the production of the racemic mixture, suitable for applications where chirality is irrelevant, and the more complex, yet crucial, synthesis of a single enantiomer for pharmaceutical applications.
Racemic Synthesis via Ketone Reduction
The most direct and common laboratory-scale synthesis of racemic MPE involves the reduction of the corresponding ketone, 3'-methoxyacetophenone. This approach is valued for its simplicity, high yield, and the ready availability of the starting material.
Caption: Racemic synthesis of MPE via sodium borohydride reduction.
This protocol describes a standard, reliable method for producing racemic MPE. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that is highly selective for aldehydes and ketones, easy to handle, and does not require anhydrous conditions, making the protocol robust and scalable.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3'-methoxyacetophenone (1 equivalent) and dissolve it in methanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is critical to control the exothermic reaction and prevent side reactions.
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The portion-wise addition maintains control over the rate of hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask in an ice bath again and slowly quench the excess NaBH₄ by adding 1 M hydrochloric acid (HCl) dropwise until the pH is neutral (~7) and gas evolution ceases.
-
Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel to obtain pure, racemic this compound.
Enantioselective Synthesis: The Gateway to Pharmaceuticals
For drug development, obtaining a single enantiomer is paramount. This can be achieved through asymmetric synthesis or by resolving the racemic mixture. A highly effective and increasingly popular method is biocatalytic deracemization.
This innovative process uses a two-step, one-pot sequence to convert a racemic alcohol into a single, highly enriched enantiomer.[4] It leverages the stereoselectivity of enzymes to achieve what is often challenging with traditional chemical methods.
Caption: Deracemization workflow to produce enantiopure (R)-MPE.
This protocol is adapted from established literature procedures and demonstrates a powerful green chemistry approach.[4]
-
Step 1 (Oxidative Resolution):
-
Culture: Prepare a culture of Candida albicans in an appropriate growth medium. Harvest and immobilize the cells in calcium alginate beads for easier handling and recycling.
-
Reaction: In a buffered aqueous solution, suspend the immobilized C. albicans cells. Add racemic MPE (e.g., at a concentration of 100-150 mmol L⁻¹) and an oxidant like acetone.
-
Mechanism: The alcohol dehydrogenases within the yeast selectively recognize and oxidize the (S)-enantiomer to 3'-methoxyacetophenone, leaving the (R)-enantiomer largely untouched.
-
Monitoring: Monitor the reaction by chiral gas chromatography (GC) until approximately 50% conversion is reached, resulting in a mixture of (R)-MPE and the ketone.
-
-
Step 2 (Asymmetric Reduction):
-
Enzyme Addition: To the same reaction vessel, add a commercially available ketoreductase (KRED) that is selective for producing the (R)-alcohol. Add a co-factor recycling source, typically isopropanol.
-
Mechanism: The KRED reduces the 3'-methoxyacetophenone (formed in Step 1) back to the alcohol, but does so stereoselectively to yield the (R)-enantiomer.
-
Result: The combination of these two steps effectively converts the entire racemic starting material into the desired (R)-enantiomer with high enantiomeric excess (ee).
-
Workup & Purification: Filter to remove the immobilized yeast cells. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The resulting (R)-MPE can be purified by column chromatography.
-
Key Chemical Transformations in Drug Synthesis
The synthetic utility of MPE, particularly its enantiopure forms, is demonstrated by its conversion into other key intermediates. The transformation of (R)-MPE into (S)-1-(3-methoxyphenyl)ethylamine is the pivotal step in the synthesis of (S)-rivastigmine.
This pathway highlights a classic example of stereochemical control, where the configuration of the starting alcohol dictates the configuration of the final active pharmaceutical ingredient (API).
Caption: Key synthetic steps from (R)-MPE to (S)-Rivastigmine.
This protocol achieves the conversion of an alcohol to an amine with inversion of stereochemistry, a critical transformation for accessing the required (S)-amine from the (R)-alcohol.[4]
-
Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve (R)-MPE (1 equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (PPh₃, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Mitsunobu Reaction: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise via syringe. The appearance of a characteristic orange color and subsequent fading indicates reaction progress. The reaction proceeds via an SN2 mechanism, which inverts the stereocenter.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Concentrate the reaction mixture and purify the crude product by flash chromatography to isolate the (S)-N-(1-(3-methoxyphenyl)ethyl)phthalimide intermediate.
-
Deprotection: Dissolve the phthalimide intermediate in ethanol. Add hydrazine monohydrate (2-3 equivalents) and heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Isolation: Cool the reaction, filter off the precipitate, and concentrate the filtrate. Dissolve the residue in dilute HCl and wash with ether to remove non-basic impurities. Basify the aqueous layer with NaOH and extract with an organic solvent to yield (S)-1-(3-methoxyphenyl)ethylamine.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and, when necessary, the enantiomeric purity of MPE.
Table 2: Representative ¹H and ¹³C NMR Data for this compound
(Solvent: DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.20 | t | 1H | Ar-H |
| ~6.90 | m | 2H | Ar-H | |
| ~6.75 | d | 1H | Ar-H | |
| ~5.15 | d | 1H | -OH | |
| ~4.75 | q | 1H | -CH(OH)- | |
| ~3.75 | s | 3H | -OCH₃ | |
| ~1.35 | d | 3H | -CH₃ | |
| ¹³C NMR | ~159.5 | C | Ar-C (ipso, -OCH₃) | |
| ~148.0 | C | Ar-C (ipso, -CHOH) | ||
| ~129.5 | CH | Ar-CH | ||
| ~118.0 | CH | Ar-CH | ||
| ~113.0 | CH | Ar-CH | ||
| ~111.0 | CH | Ar-CH | ||
| ~69.0 | CH | -CH(OH)- | ||
| ~55.0 | CH₃ | -OCH₃ | ||
| ~25.0 | CH₃ | -CH₃ |
Note: Exact chemical shifts can vary based on solvent and concentration. Data is representative and based on typical values found in the literature.[10]
-
Infrared (IR) Spectroscopy: Key signals include a broad absorption around 3350 cm⁻¹ (O-H stretch) and strong absorptions in the 1600-1450 cm⁻¹ region (aromatic C=C stretching) and around 1250 cm⁻¹ (C-O stretching of the methoxy group).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 152. Key fragmentation patterns would include the loss of a methyl group (m/z = 137) and the loss of water (m/z = 134).
-
Chromatography:
-
Gas Chromatography (GC): Used with a Flame Ionization Detector (FID) for assessing chemical purity.
-
Chiral GC/HPLC: Essential for determining enantiomeric excess (ee). Specialized chiral columns (e.g., based on cyclodextrin derivatives) are required to separate the (R) and (S) enantiomers.
-
Conclusion
This compound is far more than a simple aromatic alcohol; it is a strategic asset in the synthesis of complex, high-value molecules. Its utility is defined by the hydroxyl functional group, the electronically-tuned aromatic ring, and, most critically, its chiral center. The evolution of synthetic methods from straightforward reductions to sophisticated biocatalytic deracemizations reflects the increasing demand for enantiopure compounds in the pharmaceutical industry. For drug development professionals and synthetic chemists, a thorough understanding of the synthesis, reactivity, and analysis of MPE is not just beneficial—it is a prerequisite for innovation and success in the field.
References
- 1. Buy this compound | 23308-82-9 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. (S)-1-(3-methoxyphenyl)ethanol | 129940-69-8 | Benchchem [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]
- 6. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 9. This compound | 23308-82-9 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
spectroscopic data of 1-(3-Methoxyphenyl)ethanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Methoxyphenyl)ethanol
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 23308-82-9), a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing.[1] A thorough understanding of its spectral properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural elucidation of the molecule.
Molecular Identity and Structure
This compound is an aromatic alcohol with a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[2][3][4] Its structure consists of an ethanol backbone attached to a phenyl ring at the C1 position, with a methoxy group substituent at the meta (C3) position of the ring.
Caption: Structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Experimental Protocol: NMR Data Acquisition
A robust methodology for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Caption: Standard experimental workflow for NMR spectroscopy.
¹H NMR Spectral Data
The ¹H NMR spectrum provides a proton census of the molecule. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.22 – 7.26 | Multiplet | 1H | - | Ar-H (H4') |
| 6.93 – 7.00 | Multiplet | 2H | - | Ar-H (H2', H6') |
| 6.78 – 6.82 | Multiplet | 1H | - | Ar-H (H5') |
| 5.18 – 5.23 | Multiplet | 1H | - | OH |
| 4.72 – 4.78 | Multiplet | 1H | - | CH (H7) |
| 3.76 – 3.77 | Multiplet | 3H | - | OCH₃ (H9) |
| 1.34 – 1.38 | Multiplet | 3H | - | CH₃ (H8) |
Expert Interpretation:
-
Aromatic Region (δ 6.7-7.3): The four protons on the substituted benzene ring appear as complex multiplets, characteristic of a 1,3-disubstituted pattern.
-
Carbinol Proton (δ 4.72-4.78): The proton on the carbon bearing the hydroxyl group (H7) appears as a multiplet. This is due to coupling with the adjacent methyl protons (H8).
-
Methoxy Protons (δ 3.76-3.77): The three protons of the methoxy group (OCH₃) appear as a sharp singlet, as they have no adjacent protons to couple with.
-
Methyl Protons (δ 1.34-1.38): The three protons of the terminal methyl group (H8) appear as a doublet due to coupling with the single carbinol proton (H7).
-
Hydroxyl Proton (δ 5.18-5.23): The hydroxyl proton signal is observed as a broad multiplet. Its chemical shift and appearance can vary depending on concentration, temperature, and solvent due to hydrogen bonding.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The assignments are based on data acquired in DMSO-d₆.[5]
| Chemical Shift (δ) ppm | Assignment |
| 159.68 | Ar-C (C3') |
| 149.66 | Ar-C (C1') |
| 129.47 | Ar-CH (C5') |
| 118.02 | Ar-CH (C6') |
| 112.31 | Ar-CH (C4') |
| 111.33 | Ar-CH (C2') |
| 68.60 | CH-OH (C7) |
| 55.30 | OCH₃ (C9) |
| 26.39 | CH₃ (C8) |
Expert Interpretation:
-
Aromatic Carbons (δ 111-160): Six distinct signals confirm the presence of the six unique carbons in the aromatic ring. The carbons directly attached to oxygen (C1' and C3') are the most deshielded, appearing furthest downfield.
-
Carbinol Carbon (δ 68.60): The signal for the carbon atom attached to the hydroxyl group (C7) appears in the typical range for secondary alcohols.
-
Methoxy Carbon (δ 55.30): The carbon of the methoxy group (C9) is observed at a characteristic chemical shift.
-
Methyl Carbon (δ 26.39): The aliphatic methyl carbon (C8) is the most shielded carbon, appearing furthest upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Caption: Standard experimental workflow for FTIR spectroscopy.
Characteristic IR Absorption Bands
While a specific spectrum for this compound is available in databases like SpectraBase, the key absorptions are highly predictable based on its functional groups.[3] The following table summarizes the expected characteristic peaks.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3360 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| ~3050 | Medium | C-H Stretch | Aromatic C-H |
| ~2970, ~2870 | Medium | C-H Stretch | Aliphatic C-H (CH, CH₃) |
| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl Ether (Ar-O-CH₃) |
| ~1080 | Strong | C-O Stretch | Secondary Alcohol (C-OH) |
Expert Interpretation:
-
O-H Stretch: The most prominent feature is a broad, strong band around 3360 cm⁻¹, which is definitive for the hydroxyl group's stretching vibration, broadened by hydrogen bonding.[6]
-
C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl and methoxy groups.
-
Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information. The sharp peaks around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring. The strong absorptions around 1250 cm⁻¹ and 1080 cm⁻¹ are crucial for identifying the aryl ether and secondary alcohol C-O bonds, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Experimental Protocol: MS Data Acquisition
Caption: Standard experimental workflow for GC-MS analysis.
Mass Spectral Data and Fragmentation
Upon electron ionization, this compound will form a molecular ion (M⁺) and undergo characteristic fragmentation.
| m/z | Proposed Fragment | Formula | Notes |
| 152 | [M]⁺ | [C₉H₁₂O₂]⁺ | Molecular Ion |
| 137 | [M - CH₃]⁺ | [C₈H₉O₂]⁺ | Loss of the methyl group from the ethyl side chain, forming a stable benzylic oxonium ion. This is often the base peak. |
| 121 | [M - OCH₃]⁺ or [C₈H₉O]⁺ | [C₈H₉O]⁺ | Loss of a methoxy radical or subsequent fragmentation. |
| 109 | [M - C₂H₅O]⁺ | [C₇H₇O]⁺ | Cleavage of the C-C bond next to the ring. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds. |
Expert Interpretation & Proposed Fragmentation Pathway: The molecular ion peak at m/z 152 confirms the molecular weight of the compound.[2] The fragmentation pattern is dominated by the cleavage of the bond alpha to the aromatic ring and the hydroxyl group, as this leads to the formation of a highly stabilized benzylic cation. The most significant fragmentation is the loss of the terminal methyl group (a loss of 15 amu) to yield the base peak at m/z 137.
Caption: Primary fragmentation pathway for this compound in EI-MS.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive and self-validating characterization of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key alcohol and ether functional groups, and mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern. This comprehensive spectroscopic profile serves as an essential reference for scientists in quality assurance, process development, and synthetic chemistry, ensuring the identity and purity of this important chemical compound.
References
- 1. This compound , 97% , 23308-82-9 - CookeChem [cookechem.com]
- 2. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to 1-(3-Methoxyphenyl)ethanol: Properties, Synthesis, and Applications in Drug Development
This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)ethanol, a key chemical intermediate with significant applications in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, detailed synthetic and analytical protocols, reactivity, and its pivotal role in the synthesis of therapeutic agents.
Core Chemical and Physical Properties
This compound, also known by synonyms such as 3-methoxy-α-methylbenzyl alcohol and 3-methoxyphenylmethylcarbinol, is a substituted aromatic alcohol.[1][2] At ambient temperature, it exists as a colorless to pale yellow liquid with a mild, pleasant scent.[3] Its molecular structure features a methoxy group at the meta-position of the phenyl ring relative to the hydroxyethyl substituent, which significantly influences its chemical behavior and utility in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| CAS Number | 23308-82-9 | [2][3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 248.3 °C at 760 mmHg | [3] |
| Flash Point | 103.7 °C | [3] |
| Density | 1.053 g/cm³ | [3] |
| Refractive Index | 1.521 | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol.[4] |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound is most commonly achieved through the reduction of 3-methoxyacetophenone. This transformation can be accomplished via various methods, including catalytic hydrogenation and reduction with metal hydrides. For drug development applications where chirality is crucial, asymmetric reduction methods are employed to obtain the desired enantiomer.
Experimental Protocol: Sodium Borohydride Reduction of 3-Methoxyacetophenone
This protocol describes a standard laboratory procedure for the synthesis of racemic this compound. The choice of sodium borohydride is based on its mild reactivity, high selectivity for carbonyl reduction, and operational simplicity, making it a reliable method for this transformation.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyacetophenone (1 equivalent) in methanol. Cool the solution to 0-5 °C using an ice bath.
-
Reductant Addition: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x volumes). The extraction isolates the product from the aqueous phase containing inorganic salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.
References
An In-Depth Technical Guide to the Safe Handling of 1-(3-Methoxyphenyl)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 1-(3-Methoxyphenyl)ethanol (CAS No: 23308-82-9). As a key intermediate in various synthetic pathways, a thorough understanding of its hazard profile and the implementation of robust safety measures are paramount to ensuring personnel safety and experimental integrity. This document moves beyond mere procedural lists to provide the scientific rationale behind each recommendation, fostering a proactive safety culture within the laboratory.
Section 1: Hazard Identification and Comprehensive Risk Assessment
This compound is classified as a hazardous substance. The primary risks associated with this compound are acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2] A self-validating safety approach begins with a complete understanding of these hazards, as defined by the Globally Harmonized System (GHS).
GHS Classification
A summary of the GHS classification provides an immediate, standardized overview of the potential dangers.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |
-
Causality of Hazards : The irritant properties of this compound are characteristic of many substituted aromatic alcohols. The hydroxyl group can interact with mucous membranes and skin, leading to irritation, while the overall molecule's properties can cause local inflammation and discomfort upon contact, inhalation, or ingestion.
Risk Assessment Workflow
A systematic risk assessment is not a one-time event but a continuous cycle integrated into the experimental workflow. The primary directive is to minimize exposure. Before any handling of this compound, a formal risk assessment must be conducted.
References
3-Methoxy-α-methylbenzyl alcohol characterization
An In-depth Technical Guide to the Characterization of 3-Methoxy-α-methylbenzyl alcohol
Introduction
3-Methoxy-α-methylbenzyl alcohol, also known as 1-(3-methoxyphenyl)ethanol, is an aromatic alcohol with significant utility as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its structure, featuring a chiral center, a hydroxyl group, a methoxy substituent, and an aromatic ring, provides a rich landscape for comprehensive chemical characterization. This guide offers an in-depth exploration of the essential analytical techniques employed to verify the identity, purity, and structure of this compound.
This document is intended for researchers, chemists, and quality control professionals. It moves beyond simple data reporting to explain the rationale behind the selection of specific analytical methods and the interpretation of the resulting data, reflecting a field-proven approach to chemical characterization. The core principle is that a well-designed analytical workflow is a self-validating system, where orthogonal techniques provide corroborating evidence to build a complete and trustworthy profile of the molecule.
Physicochemical and Structural Properties
A foundational understanding begins with the compound's basic physical and structural properties. These data points are critical for handling, storage, and selecting appropriate analytical conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [2][3] |
| Molecular Weight | 152.19 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 23308-82-9 (racemic) | [2][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | ~1.06 g/cm³ | [] |
| Boiling Point | 141-143 °C | [] |
Synthesis Pathway Overview: A Context for Characterization
The synthetic route used to produce 3-Methoxy-α-methylbenzyl alcohol is crucial context for its characterization, as it informs potential side-products and impurities. A prevalent and efficient laboratory-scale method is the reduction of the parent ketone, 3-methoxyacetophenone.
The choice of reducing agent, such as sodium borohydride (NaBH₄), is deliberate. It is a mild and selective reagent that efficiently reduces ketones to alcohols without affecting the aromatic ring or the ether linkage, thus minimizing the formation of undesired byproducts. The workflow below illustrates this common synthetic approach.
Caption: Workflow for the synthesis of 3-Methoxy-α-methylbenzyl alcohol.
Spectroscopic Elucidation
Spectroscopy is the cornerstone of structural characterization, providing unambiguous evidence of the molecule's architecture and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for a complete assignment.
Expert Insight: The combination of ¹H and ¹³C NMR is powerful. While ¹H NMR confirms the number and connectivity of different types of protons, ¹³C NMR confirms the number of unique carbon environments, including quaternary carbons that are invisible in ¹H NMR. For 3-Methoxy-α-methylbenzyl alcohol, this confirms the presence of 9 distinct carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified alcohol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of deuterochloroform is standard for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific nuclei in the molecule.
Expected ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | t | 1H | Ar-H (C5) | Aromatic proton coupled to two neighbors. |
| ~6.90 | m | 2H | Ar-H (C2, C6) | Aromatic protons in distinct environments. |
| ~6.80 | d | 1H | Ar-H (C4) | Aromatic proton coupled to one neighbor. |
| ~4.88 | q | 1H | -CH (OH)- | Methine proton coupled to the three methyl protons. |
| 3.81 | s | 3H | -OCH ₃ | Methoxy protons, singlet as there are no adjacent protons. |
| ~2.10 | s (broad) | 1H | -OH | Hydroxyl proton, often a broad singlet; position is variable. |
| 1.48 | d | 3H | -CH(CH ₃) | Methyl protons coupled to the adjacent methine proton. |
Expected ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~159.8 | C 3 (Ar-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~145.9 | C 1 (Ar-CH) | Aromatic carbon attached to the ethyl alcohol group. |
| ~129.5 | C 5 (Ar-H) | Aromatic methine carbon. |
| ~118.9 | C 6 (Ar-H) | Aromatic methine carbon, shielded by the methoxy group. |
| ~113.5 | C 4 (Ar-H) | Aromatic methine carbon. |
| ~112.1 | C 2 (Ar-H) | Aromatic methine carbon, strongly shielded by the methoxy group. |
| ~70.4 | -C H(OH)- | Aliphatic carbon attached to the hydroxyl group. |
| 55.2 | -OC H₃ | Methoxy carbon. |
| 25.1 | -CH(C H₃) | Aliphatic methyl carbon. |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. Data is predicted based on analogous structures and spectral databases.[7][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.
Expert Insight: For this molecule, the two most diagnostic peaks are the broad O-H stretch of the alcohol and the strong C-O stretch of the methoxy ether. Their presence provides immediate, high-confidence confirmation of the two oxygen-containing functional groups.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As the compound is a liquid, the simplest method is to place a single drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Interpretation: Identify characteristic absorption bands and assign them to specific functional groups.
Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3550 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic (=C-H) |
| 2980 - 2850 | C-H stretch | Aliphatic (-C-H) |
| 1600, 1485 | C=C stretch | Aromatic Ring |
| 1260 - 1200 (strong) | C-O stretch | Aryl Ether (-O-CH₃) |
| 1150 - 1085 | C-O stretch | Secondary Alcohol (-CH-OH) |
Source: Data compiled from NIST spectral database for analogous compounds.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method as it simultaneously provides purity data (from the chromatogram) and structural data (from the mass spectrum).
Expert Insight: The fragmentation pattern is a molecular fingerprint. The most telling fragment is typically the base peak. For 3-Methoxy-α-methylbenzyl alcohol, the cleavage of the C-C bond between the aromatic ring and the alcohol-bearing carbon is expected, leading to a highly stable methoxy-substituted benzylic cation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound as a sharp, symmetrical peak.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI is a high-energy technique that induces reproducible fragmentation, making it excellent for library matching and structural confirmation.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and all significant fragment ions.
Expected Mass Spectrum Fragmentation
| m/z | Ion | Identity |
| 152 | [M]⁺ | Molecular Ion |
| 137 | [M - CH₃]⁺ | Loss of the methyl group |
| 134 | [M - H₂O]⁺ | Loss of water from the alcohol |
| 121 | [C₈H₉O]⁺ | Base Peak: Cleavage of the ethyl-alcohol group, forming a methoxy-tropylium or related benzylic cation |
| 109 | [C₇H₉O]⁺ | Further fragmentation |
Source: Data compiled from PubChem and NIST spectral databases.[3][13][14]
Caption: Key fragmentation pathways for 3-Methoxy-α-methylbenzyl alcohol in EI-MS.
Conclusion
The comprehensive characterization of 3-Methoxy-α-methylbenzyl alcohol is achieved through a multi-technique, synergistic approach. NMR spectroscopy defines the precise carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. When combined with chromatographic data for purity assessment, these methods provide a robust and scientifically sound validation of the compound's identity and quality, meeting the rigorous standards required in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-METHOXY-ALPHA-METHYLBENZYL ALCOHOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methoxybenzyl alcohol Manufacturer, Supplier, Exporter [alphachemikaindia.com]
- 7. bmse000540 3-methylbenzyl Alcohol at BMRB [bmrb.io]
- 8. rsc.org [rsc.org]
- 9. 3-Methylbenzyl alcohol(587-03-1) 13C NMR spectrum [chemicalbook.com]
- 10. 3-Methoxybenzyl alcohol [webbook.nist.gov]
- 11. 3-Methoxybenzyl alcohol [webbook.nist.gov]
- 12. 3-Methylbenzyl alcohol(587-03-1) IR Spectrum [m.chemicalbook.com]
- 13. 3-Methoxybenzyl alcohol [webbook.nist.gov]
- 14. O-Methoxy-α-methylbenzyl alcohol [webbook.nist.gov]
Chiral Properties of 1-(3-Methoxyphenyl)ethanol: An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the chiral properties of 1-(3-methoxyphenyl)ethanol, a pivotal chiral building block in modern pharmaceutical synthesis. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental designs and the self-validating nature of robust analytical and synthetic protocols. We will examine the synthesis of the racemic precursor, critically evaluate various chiral resolution strategies, and detail the analytical methodologies required to ensure enantiopurity. The application of this versatile synthon in the development of therapeutics, notably as an impurity and intermediate for Rivastigmine[1][2], will be a central focus. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical attributes of this compound in their work.
Introduction: The Significance of Chirality in this compound
This compound is a secondary benzylic alcohol characterized by a single stereocenter at the carbinol carbon.[3] This seemingly simple structural feature gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. In the realm of pharmacology, such stereoisomers often exhibit profoundly different biological activities, from therapeutic efficacy to toxicity profiles. The distinct spatial arrangement of the hydroxyl and 3-methoxyphenyl groups dictates their interaction with chiral biological targets such as enzymes and receptors. Consequently, the ability to synthesize and analyze enantiomerically pure forms of this compound is not merely an academic exercise but a critical necessity in the synthesis of single-enantiomer drugs.[4] This guide will provide the foundational knowledge and practical protocols to navigate the complexities of its chirality.
Synthesis of Racemic this compound: The Starting Point
Prior to chiral resolution or asymmetric synthesis, a reliable method for producing the racemic mixture is essential. The most common and industrially scalable approach is the reduction of the corresponding prochiral ketone, 3-methoxyacetophenone.
Reduction of 3-Methoxyacetophenone
The reduction of the carbonyl group in 3-methoxyacetophenone can be readily achieved using various reducing agents. While complex metal hydrides like lithium aluminum hydride (LiAlH₄) are effective, sodium borohydride (NaBH₄) is often preferred in industrial settings due to its milder nature, lower cost, and greater safety profile.
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyacetophenone (1 equivalent) in a suitable protic solvent, typically methanol or ethanol, at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.0-1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize any unreacted NaBH₄.
-
Workup and Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield racemic this compound as a colorless to pale yellow oil.[5]
Accessing Enantiopure this compound: Asymmetric Synthesis and Chiral Resolution
The generation of single enantiomers can be broadly categorized into two strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture.
Asymmetric Synthesis: Enantioselective Hydrogenation
A prominent method for producing enantiomerically enriched this compound is the asymmetric hydrogenation of 3-methoxyacetophenone. This approach utilizes chiral metal complexes, often based on ruthenium or copper, that facilitate the stereoselective addition of hydrogen across the carbonyl group.[6]
Conceptual Workflow: Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of a prochiral ketone.
Chiral Resolution: Separating Enantiomers
Chiral resolution remains a widely employed strategy, particularly on an industrial scale. This involves the separation of a racemic mixture into its constituent enantiomers.
Enzymatic kinetic resolution is a powerful and environmentally benign method that leverages the high stereoselectivity of enzymes.[7] Lipases, in particular, are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For this compound, oxidative kinetic resolution using microorganisms like Candida albicans has also been reported.[6] This process is followed by a reduction step to yield the (R)-enantiomer with high enantiomeric excess.[6][8]
Experimental Protocol: Enzymatic Kinetic Resolution (Conceptual)
-
Reaction Setup: Dissolve racemic this compound in a suitable organic solvent (e.g., hexane).
-
Enzyme and Acyl Donor Addition: Add an immobilized lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).
-
Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to reach approximately 50% conversion, at which point the enantiomeric excess of the remaining alcohol will be at its maximum.
-
Separation: Once the desired conversion is reached, filter off the enzyme. The resulting mixture contains one enantiomer as the acetate ester and the other as the unreacted alcohol. These can be separated by standard chromatographic techniques.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer.
Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
A classical and industrially robust method for resolving racemic alcohols involves their conversion to diastereomeric esters using a chiral resolving agent.[9] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Analytical Methods for Enantiomeric Purity Determination
The determination of enantiomeric excess (e.e.) is paramount in validating the success of any chiral synthesis or resolution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most powerful and widely used techniques for this purpose.[10][11]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and highly accurate method for separating and quantifying enantiomers.[10][12] The choice of the chiral stationary phase (CSP) is critical and often determined empirically. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are frequently effective for the separation of chiral alcohols.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A chiral column such as Phenomenex Lux 5u Cellulose-4 or Daicel Chiralpak OD-H is often a good starting point.[13]
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio is optimized to achieve baseline separation of the enantiomers. For this compound, a ratio of 90:10 (n-hexane:isopropanol) has been reported.[13]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[13]
-
Detection: UV detection at a wavelength where the analyte absorbs, such as 214 nm, is common.[13]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
| Parameter | Value | Reference |
| Column | Phenomenex Lux 5u Cellulose-4 | [13] |
| Mobile Phase | n-hexane/isopropanol (90/10) | [13] |
| Flow Rate | 0.7 mL/min | [13] |
| Detection | UV at 214 nm | [13] |
| Retention Times | t(minor) = 9.75 min, t(major) = 10.21 min | [13] |
Optical Rotation
While chiral HPLC and GC are the gold standards for determining enantiomeric excess, measurement of specific rotation using a polarimeter can provide valuable information about the enantiomeric composition of a sample.[8] It is important to note that the specific rotation is dependent on the concentration, solvent, temperature, and wavelength of light used.
| Enantiomer | Specific Rotation [α]D | Conditions | Reference |
| (R)-1-(3-methoxyphenyl)ethanol | +29 (54% e.e.) | c 1.0; CHCl₃ | [8] |
| (S)-1-(3-methoxyphenyl)ethanol | -30.4 (98.7% e.e.) | c 1.00 in CHCl₃, 25 °C | [14] |
Applications in Drug Development
The enantiomers of this compound are valuable intermediates in the synthesis of a variety of chiral molecules, including active pharmaceutical ingredients (APIs).[15] Its role as a key intermediate in the synthesis of (S)-rivastigmine, a drug used in the management of Alzheimer's and Parkinson's diseases, underscores its importance.[2][8] The (R)-enantiomer of the alcohol can be converted to the (S)-enantiomer of the corresponding amine, a crucial building block for (S)-rivastigmine.[8]
Logical Flow: Application in Rivastigmine Synthesis
Caption: Pathway from racemic alcohol to a key rivastigmine intermediate.
Conclusion
This compound serves as an exemplary case study in the critical role of chirality in modern drug development. A thorough understanding of its synthesis, resolution, and analysis is essential for any scientist working in this field. The protocols and conceptual frameworks presented in this guide are designed to be self-validating, emphasizing the "why" behind experimental choices to empower researchers to not only replicate but also innovate. By mastering the stereochemical intricacies of such fundamental building blocks, the scientific community can continue to advance the development of safer and more effective chiral therapeutics.
References
- 1. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 2. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]
- 3. (R)-1-(3-Methoxyphenyl)ethanol | 120523-12-8 | Benchchem [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Page loading... [guidechem.com]
- 6. (S)-1-(3-methoxyphenyl)ethanol | 129940-69-8 | Benchchem [benchchem.com]
- 7. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. hplc.eu [hplc.eu]
- 12. ymc.co.jp [ymc.co.jp]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
stability and degradation pathways of 1-(3-Methoxyphenyl)ethanol
An In-depth Technical Guide to the Stability and Degradation Pathways of 1-(3-Methoxyphenyl)ethanol
Abstract
This technical guide provides a comprehensive examination of the chemical stability and potential degradation pathways of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to evaluating the compound's stability profile through forced degradation studies. By leveraging established chemical principles and regulatory guidance, this guide details the likely degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, it presents detailed protocols for conducting these studies and for developing a robust, stability-indicating analytical method. The insights herein are critical for ensuring product quality, purity, and shelf-life in pharmaceutical and chemical applications.
Introduction: The Significance of this compound
This compound (CAS No: 23308-82-9) is a versatile organic compound characterized by a secondary benzylic alcohol functional group and a methoxy-substituted aromatic ring.[1][2][3] Its chemical structure lends itself to various applications, including its use as a key intermediate in the synthesis of pharmaceuticals and as a component in the fragrance industry.[1][2] For instance, it is listed as Rivastigmine EP Impurity G, highlighting its relevance in the pharmaceutical sector.[1][3]
Chemical Profile:
-
Structure:

Given its role in synthesis and as a potential impurity, a thorough understanding of its stability is paramount. Degradation of this molecule can lead to the formation of impurities that may affect the safety, efficacy, and quality of the final product. Therefore, a proactive investigation of its degradation pathways is a critical step in risk mitigation and in the development of stable formulations and robust manufacturing processes. This guide is structured to provide both the theoretical foundation and the practical methodologies for a comprehensive stability assessment.
Forced Degradation: A Strategic Approach to Unveiling Stability
Forced degradation, or stress testing, is the cornerstone of a comprehensive stability program. The purpose is to intentionally degrade the molecule under conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[7] This approach is mandated by regulatory bodies like the ICH to ensure the specificity of stability-indicating analytical methods.[8][9][10][11]
The strategy involves subjecting this compound to four primary stress conditions: hydrolysis, oxidation, photolysis, and thermal stress. The structural features of the molecule—specifically the secondary benzylic alcohol and the electron-rich methoxy-substituted phenyl ring—provide chemically intuitive targets for degradation.
Causality Behind Experimental Choices
The selection of stress conditions is not arbitrary; it is a targeted investigation based on the molecule's functional groups.
-
Hydrolysis (Acidic & Basic): The secondary alcohol is generally stable to hydrolysis. However, under strong acidic conditions, particularly with heat, acid-catalyzed dehydration to form an alkene is a plausible pathway.
-
Oxidation: The secondary alcohol is a prime target for oxidation. The hydrogen atom attached to the carbinol carbon is susceptible to abstraction, leading to the formation of the corresponding ketone, 3'-Methoxyacetophenone.
-
Photolysis: Aromatic systems can absorb UV radiation, which may lead to radical-mediated degradation pathways.
-
Thermal Stress: Elevated temperatures provide the energy to overcome activation barriers for reactions that may not occur at ambient temperature, such as dehydration or other rearrangements.
Predicted Degradation Pathways of this compound
Based on fundamental organic chemistry principles and studies on analogous compounds like benzyl alcohol and 1-phenylethanol, two primary degradation pathways are proposed for this compound.[12][13][14]
Pathway A: Oxidation
The most probable degradation route is the oxidation of the secondary alcohol to a ketone. This is a common reaction for benzylic alcohols and can be initiated by various oxidizing agents.
Pathway B: Acid-Catalyzed Dehydration
Under acidic conditions, particularly when heated, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water and a proton from the adjacent methyl group leads to the formation of a styrene derivative.[14][15]
dot digraph "Degradation Pathways" { graph [fontname="Arial", fontsize=12, label="Fig. 1: Predicted Degradation Pathways", labelloc=b, labeljust=c, pad="0.5", splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];
// Nodes parent [label="this compound\n(C₉H₁₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ketone [label="3'-Methoxyacetophenone\n(C₉H₁₀O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="1-Methoxy-3-vinylbenzene\n(C₉H₁₀O)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges (Pathways) parent -> ketone [label=" Oxidation\n (e.g., H₂O₂) ", arrowhead=vee, color="#EA4335"]; parent -> alkene [label=" Acid-Catalyzed\n Dehydration \n (e.g., H⁺, Δ) ", arrowhead=vee, color="#34A853"];
// Invisible nodes for alignment {rank=same; parent;} {rank=same; ketone; alkene;} }
Caption: Predicted primary degradation routes for this compound.
Experimental Protocols for Forced Degradation
The following protocols are designed based on ICH Q1A(R2) guidelines.[8][11][16] The goal is to achieve 5-20% degradation of the parent compound. This level of degradation is ideal as it is sufficient to produce and detect degradation products without being so excessive that it leads to complex secondary degradation.[7]
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). This stock will be used for all stress conditions.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Cool the samples to room temperature and neutralize with an equivalent volume of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Cool the samples to room temperature and neutralize with an equivalent volume of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points and analyze directly.
-
Oxidative Degradation
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect from light for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Analyze the samples directly.
-
Expert Insight: Hydrogen peroxide is a common choice for oxidative stress testing.[7] A 3% concentration is typically sufficient to induce oxidation in susceptible molecules without being overly aggressive.
-
Photolytic Degradation
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze both the exposed and control samples at the end of the exposure period.
Thermal Degradation (Dry Heat)
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a portion of the sample, dissolve it in a suitable solvent to a known concentration, and analyze.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.
Workflow for Method Development
dot digraph "Analytical Workflow" { graph [fontname="Arial", fontsize=12, label="Fig. 2: Workflow for SIM Development", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];
// Nodes start [label="Define Analytical\nTarget Profile", fillcolor="#FBBC05", fontcolor="#202124"]; select [label="Select Column & Mobile Phase\n(e.g., C18, ACN/H₂O)"]; optimize [label="Optimize Separation\n(Gradient, Flow Rate, Temp)"]; stress [label="Generate Stressed Samples\n(Forced Degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject Stressed Samples\nand Parent Compound"]; evaluate [label="Evaluate Peak Purity & Resolution\n(Using PDA/MS Detector)"]; validate [label="Validate Method\n(ICH Q2(R1) Guidelines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Stability-Indicating\nMethod", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> select; select -> optimize; stress -> inject; optimize -> inject; inject -> evaluate; evaluate -> optimize [label="Not Resolved"]; evaluate -> validate [label="Resolved"]; validate -> end; }
Caption: A systematic workflow for developing a stability-indicating HPLC method.
Suggested Starting HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 274 nm (to capture different chromophores).
-
Injection Volume: 10 µL
This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is proven by demonstrating that the peaks for the degradation products are well-resolved from the parent compound peak.
Data Summary and Interpretation
The results from the forced degradation studies should be compiled to provide a clear overview of the compound's stability profile.
Table 1: Illustrative Summary of Forced Degradation Results
| Stress Condition | Parameters | Duration | % Degradation (Parent) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hrs | ~15% | 1-Methoxy-3-vinylbenzene |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hrs | < 2% | None Significant |
| Neutral Hydrolysis | Water, 60°C | 24 hrs | < 1% | None Significant |
| Oxidation | 3% H₂O₂, RT | 24 hrs | ~20% | 3'-Methoxyacetophenone |
| Photolysis | ICH Q1B | - | ~5% | Minor Unidentified Peaks |
| Thermal (Solid) | 80°C | 48 hrs | < 3% | 1-Methoxy-3-vinylbenzene (trace) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.
Interpretation: Based on this illustrative data, this compound is most susceptible to degradation under oxidative and acidic conditions. It appears relatively stable to base, neutral hydrolysis, and thermal stress. The formation of specific products under acid (dehydration product) and oxidative (ketone product) conditions confirms the predicted degradation pathways.
Conclusion and Recommendations
This guide establishes a comprehensive framework for assessing the stability of this compound. The molecule demonstrates susceptibility to degradation primarily through oxidation to 3'-Methoxyacetophenone and acid-catalyzed dehydration to 1-Methoxy-3-vinylbenzene. It is crucial for scientists working with this compound to be aware of these liabilities.
Recommendations for Handling and Storage:
-
Storage: Store in well-sealed containers, protected from light, in a cool environment.
-
Formulation/Process Development: Avoid strongly acidic conditions, especially at elevated temperatures. Care should be taken to exclude strong oxidizing agents from any formulation or synthesis process. The use of antioxidants could be considered if oxidative degradation is a significant concern.
By following the methodologies outlined in this guide, researchers can develop a robust understanding of the stability of this compound, leading to the development of higher quality, more stable products.
References
- 1. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 23308-82-9 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 23308-82-9 [sigmaaldrich.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
A Technical Guide to Enantiopure 1-(3-Methoxyphenyl)ethanol for Pharmaceutical Research and Development
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical science, the stereochemistry of a molecule is not a trivial detail but a fundamental determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to profound differences in efficacy, pharmacology, and toxicology. Consequently, the demand for enantiomerically pure active pharmaceutical ingredients (APIs) and their chiral building blocks is paramount. This guide provides an in-depth technical overview of enantiopure 1-(3-Methoxyphenyl)ethanol, a key chiral secondary alcohol, for researchers, scientists, and professionals in drug development. We will explore its commercial availability, analytical characterization, synthesis, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.
Commercial Sourcing of Enantiopure this compound: A Supplier Overview
A reliable supply of high-purity starting materials is the cornerstone of reproducible and successful research. Enantiopure this compound, available as both (R)- and (S)-enantiomers, is offered by a range of chemical suppliers. The quality and characterization data provided by these suppliers are critical for ensuring the integrity of subsequent synthetic steps.
Below is a comparative table of prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity and enantiomeric excess values.
| Supplier | Product Name(s) | CAS Number(s) | Stated Purity/Enantiomeric Excess (ee) |
| Simson Pharma Limited | (R)-1-(3-Methoxyphenyl)ethanol | 120523-12-8 | High quality, CoA provided |
| TCI America | This compound (racemic) | 23308-82-9 | >98.0% (GC) |
| Synblock | (S)-1-(3-methoxyphenyl)ethanol | 129940-69-8 | NLT 98% |
| Santa Cruz Biotechnology | (1S)-1-(3-methoxyphenyl)ethanol | 129940-69-8 | CoA available for lot-specific data |
| BLDpharm | (S)-1-(3-Methoxyphenyl)ethanol | 129940-69-8 | Information available upon request |
| Benchchem | (R)-1-(3-Methoxyphenyl)ethanol | 120523-12-8 | Guaranteed high enantiomeric excess |
| Fisher Scientific (eMolecules) | This compound (racemic) | 23308-82-9 | Varies by supplier |
| LookChem | 1-(3-METHOXY-PHENYL)-ETHANOL (racemic) | 23308-82-9 | Varies by supplier |
| ChemicalBook | 1-(3-METHOXY-PHENYL)-ETHANOL (racemic) | 23308-82-9 | Varies by supplier |
| Sigma-Aldrich | This compound (racemic) | 23308-82-9 | 96% |
Analytical Characterization: Ensuring Enantiomeric Purity
The confirmation of enantiomeric purity is a critical step in the quality control of chiral building blocks. The most common and reliable methods for determining the enantiomeric excess (ee) of this compound are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times. For the analysis of chiral alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
Typical Chiral HPLC Workflow:
Caption: Chiral HPLC workflow for ee determination.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the separation of volatile enantiomers. The use of capillary columns coated with chiral stationary phases, often based on cyclodextrin derivatives, allows for excellent resolution of enantiomeric alcohols. Derivatization of the alcohol to a more volatile ester or ether can sometimes improve separation.
Common Chiral GC Stationary Phases for Alcohols:
-
Derivatized cyclodextrins: These are the most common CSPs for GC and offer a wide range of selectivities.
-
Chiral polysiloxanes: These can also be effective for the separation of certain chiral compounds.
Synthesis and Purification of Enantiopure this compound
The industrial synthesis of enantiopure this compound typically involves two main strategies: the asymmetric reduction of the corresponding prochiral ketone, 3-methoxyacetophenone, or the resolution of the racemic alcohol.
Asymmetric Synthesis
1. Biocatalytic Reduction: The use of enzymes, either as isolated preparations or in whole-cell systems, offers a green and highly selective route to enantiopure alcohols. Ketoreductases (KREDs) are commonly employed for the asymmetric reduction of ketones. For example, various yeast strains and bacteria have been shown to reduce 3-methoxyacetophenone to the corresponding (R)- or (S)-alcohol with high enantioselectivity.
Biocatalytic Reduction Workflow:
Caption: Biocatalytic synthesis of enantiopure alcohol.
2. Chemo-catalytic Asymmetric Hydrogenation: This method utilizes chiral metal catalysts (e.g., Ruthenium or Rhodium complexes with chiral ligands) to effect the enantioselective hydrogenation of 3-methoxyacetophenone. This is a common industrial method for producing chiral alcohols.
Resolution of Racemic this compound
Kinetic Resolution: Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This can be achieved using enzymes, such as lipases, to selectively acylate one enantiomer. The resulting ester and the unreacted alcohol can then be separated.
Kinetic Resolution Workflow:
Caption: Enzymatic kinetic resolution workflow.
Common Impurities
A thorough understanding of potential impurities is crucial for process development and quality control. Potential impurities in commercially available enantiopure this compound can originate from the starting materials, side reactions, or incomplete resolution.
-
Residual 3-methoxyacetophenone: The starting material for the reduction reaction.
-
The other enantiomer: Due to incomplete resolution or imperfect enantioselectivity of the synthesis.
-
By-products from the reducing agent: For example, borate salts from sodium borohydride reduction.
-
Residual solvents: From the reaction and purification steps.
-
Over-reduction products: Though less common for this substrate.
-
Rivastigmine EP Impurity G: The racemic form of this compound is listed as an impurity in the European Pharmacopoeia for Rivastigmine.
Applications in Drug Development
Enantiopure this compound is a valuable chiral building block in the synthesis of several pharmaceuticals, primarily due to the presence of the chiral secondary alcohol moiety which can be further functionalized.
Key Intermediate in the Synthesis of Rivastigmine
The most prominent application of (S)-1-(3-Methoxyphenyl)ethanol is as a key intermediate in the synthesis of (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenylcarbamate, commercially known as Rivastigmine. Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The synthesis involves the conversion of the chiral alcohol to the corresponding amine, followed by further transformations.
Simplified Retrosynthetic Pathway for Rivastigmine:
Topic: 1-(3-Methoxyphenyl)ethanol as a Rivastigmine Impurity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-(3-Methoxyphenyl)ethanol, a known process-related impurity in the synthesis of Rivastigmine, designated as Rivastigmine EP Impurity G.[1][2] Rivastigmine is a critical therapeutic agent for managing dementia associated with Alzheimer's and Parkinson's diseases.[3] The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting the safety and efficacy of the final drug product. This document, intended for researchers, analytical scientists, and drug development professionals, delineates the origin, physicochemical properties, and analytical control strategies for this compound. We will explore the causality behind its formation, present a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for its quantification, and frame the entire discussion within the authoritative context of International Council for Harmonisation (ICH) guidelines.
The Imperative of Impurity Profiling in Rivastigmine Synthesis
Rivastigmine: Mechanism of Action and Therapeutic Significance
Rivastigmine is a parasympathomimetic and a reversible cholinesterase inhibitor.[3][4] Its therapeutic effect is derived from increasing the levels of the neurotransmitter acetylcholine in the brain by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][5] This dual inhibition is believed to improve cognitive function in patients with mild to moderate dementia.[3] Given its critical role in patient care, ensuring the purity and safety of the Rivastigmine active pharmaceutical ingredient (API) is of paramount importance.
The Regulatory Framework: Understanding ICH Guidelines
The International Council for Harmonisation (ICH) provides a unified framework for the control of impurities in new drug substances and products. The ICH Q3A(R2) and Q3B(R2) guidelines are central to this discussion.[6][7][8] These guidelines compel manufacturers to identify, report, and qualify impurities that appear in the API or final drug product above specific thresholds.
Key Impurity Classifications under ICH Q3A: [9]
-
Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, or catalysts. This compound falls squarely into this category as a process-related impurity.
-
Inorganic Impurities: Typically derive from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or residual salts.
-
Residual Solvents: Inorganic or organic liquids used during the synthesis and purification process.
The guidelines establish clear thresholds for action:
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental component of ensuring patient safety.[9]
Profile of Rivastigmine Impurity G: this compound
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[10] A clear understanding of its properties is the first step in developing effective control and analytical strategies.
| Property | Value | Source |
| Chemical Name | This compound | [1][10] |
| Synonyms | Rivastigmine EP Impurity G, 3-Methoxyphenylmethylcarbinol | [1][2][11] |
| CAS Number | 23308-82-9 | [1][10] |
| Molecular Formula | C₉H₁₂O₂ | [1][10] |
| Molecular Weight | 152.19 g/mol | [1][11] |
| Appearance | Colorless to pale yellow liquid | [10] |
| Boiling Point | 248.3°C at 760 mmHg | [10] |
| Flash Point | 103.7°C | [10] |
Origin as a Process-Related Impurity
The presence of this compound as an impurity is intrinsically linked to the synthetic route chosen for Rivastigmine. One common retrosynthetic analysis of Rivastigmine identifies 3-(1-(dimethylamino)ethyl)phenol as a key intermediate.[5] A documented synthesis pathway to this intermediate begins with 3-Methoxybenzaldehyde.
The formation of this compound occurs in the initial steps of this synthesis, where it serves as a crucial intermediate that can carry over into the final API if not properly controlled.[5]
Causality: The Grignard reaction of 3-Methoxybenzaldehyde with a methyl magnesium halide (e.g., MeMgI) directly yields this compound.[5][12] Subsequent steps, such as amination and demethylation, convert this intermediate into the core structure of Rivastigmine. Incomplete reaction or inefficient purification at this early stage is the primary cause for its presence as an impurity.
Analytical Control Strategy: A Self-Validating HPLC Method
To control this impurity, a robust, specific, and validated analytical method is required. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard, as it can resolve the impurity from the API and any potential degradation products.[8][13]
Experimental Protocol: HPLC Quantification of Rivastigmine Impurity G
This protocol is designed to be a self-validating system. The inclusion of system suitability tests before each analytical run ensures the chromatographic system is performing adequately.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Reference standards for Rivastigmine and this compound
-
Acetonitrile (HPLC grade)
-
Sodium-1-heptane sulfonate
-
Phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
2. Chromatographic Conditions: The causality behind these choices is crucial. A C18 column is selected for its robust hydrophobic retention of the aromatic compounds. The ion-pairing agent (sodium-1-heptane sulphonate) is used to improve the retention and peak shape of the basic Rivastigmine molecule. The mobile phase composition is optimized to achieve sufficient resolution between the API and Impurity G.
| Parameter | Recommended Setting | Rationale |
| Column | Waters X Terra RP18 (250 mm x 4.6 mm, 5 µm) or equivalent | Provides excellent separation for aromatic compounds.[13] |
| Mobile Phase | Aqueous 0.01 M sodium-1-heptane sulphonate (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (72:28 v/v) | Ion-pairing agent improves peak shape for the basic API; pH 3.0 ensures analyte ionization for consistent retention.[13] |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal separation efficiency. |
| Column Temperature | 30°C | Ensures reproducible retention times by minimizing viscosity fluctuations.[14] |
| Detection Wavelength | 220 nm | A common wavelength for aromatic compounds, providing good sensitivity for both Rivastigmine and the impurity. |
| Injection Volume | 10 µL | Standard volume for achieving good peak shape and sensitivity.[13] |
3. Preparation of Solutions:
-
Mobile Phase: Prepare the aqueous phase by dissolving sodium-1-heptane sulphonate in HPLC grade water to a concentration of 0.01 M. Adjust the pH to 3.0 using diluted phosphoric acid. Filter and degas. Mix with acetonitrile in the specified ratio.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a concentration relevant to the impurity specification limit (e.g., 0.1% of the API test concentration).
-
Sample Solution: Accurately weigh and dissolve the Rivastigmine drug substance in the mobile phase to a known concentration (e.g., 1.0 mg/mL).
4. Method Validation Workflow (ICH Q2): The trustworthiness of any analytical protocol is established through rigorous validation.[15] The method must be proven fit for its intended purpose.
5. System Suitability Test (SST):
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the test.
-
Procedure: Inject a solution containing both Rivastigmine and this compound at a relevant concentration.
-
Acceptance Criteria:
-
Resolution: The resolution between the Rivastigmine peak and the this compound peak must be greater than 2.0 (a value >4 is excellent).[13]
-
Tailing Factor: The tailing factor for the Rivastigmine peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of replicate injections (n=5) of the impurity standard should be less than 5.0%.
-
6. Data Analysis and Calculation: The amount of this compound in the Rivastigmine sample is calculated using the peak area response from the chromatogram against the response of the known standard.
Validation Parameters & Acceptance Criteria
All quantitative data should be summarized to demonstrate the method's performance characteristics.
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH Q2) |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (API, other impurities, degradants). | Peak purity analysis; no interference at the retention time of the impurity. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically S/N ratio of 10:1; confirmed with precision and accuracy data.[13] |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of spiked impurity should be within 90.0% - 110.0%.[13] |
| Precision | To measure the degree of scatter between a series of measurements. | %RSD should be ≤ 5.0% for repeatability and intermediate precision. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met despite minor changes in flow rate, pH, etc. |
Risk Assessment and Control
Applying ICH Thresholds
The validated analytical method provides the data needed to assess the level of this compound against the ICH thresholds.
| Maximum Daily Dose of Drug | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| This table is a simplified representation based on ICH Q3A(R2) guidelines.[6][15] |
If the level of this compound consistently exceeds the identification threshold, its structure must be confirmed. If it exceeds the qualification threshold, toxicological data are required to demonstrate its safety at that level.[15]
Strategies for Control
The most effective way to control this impurity is through process optimization.
-
Reaction Stoichiometry: Ensure the Grignard reaction goes to completion to minimize unreacted starting material.
-
Purification: Implement and optimize purification steps (e.g., crystallization, chromatography) for the intermediate immediately following its synthesis.
-
In-Process Controls (IPCs): Use the validated HPLC method to monitor the level of the impurity at critical stages of the manufacturing process, allowing for corrective action before proceeding to the final steps.
Conclusion
This compound (Rivastigmine Impurity G) is a critical process-related impurity that requires rigorous control to ensure the quality and safety of Rivastigmine. Its origin is directly tied to the synthetic pathway, making process understanding and optimization the primary control strategy. This guide has provided a comprehensive framework, grounded in the authoritative principles of ICH guidelines, for the analysis and control of this impurity. By implementing a robust, self-validating HPLC method as described, researchers and manufacturers can confidently monitor and limit the presence of this compound, thereby safeguarding the integrity of the final drug product and protecting patient health.
References
- 1. Rivastigmine EP Impurity G (this compound) | CAS Number 23308-82-9 [klivon.com]
- 2. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Rivastigmine - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. jpionline.org [jpionline.org]
- 10. Page loading... [guidechem.com]
- 11. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy this compound | 23308-82-9 [smolecule.com]
- 13. A stability indicating LC method for rivastigmine hydrogen tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpionline.org [jpionline.org]
- 15. mca.gm [mca.gm]
A Technical Guide to the Mechanistic Elucidation of 1-(3-Methoxyphenyl)ethanol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)ethanol is a secondary benzylic alcohol with the chemical formula C₉H₁₂O₂.[1][2][3] At room temperature, it exists as a colorless to pale yellow liquid.[1] This compound serves as a versatile intermediate in organic synthesis. For instance, it is a reactant in the preparation of 2,3-dihydroimidazo[1,2-a]pyridines, which function as enantioselective acyl transfer catalysts.[3] It is also utilized in the chemoselective synthesis of aryl aldehydes and ketones.[3] Notably, it is identified as Rivastigmine EP Impurity G, indicating its relevance in the pharmaceutical industry, particularly in the quality control of drugs for treating cognitive disorders like Alzheimer's disease.[3]
This guide provides an in-depth exploration of the mechanistic studies of the primary reactions of this compound, including its synthesis, oxidation, dehydration, and etherification. The focus is on the underlying principles that govern experimental design and data interpretation, offering a framework for rigorous mechanistic investigation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing and interpreting mechanistic studies.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Boiling Point | 248.3 °C at 760 mmHg |
| Flash Point | 103.7 °C |
| Density | 1.053 g/cm³ |
| Refractive Index | 1.521 |
(Data sourced from various chemical suppliers and databases).[1]
I. Synthesis of this compound: Mechanistic Pathways and Control
The two primary routes for the synthesis of this compound are the Grignard reaction and the reduction of a ketone. Understanding the mechanisms of these reactions is crucial for controlling yield and purity.
A. Grignard Reaction of 3-Methoxybenzaldehyde
This method involves the nucleophilic addition of a methylmagnesium halide (Grignard reagent) to the carbonyl carbon of 3-methoxybenzaldehyde.
Mechanism:
The reaction proceeds via a nucleophilic attack of the carbanionic methyl group from the Grignard reagent to the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This forms a tetrahedral intermediate, a magnesium alkoxide, which is subsequently protonated during an acidic workup to yield the final product, this compound.
Experimental Protocol: Synthesis via Grignard Reaction
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
-
Grignard Reagent Formation: A solution of methyl iodide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated by gentle heating, and the addition is continued at a rate that maintains a gentle reflux.
-
Addition of Aldehyde: After the magnesium has been consumed, the Grignard reagent is cooled to 0 °C. A solution of 3-methoxybenzaldehyde in anhydrous diethyl ether is then added dropwise.
-
Quenching and Workup: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Iodine Crystal: The iodine acts as an initiator by reacting with the magnesium surface to remove the passivating layer of magnesium oxide, thus exposing the fresh metal surface for reaction with the alkyl halide.
-
Slow Addition and Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Slow, dropwise addition and cooling are essential to control the reaction rate and prevent side reactions.
-
Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a weak acid and is used to protonate the magnesium alkoxide intermediate without causing acid-catalyzed side reactions like dehydration of the alcohol product.
Caption: Workflow for the Grignard synthesis of this compound.
B. Reduction of 3'-Methoxyacetophenone
The reduction of the ketone 3'-methoxyacetophenone to the secondary alcohol this compound is a common and efficient synthetic route. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation due to its selectivity and mild reaction conditions.
Mechanism:
The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 3'-methoxyacetophenone. This forms a tetracoordinate boron intermediate. Subsequent workup with a protic solvent (e.g., water or ethanol) protonates the resulting alkoxide to yield the alcohol.
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: A round-bottom flask is charged with 3'-methoxyacetophenone dissolved in methanol.
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath, and sodium borohydride is added portion-wise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Causality of Experimental Choices:
-
Protic Solvent: Methanol or ethanol can be used as the solvent and also serves as the proton source for the final protonation step.
-
Portion-wise Addition at 0 °C: The reaction is exothermic, and portion-wise addition of NaBH₄ at low temperature helps to control the reaction rate and prevent overheating.
-
TLC Monitoring: TLC is a simple and effective technique to monitor the disappearance of the starting ketone and the appearance of the more polar alcohol product, ensuring the reaction goes to completion.
Caption: Workflow for the reduction synthesis of this compound.
II. Mechanistic Studies of this compound Reactions
The reactivity of this compound is dominated by the chemistry of its secondary benzylic alcohol functional group. The following sections detail the mechanistic investigations of its key reactions.
A. Oxidation to 3'-Methoxyacetophenone
The oxidation of this compound to 3'-methoxyacetophenone is a fundamental transformation. The choice of oxidant dictates the reaction mechanism and conditions.
Mechanistic Considerations:
The oxidation of secondary alcohols can proceed through various mechanisms, often involving the cleavage of the α-C-H bond in the rate-determining step. The electronic nature of the substituent on the aromatic ring significantly influences the reaction rate. The meta-methoxy group is a weak electron-donating group through resonance but is electron-withdrawing through induction. Its overall effect can be probed through kinetic studies.
Kinetic Studies: The Hammett Plot
A Hammett plot is a powerful tool for elucidating the electronic effects of substituents on the rate of a reaction. By plotting the logarithm of the relative reaction rates (log(k/k₀)) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the nature of the transition state.
-
A negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting the buildup of positive charge in the transition state (e.g., formation of a carbocation-like species).
-
A positive ρ value suggests that electron-withdrawing groups accelerate the reaction, indicating the buildup of negative charge in the transition state.
For the oxidation of benzylic alcohols, a negative ρ value is typically observed, consistent with a mechanism involving hydride transfer from the benzylic carbon to the oxidant in the rate-determining step. This transfer is facilitated by electron-donating groups that stabilize the developing positive charge on the benzylic carbon.[4][5]
Experimental Protocol: Kinetic Study of Oxidation
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and a series of other meta- and para-substituted benzyl alcohols, as well as the oxidant (e.g., pyridinium chlorochromate, PCC) in a suitable solvent (e.g., dichloromethane).
-
Kinetic Runs: The reactions are carried out under pseudo-first-order conditions, with a large excess of the alcohol relative to the oxidant. The reaction is initiated by mixing the alcohol and oxidant solutions in a cuvette placed in a thermostated UV-Vis spectrophotometer.
-
Data Acquisition: The disappearance of the oxidant is monitored by measuring the decrease in its absorbance at a specific wavelength over time.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(absorbance) versus time. The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the alcohol.
-
Hammett Plot Construction: The logarithm of the second-order rate constants for the substituted benzyl alcohols (log k) is plotted against their respective Hammett σ values. The reaction constant (ρ) is determined from the slope of the resulting line.
Analytical Techniques for Reaction Monitoring and Product Analysis:
-
UV-Vis Spectrophotometry: Ideal for monitoring the kinetics of reactions involving a colored oxidant like a chromium(VI) species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify the oxidation product (3'-methoxyacetophenone) and any byproducts.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can be used to monitor the reaction progress by observing the disappearance of the reactant signals and the appearance of the product signals.[9][10]
Caption: Investigative workflow for the oxidation of this compound.
B. Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of this compound leads to the formation of 3-vinylanisole. This reaction can proceed through either an E1 or E2 mechanism.
Mechanistic Dichotomy: E1 vs. E2
-
E1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The reaction is favored for secondary and tertiary alcohols that can form relatively stable carbocations. For this compound, the secondary benzylic carbocation is stabilized by resonance with the aromatic ring.
-
E2 Mechanism: This is a one-step, concerted mechanism where the removal of a proton and the departure of the leaving group occur simultaneously. It is more common for primary alcohols.
The prevailing mechanism for the dehydration of a secondary benzylic alcohol like this compound is typically the E1 pathway due to the stability of the benzylic carbocation.
Experimental Protocol: Dehydration and Mechanistic Probing
-
Reaction Setup: this compound is dissolved in a high-boiling point solvent like toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.
-
Reaction Conditions: The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Monitoring and Workup: The reaction is monitored by GC-MS. Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid, and then with brine. The organic layer is dried and concentrated. The product is purified by distillation or chromatography.
-
Mechanistic Insight: The formation of any rearranged products would provide strong evidence for a carbocation intermediate and thus an E1 mechanism. However, for this specific substrate, rearrangement is unlikely. A kinetic study showing a first-order dependence on the alcohol and independence from the concentration of a non-nucleophilic base would also support an E1 pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-(3-METHOXY-PHENYL)-ETHANOL(23308-82-9) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 1-(3-Methoxyphenyl)ethanol in Fragrance Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)ethanol, an aryl alkyl alcohol with significant applications in the fragrance industry. The document delves into its chemical and physical properties, detailed synthesis and purification protocols, and advanced analytical methodologies for its characterization. A core focus is placed on its olfactive profile and its role within fragrance formulations, exploring its scent characteristics, compatibility with other ingredients, and its contribution to the overall fragrance architecture. Furthermore, this guide addresses the critical aspects of safety and toxicology, including metabolic pathways and regulatory considerations. Advanced research applications, such as its potential use in controlled release systems and malodor counteractant technologies, are also discussed, providing a forward-looking perspective for future innovation. This document is intended to be a vital resource for researchers, perfumers, and formulation scientists engaged in the development of novel fragrances and scented products.
Introduction: The Role of Aryl Alkyl Alcohols in Fragrance
Aryl alkyl alcohols constitute a significant class of fragrance ingredients, prized for their diverse and often complex scent profiles.[1][2] These molecules, characterized by a hydroxyl group attached to an alkyl chain which is, in turn, bonded to an aromatic ring, contribute a wide range of notes to perfumes, from floral and fruity to spicy and woody. This compound, a member of this family, presents a unique combination of a mild, pleasant, and floral-like aroma, making it a valuable component in the perfumer's palette.[3] Its molecular structure, featuring a methoxy group on the phenyl ring, plays a crucial role in defining its characteristic scent and its interactions within a fragrance formulation.
This guide will provide an in-depth exploration of this compound, from its fundamental chemistry to its application in sophisticated fragrance design, offering a technical resource for professionals in the field.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective use in formulation.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 3-Methoxy-α-methylbenzyl alcohol, 1-(1-Hydroxyethyl)-3-methoxybenzene | |
| CAS Number | 23308-82-9 | [3] |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Mild, pleasant, floral-like | [3] |
| Boiling Point | 248.3 °C at 760 mmHg | [3] |
| Density | 1.053 g/cm³ | [3] |
| Flash Point | 103.7 °C | [3] |
| Solubility | Soluble in ethanol and other organic solvents commonly used in perfumery. |
Synthesis and Purification
The synthesis of this compound can be achieved through several established organic chemistry routes. The two primary methods are the Grignard reaction and the reduction of a corresponding ketone.
Synthesis via Grignard Reaction
This method involves the reaction of 3-methoxybenzaldehyde with a methylmagnesium halide (e.g., methylmagnesium bromide).
Caption: Grignard synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.1 eq).
-
Grignard Reagent Formation: A solution of methyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Aldehyde Addition: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a grayish solution), a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Quenching: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Synthesis via Reduction of 3-Methoxyacetophenone
This method involves the reduction of the ketone group of 3-methoxyacetophenone using a suitable reducing agent, such as sodium borohydride.
Caption: Reduction of 3-methoxyacetophenone.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with 3-methoxyacetophenone (1.0 eq) dissolved in a suitable solvent such as methanol or ethanol.
-
Reductant Addition: The solution is cooled in an ice bath, and sodium borohydride (1.1-1.5 eq) is added portion-wise with stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
-
Workup: The reaction is quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy the excess borohydride. The organic solvent is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone for the analysis of volatile fragrance compounds. It provides both retention time for identification and a mass spectrum for structural elucidation.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50-70 °C, ramped to 250-280 °C at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure confirmation.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons (with splitting patterns indicative of the 1,3-disubstitution), the methoxy group protons (a singlet), the methyl group protons (a doublet), the methine proton (a quartet), and the hydroxyl proton (a broad singlet, which can be exchanged with D₂O).
-
¹³C NMR: The spectrum will display distinct signals for each of the nine carbon atoms in the molecule, with chemical shifts corresponding to their electronic environments (aromatic carbons, methoxy carbon, methyl carbon, and the carbon bearing the hydroxyl group).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Characteristic FTIR Absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch (alcohol and ether): Strong absorptions in the 1000-1300 cm⁻¹ region.
Olfactive Profile and Application in Fragrance Formulation
The scent of this compound is described as a mild, pleasant, and floral-like aroma.[3] In fragrance formulation, it can be utilized for several purposes:
-
Floral Blends: It can be used to add a soft, floral character to a wide range of floral compositions, such as those based on rose, jasmine, or lily of the valley.
-
Modifier: It can act as a modifier, subtly altering and enhancing the scent profiles of other fragrance ingredients.
-
Blender: Its mild character allows it to act as a blender, helping to harmonize and smooth the transitions between different notes in a fragrance.
Due to its moderate volatility, it is likely to function as a middle note in a fragrance, bridging the gap between the initial top notes and the long-lasting base notes.
Compatibility:
This compound is generally compatible with a wide array of common fragrance materials, including other alcohols, esters, aldehydes, and essential oils. Its solubility in ethanol makes it easy to incorporate into alcohol-based perfume formulations.[4][5][6][7]
Safety and Toxicological Profile
As a member of the aryl alkyl alcohols, this compound is expected to have a toxicological profile similar to other members of this class. A comprehensive review of aryl alkyl alcohols used as fragrance ingredients concluded that these materials generally have low acute and subchronic dermal and oral toxicity.[8][9]
-
Skin Irritation: At concentrations typically used in consumer products, aryl alkyl alcohols are generally non-irritating to the skin.[8][9]
-
Skin Sensitization: While some aryl alkyl alcohols have shown a low potential for skin sensitization, many have no or very low sensitization potential.[8][9] Specific data for this compound should be consulted where available.
-
Genotoxicity: In vitro and in vivo studies on representative aryl alkyl alcohols have shown little to no evidence of genotoxicity.[8][9]
It is crucial for formulators to adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA) to ensure the safe use of this ingredient in consumer products.
Advanced Research and Future Directions
The unique properties of this compound open up avenues for its use in advanced fragrance research and applications:
-
Controlled Release Technologies: Its moderate volatility and chemical structure could be suitable for encapsulation in various delivery systems (e.g., microcapsules, cyclodextrins) to achieve a prolonged and controlled release of its fragrance.
-
Malodor Counteractants: Research into the mechanisms of malodor perception may reveal that specific fragrance molecules, including aryl alkyl alcohols, can effectively neutralize or mask unpleasant odors.
-
Structure-Odor Relationship Studies: As a well-defined molecule, this compound can be used in structure-odor relationship (SOR) studies to better understand how modifications to its chemical structure affect its perceived scent. This knowledge can guide the rational design of new fragrance ingredients with desired olfactive properties.
Conclusion
This compound is a versatile and valuable ingredient in the fragrance industry. Its mild, floral aroma, combined with its favorable physicochemical properties, makes it a useful component in a variety of fragrance formulations. This technical guide has provided a comprehensive overview of its synthesis, analysis, olfactive profile, and safety considerations, offering a solid foundation for researchers and formulators working with this intriguing molecule. As fragrance technology continues to evolve, further research into the advanced applications of this compound is likely to unlock new possibilities for innovation in the world of scent.
References
- 1. Fragrance material review on 2-(3-methylphenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragrance material review on β-methoxy-benzeneethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation [alphaaromatics.com]
- 5. thefragrancefoundry.com [thefragrancefoundry.com]
- 6. laballey.com [laballey.com]
- 7. sobfragrance.com [sobfragrance.com]
- 8. A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
solubility of 1-(3-Methoxyphenyl)ethanol in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(3-Methoxyphenyl)ethanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various chemical syntheses and a known impurity in pharmaceutical products.[1][2] For researchers, scientists, and drug development professionals, understanding and predicting the solubility of this compound is paramount for process optimization, purification, formulation, and analytical method development. This document moves beyond a simple data listing to explore the fundamental principles governing its solubility. It synthesizes theoretical frameworks, such as Hansen Solubility Parameters (HSP), with practical, step-by-step experimental protocols for accurate solubility determination. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a self-validating resource for laboratory applications.
Compound Profile: this compound
This compound (CAS No. 23308-82-9) is an organic compound featuring a chiral secondary alcohol attached to a methoxy-substituted benzene ring.[3][4] This structure imparts a distinct physicochemical profile that directly governs its interactions with various solvents.
Structural Analysis and Polarity
The molecule's architecture contains both polar and nonpolar regions, making its solubility behavior nuanced.
-
Polar Moieties: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The methoxy (-OCH₃) group acts as a hydrogen bond acceptor. These groups confer polarity to the molecule.
-
Nonpolar Moiety: The benzene ring is hydrophobic and contributes to solubility in nonpolar, aromatic solvents through van der Waals forces and π-π stacking interactions.
This amphiphilic nature suggests that this compound will not exhibit extreme solubility or insolubility in most common organic solvents but will instead show a graduated solubility profile dependent on the solvent's specific intermolecular forces.
Caption: Molecular structure highlighting polar and nonpolar regions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23308-82-9 | [3][4] |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 248.3 °C at 760 mmHg | [4] |
| Density | ~1.05 - 1.078 g/cm³ | [1][4] |
| LogP (XLogP3) | 1.7 - 1.8 | [3][4] |
| Flash Point | 103.7 °C | [4] |
The LogP value, being moderately positive, quantitatively supports the molecule's mixed polarity, indicating a preference for an organic phase over water but not to an extreme degree.
Theoretical Framework for Predicting Solubility
A robust understanding of solubility begins with the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] For a nuanced prediction beyond this maxim, Hansen Solubility Parameters (HSP) provide a powerful quantitative model.
Hansen Solubility Parameters (HSP)
HSP theory deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from nonpolar van der Waals forces.
-
δP (Polar): Energy from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a point (δD, δP, δH) in the three-dimensional "Hansen space."[7] The principle is that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
Table 2: Hansen Solubility Parameters and Predicted Solubility
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Calculated) | Predicted Affinity |
| This compound (Solute - Estimated) | 18.5 | 8.5 | 12.0 | N/A | Reference |
| Hexane | 14.9 | 0.0 | 0.0 | 16.5 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | 12.6 | Moderate |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 9.9 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 6.5 | Very Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.8 | Very Good |
| Isopropanol | 15.8 | 6.1 | 16.4 | 6.1 | Excellent |
| Ethanol | 15.8 | 8.8 | 19.4 | 8.1 | Very Good |
| Methanol | 14.7 | 12.3 | 22.3 | 12.0 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.1 | Very Good |
| Water | 15.5 | 16.0 | 42.3 | 31.8 | Very Poor |
Disclaimer: Solute HSP values are estimations. Ra is calculated to predict affinity. Experimental verification is required.
Experimental Protocol for Solubility Determination
To move from prediction to empirical fact, a robust and validated experimental method is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[8] The subsequent concentration analysis can be efficiently performed using UV-Vis spectrophotometry, given the chromophore (benzene ring) present in the analyte.
Core Causality: This method is chosen because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions (temperature, solvent). The use of UV-Vis provides a rapid and reliable quantification method that is widely accessible.[9][10]
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at 25°C.
Materials:
-
This compound (>98% purity)
-
Solvent of interest (HPLC grade or equivalent)
-
Scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Glass syringes
-
0.45 µm syringe filters (ensure solvent compatibility)
-
Class A volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and quartz cuvettes
Protocol:
-
Preparation of Calibration Curve: a. Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL). b. Perform a serial dilution to create at least five standard solutions of decreasing concentration that span the expected linear range of the spectrophotometer. c. Determine the wavelength of maximum absorbance (λmax) by scanning the highest concentration standard. d. Measure the absorbance of each standard at λmax. e. Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.995) validate the curve.
-
Equilibrium Sample Preparation: a. Add an excess amount of this compound to a series of vials (perform in triplicate). An amount that is visibly in excess of what will dissolve is required (e.g., ~20-50 mg in 2 mL of solvent). b. Add a precise volume of the solvent to each vial. c. Seal the vials securely.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C). b. Agitate the vials at a consistent speed (e.g., 150 rpm) for 24 to 48 hours. A preliminary time-course study can determine the point at which concentration no longer increases, confirming equilibrium.[8]
-
Sample Analysis: a. Remove vials from the shaker and allow any suspended particles to settle for at least 1 hour in the temperature-controlled environment. b. Carefully draw the supernatant into a syringe, avoiding any solid material. c. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane. d. Accurately dilute the clear filtrate with the solvent to ensure the absorbance reading falls within the range of the calibration curve. e. Measure the absorbance of the diluted filtrate at λmax.
-
Calculation: a. Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent. c. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L) as the mean ± standard deviation of the replicates.
Safety and Regulatory Context
When handling this compound and associated solvents, adherence to safety protocols is mandatory.
-
Compound Hazards: this compound is harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation (H315, H319, H335).[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn, and work should be conducted in a well-ventilated fume hood.
-
Solvent Selection and Purity: In a pharmaceutical setting, solvent choice is highly regulated.[11][12] Solvents must be of high purity to prevent the introduction of contaminants into the final product.[13][14] Furthermore, residual solvent levels in active pharmaceutical ingredients (APIs) are strictly controlled by guidelines such as ICH Q3C, which classifies solvents based on their toxicity.[11][15] Researchers must consider these downstream implications when selecting solvents for synthesis and purification.
Conclusion
The solubility of this compound is a critical parameter dictated by its amphiphilic molecular structure. While theoretical models like Hansen Solubility Parameters offer a strong predictive starting point, they must be complemented by empirical data. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating this crucial data. For professionals in drug development and chemical research, a thorough understanding of both the predictive theory and the practical methodology is essential for making informed decisions that impact process efficiency, product purity, and regulatory compliance.
References
- 1. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]
- 2. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 3. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 12. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. haltermann-carless.com [haltermann-carless.com]
- 14. coastviewsolvents.com [coastviewsolvents.com]
- 15. rjpls.org [rjpls.org]
Methodological & Application
Enantioselective Synthesis of (R)-1-(3-Methoxyphenyl)ethanol via Asymmetric Transfer Hydrogenation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
Chiral alcohols are critical intermediates in the pharmaceutical industry, serving as key building blocks for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).[1] (R)-1-(3-Methoxyphenyl)ethanol is a valuable chiral synthon, notably utilized in the preparation of various bioactive molecules and as a reactant in the development of enantioselective acyl transfer catalysts.[2][3] The precise control of stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
Traditional methods for obtaining single-enantiomer compounds, such as chiral resolution, are often inefficient, with a theoretical maximum yield of only 50%.[4] Asymmetric synthesis, which creates the desired chiral center selectively, offers a more atom-economical and efficient alternative.[5] Among the most powerful methods for producing chiral alcohols is the asymmetric transfer hydrogenation (ATH) of prochiral ketones.[6][7]
This application note provides a detailed, field-proven protocol for the synthesis of (R)-1-(3-Methoxyphenyl)ethanol from 3-methoxyacetophenone using a well-defined Noyori-type ruthenium catalyst. We will delve into the underlying catalytic mechanism, provide a step-by-step experimental guide, and discuss the critical parameters that ensure high yield and excellent enantioselectivity.
Principle: The Noyori Asymmetric Transfer Hydrogenation
The core of this protocol is the Noyori asymmetric transfer hydrogenation, a reaction that earned Ryōji Noyori a share of the 2001 Nobel Prize in Chemistry.[5] This method utilizes a chiral transition metal complex to catalyze the transfer of hydrogen from a donor molecule (like 2-propanol or a formic acid/triethylamine mixture) to a substrate (a ketone), creating a chiral alcohol with high enantiomeric purity.[6][8]
2.1 The Catalytic System
The catalytic system consists of three primary components:
-
Catalyst Precursor: A chiral ruthenium(II) complex, typically featuring a π-arene ligand (e.g., p-cymene) and a chiral N-tosylated diamine ligand, such as (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).[7] These catalysts are often stable enough to be handled in the air for short periods.[9]
-
Hydrogen Donor: 2-Propanol is a common, inexpensive, and effective hydrogen source for ketone reduction. It is oxidized to acetone in the process.[8][9]
-
Base Activator: A strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydroxide (NaOH), is required to generate the active ruthenium-hydride catalyst from the precatalyst.[1][10]
2.2 The Catalytic Cycle Mechanism
The widely accepted mechanism involves a "metal-ligand bifunctional" action, where both the ruthenium center and the amine ligand participate directly in the hydrogenation step.[9][11] The key steps are outlined below:
-
Activation: The Ru-Cl precatalyst reacts with the base and 2-propanol to form the active 18-electron ruthenium hydride species.
-
Coordination: The ketone substrate (3-methoxyacetophenone) coordinates to the ruthenium center.
-
Hydrogen Transfer: The reaction proceeds through a six-membered pericyclic transition state. The hydride on the ruthenium is transferred to the carbonyl carbon, while the proton from the N-H group of the ligand is transferred to the carbonyl oxygen. This concerted transfer is responsible for the high efficiency and stereoselectivity.[9]
-
Product Release & Regeneration: The resulting (R)-1-(3-methoxyphenyl)ethanol dissociates, and the catalyst is regenerated by reaction with another molecule of 2-propanol and base, completing the cycle.
Caption: Fig. 1: Simplified Noyori ATH Catalytic Cycle
Experimental Protocol
This protocol details the synthesis of (R)-1-(3-Methoxyphenyl)ethanol on a 0.4 mmol scale, which can be scaled as needed.
3.1 Materials & Equipment
| Reagent / Material | Grade | Supplier | Comments |
| 3-Methoxyacetophenone | ≥98% | Standard Supplier | Starting material. |
| RuCl--INVALID-LINK-- | Catalyst Grade | Strem, Sigma-Aldrich | Chiral catalyst precursor. |
| 2-Propanol (IPA) | Anhydrous, ≥99.5% | Standard Supplier | Hydrogen donor and solvent. |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Standard Supplier | Base activator. |
| Diethyl ether | Anhydrous | Standard Supplier | For extraction. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
| Argon or Nitrogen Gas | High Purity | - | For inert atmosphere. |
| Schlenk flask / Autoclave | - | - | Reaction vessel. |
| Magnetic stirrer & hotplate | - | - | - |
| Chiral GC or HPLC column | - | - | For ee determination. |
3.2 Step-by-Step Procedure
Caption: Fig. 2: Overall Experimental Workflow
-
Preparation of Base Solution: In a glovebox or under an inert atmosphere, prepare a fresh ~0.01 M solution of potassium tert-butoxide (t-BuOK) in anhydrous 2-propanol. Causality: A fresh solution ensures the base is active and free from moisture, which can inhibit the catalyst.
-
Reaction Setup: To a dry Schlenk flask or a small autoclave equipped with a magnetic stir bar, add the catalyst, RuCl--INVALID-LINK-- (0.004 mmol, 1 mol%). This corresponds to a Substrate-to-Catalyst (S/C) ratio of 100.
-
Add 3-methoxyacetophenone (0.4 mmol, ~57 µL).
-
Add 2.0 mL of anhydrous 2-propanol.
-
Seal the vessel and purge with argon or nitrogen gas for 5-10 minutes. Causality: An inert atmosphere is crucial as oxygen can potentially deactivate the catalyst.
-
Reaction Initiation: Using a syringe, add the required amount of the t-BuOK solution in 2-propanol (20 µmol, 5 mol%).[10]
-
Reaction Execution: Stir the reaction mixture at room temperature (approx. 25 °C) for 4-15 hours. The reaction can be monitored by TLC or GC to determine the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding 5 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure alcohol.
Expected Results & Analysis
Based on literature precedent for this specific transformation, high conversion and enantioselectivity are expected.[10]
| Parameter | Value | Reference |
| Substrate | 3-Methoxyacetophenone | [10] |
| Catalyst | RuCl₂--INVALID-LINK--* | [10] |
| S/C Ratio | 100 | [10] |
| Base | t-BuOK (5 mol%) | [10] |
| Solvent | 2-Propanol | [10] |
| Temperature | Room Temperature | [10] |
| Time | 4 hours | [10] |
| Expected Conversion | >99% | [10] |
| Expected ee% | 90% (R) | [10] |
*Note: The cited reference uses a similar but distinct Ru-complex, (RuCl₂(indan-ambox)(PPh₃)). Results with the specified Noyori catalyst are expected to be comparable or superior. The choice of (R,R)-TsDPEN ligand will yield the (R)-alcohol.
4.1 Product Characterization
-
Structural Verification: The identity and purity of the final product should be confirmed using ¹H and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (ee) Determination: The enantiomeric purity of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). A reported GC method for (R)-1-(3′-Methoxyphenyl)ethanol uses a Supelco BETA DEX™ 120 column.[10]
-
Column: Supelco BETA DEX™ 120 (30 m × 0.25 mm × 0.25 μm)
-
Column Temperature: 130 °C
-
Expected Retention Times: (R)-isomer: 28.40 min; (S)-isomer: 30.06 min[10]
-
Troubleshooting & Key Insights
-
Low Conversion:
-
Cause: Inactive catalyst or presence of inhibitors (water, oxygen).
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly prepared base solution. Properly execute inert atmosphere techniques. Increase reaction time or slightly elevate the temperature (e.g., to 40 °C).
-
-
Low Enantioselectivity (ee):
-
Cause: Racemization of the product or a side reaction. High temperatures can sometimes decrease enantioselectivity.
-
Solution: Ensure the reaction is run at the recommended temperature. Check the chiral purity of the catalyst itself.
-
-
Field Insight: The choice of the chiral diamine ligand is critical. For the synthesis of the (R)-alcohol from a simple ketone, the (R,R)-diamine ligand is typically used. Conversely, the (S,S)-ligand would produce the (S)-alcohol. This predictable relationship is a hallmark of Noyori-type catalysts.[12]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Ruthenium catalysts, while used in small amounts, should be handled with care as heavy metal toxicity data may be limited.
-
Organic solvents are flammable. Keep away from ignition sources.
References
- 1. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 2. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]
- 3. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 4. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 8. kanto.co.jp [kanto.co.jp]
- 9. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. rsc.org [rsc.org]
- 11. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Biocatalytic Reduction of 3-Methoxyacetophenone Using Yeast
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the enantioselective reduction of 3-methoxyacetophenone to the corresponding chiral alcohol, (S)-1-(3-methoxyphenyl)ethanol, a valuable building block in pharmaceutical synthesis. This protocol leverages the readily available and cost-effective whole-cell biocatalyst, Saccharomyces cerevisiae (baker's yeast).
Scientific Foundation: The Rationale for Yeast-Mediated Bioreduction
The asymmetric reduction of prochiral ketones is a cornerstone of modern synthetic chemistry, enabling access to enantiomerically pure alcohols. While traditional chemical reductants can be effective, they often require harsh reaction conditions, expensive chiral ligands, and can generate significant waste. Biocatalysis, particularly using whole microbial cells, offers a greener and often more selective alternative.[1][2][3][4]
Saccharomyces cerevisiae possesses a multitude of oxidoreductase enzymes, primarily alcohol dehydrogenases (ADHs), that can catalyze the reduction of a wide array of carbonyl compounds.[5][6] These enzymes operate within a chiral active site, facilitating the transfer of a hydride from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), to one face of the ketone's carbonyl group with high stereoselectivity.[7] This inherent chirality of the enzymatic environment is the basis for producing an enantiomerically enriched product from a prochiral substrate.
The overall transformation for the reduction of 3-methoxyacetophenone is depicted below:
Figure 1: Biocatalytic reduction of 3-methoxyacetophenone to (S)-1-(3-methoxyphenyl)ethanol.
The preference for the (S)-enantiomer is commonly observed in yeast-mediated reductions of acetophenone derivatives, although this can be influenced by the specific yeast strain and reaction conditions.[5][8]
Experimental Workflow Overview
The successful execution of this biocatalytic reduction involves a multi-step process, from the initial preparation of the yeast culture to the final analysis of the product. Understanding the interplay between these stages is critical for achieving high conversion and enantioselectivity.
Caption: High-level workflow for the biocatalytic reduction.
Detailed Protocols and Methodologies
3.1. Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 3-Methoxyacetophenone | ≥98% | Sigma-Aldrich, Acros Organics |
| Saccharomyces cerevisiae (Baker's Yeast) | Active Dry Yeast | Local grocery store or scientific supplier |
| Sucrose (Table Sugar) | Reagent Grade | VWR, Fisher Scientific |
| Yeast Extract | Microbiological Grade | Difco, Sigma-Aldrich |
| Peptone | Microbiological Grade | Difco, Sigma-Aldrich |
| Dextrose (Glucose) | Reagent Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Reagent Grade | VWR |
| Celite® 545 | --- | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Isopropanol | HPLC Grade | Fisher Scientific |
3.2. Protocol 1: Yeast Culture Preparation (YPD Medium)
For reproducible results, it is advisable to start with a fresh culture of Saccharomyces cerevisiae.
YPD Broth Composition (per 1 Liter):
-
Yeast Extract: 10 g
-
Peptone: 20 g
-
Dextrose: 20 g
Procedure:
-
Dissolve 10 g of yeast extract, 20 g of peptone, and 20 g of dextrose in 1 L of deionized water.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Allow the medium to cool to room temperature.
-
In a sterile flask, inoculate 100 mL of the YPD broth with a small amount of active dry baker's yeast.
-
Incubate the culture at 30°C with shaking (approx. 200 rpm) for 24-48 hours, or until a dense culture is obtained.
3.3. Protocol 2: Biocatalytic Reduction of 3-Methoxyacetophenone
This protocol utilizes "resting cells" in a sucrose solution, where the sucrose serves as the energy source for the yeast and the ultimate source of the reducing equivalents (NADPH regeneration).
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of tap water.
-
Add 10 g of active dry baker's yeast to the sucrose solution and stir gently for 30 minutes at 30-35°C to activate the yeast. You should observe gas evolution (CO2) as fermentation begins.[9]
-
Dissolve 500 mg of 3-methoxyacetophenone in a minimal amount of ethanol (e.g., 1-2 mL) to aid its dispersion in the aqueous medium.
-
Add the substrate solution dropwise to the fermenting yeast mixture.
-
Seal the flask with a cotton plug or a fermentation lock to allow CO2 to escape while preventing contamination.
-
Incubate the reaction mixture at 30°C with gentle shaking (150-200 rpm) for 48-72 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
3.4. Protocol 3: Product Extraction and Purification
Procedure:
-
After the reaction period, add approximately 20 g of Celite® to the reaction mixture and stir for 10 minutes. This helps to break up the yeast clumps and facilitate filtration.
-
Filter the mixture through a pad of Celite® in a Büchner funnel to remove the yeast cells. Wash the filter cake with 50 mL of deionized water.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with a saturated sodium chloride solution (brine) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the pure 1-(3-methoxyphenyl)ethanol.
Analytical Methods: Chiral HPLC Analysis
To determine the enantiomeric excess (ee) of the product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11][12]
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the purified product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[10]
Typical HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H or Chiralcel® OD-H | Polysaccharide-based columns are highly effective for separating enantiomers of aromatic alcohols.[10] |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | A common normal phase condition that provides good resolution for this class of compounds.[10] The ratio can be adjusted to optimize retention and separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID analytical column.[10] |
| Column Temp. | 25°C | Maintaining a constant temperature ensures reproducible retention times.[10] |
| Detection | UV at 254 nm | The aromatic ring of the analyte provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL |
Data Analysis: The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers from the chromatogram: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
A racemic standard of this compound should be injected to identify the retention times of both the (R) and (S) enantiomers.
Optimization and Troubleshooting
The yield and enantioselectivity of the biocatalytic reduction can be influenced by several factors.[13][14]
| Parameter | Effect on Reaction | Optimization Strategy |
| pH | Yeast reductases have optimal pH ranges, typically between 6.0 and 8.0. Extreme pH values can denature the enzymes. | Buffer the reaction medium (e.g., with a phosphate buffer) to maintain a stable pH. |
| Temperature | The optimal temperature for most S. cerevisiae reductases is around 30-35°C.[2] Higher temperatures can lead to enzyme inactivation, while lower temperatures will slow the reaction rate. | Use a temperature-controlled incubator or water bath. |
| Substrate Conc. | High concentrations of the ketone substrate can be toxic to the yeast cells, leading to inhibition or cell death. | Add the substrate in portions over time (fed-batch) or use immobilized yeast cells to improve tolerance. |
| Co-substrate | A carbohydrate source (e.g., sucrose, glucose) is essential for the regeneration of the NADPH cofactor required by the reductase enzymes.[1] | Ensure a sufficient amount of co-substrate is present. A typical ratio is 5-10 parts sucrose to 1 part substrate by weight. |
| Aeration | The level of oxygen can influence which reductase enzymes are active, potentially affecting the stereochemical outcome.[2] | Generally, gentle agitation under aerobic or semi-aerobic conditions is employed. For some specific outcomes, anaerobic conditions might be explored. |
Mechanistic Insights
The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the stereochemistry of the alcohol formed based on the relative sizes of the substituents on the carbonyl carbon. The keto-reductase enzymes in yeast typically deliver the hydride to the Re face of the carbonyl group of acetophenone derivatives, leading to the formation of the (S)-alcohol.
Caption: Simplified mechanism of yeast-mediated ketone reduction.
This process is a powerful example of how fundamental biological processes can be harnessed for practical and sustainable chemical synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Enantioselective Microbial Reduction with Baker's Yeast on an Industrial Scale | Semantic Scholar [semanticscholar.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. benchchem.com [benchchem.com]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Chemoenzymatic Strategy for the Asymmetric Synthesis of (S)-Rivastigmine
Abstract
This application note provides a detailed, research-grade protocol for the asymmetric synthesis of (S)-Rivastigmine, a critical acetylcholinesterase inhibitor for the management of Alzheimer's and Parkinson's disease-related dementia.[1] The described pathway initiates from the readily available prochiral precursor, 1-(3-Methoxyphenyl)ethanol. The core of this strategy hinges on a highly selective chemoenzymatic kinetic resolution to establish the required stereocenter. Subsequent steps involve a stereospecific conversion of the chiral alcohol to the corresponding dimethylamine, ether cleavage to unmask the phenolic hydroxyl group, and a final carbamoylation to yield the target molecule. This guide is designed for researchers in medicinal chemistry and process development, offering not only step-by-step protocols but also the underlying chemical principles and justifications for the selected methodologies.
Introduction to Rivastigmine
Rivastigmine, chemically known as (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, is a parasympathomimetic and a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, Rivastigmine increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.[1][2] Its clinical efficacy is confined to the (S)-enantiomer, making stereocontrol a paramount consideration in its synthesis. This document outlines a robust and efficient synthetic route starting from racemic this compound.
Overall Synthetic Strategy
The synthesis is designed as a four-stage process that prioritizes early establishment of chirality and employs reliable, scalable chemical transformations. The pathway avoids the use of pyrophoric reagents in the final step, opting for safer alternatives suitable for broader laboratory use.[3]
Figure 1: High-level workflow for the synthesis of (S)-Rivastigmine.
Experimental Protocols & Methodologies
Stage 1: Enzymatic Kinetic Resolution of (±)-1-(3-Methoxyphenyl)ethanol
Principle: This crucial step establishes the stereochemistry for the entire synthesis. Kinetic resolution leverages the ability of a chiral catalyst, in this case, an enzyme, to react at different rates with the two enantiomers of a racemic substrate. Candida antarctica Lipase B (CAL-B) is an exceptionally efficient and selective biocatalyst for the acylation of secondary alcohols.[4] It selectively acetylates the (S)-enantiomer of this compound, leaving the desired (R)-enantiomer largely unreacted. This allows for their separation based on differing polarity.
Protocol 1.1: Lipase-Catalyzed Acetylation
-
To a dry 500 mL round-bottom flask, add racemic this compound (1.0 eq.).
-
Dissolve the alcohol in a suitable organic solvent (e.g., tert-butyl methyl ether (TBME)).
-
Add immobilized Candida antarctica Lipase B (CAL-B).
-
Add vinyl acetate (0.6 eq.) as the acyl donor. Using a slight excess of the alcohol ensures the reaction stops at approximately 50% conversion, maximizing the enantiomeric excess (ee) of the remaining alcohol.
-
Seal the flask and stir the suspension at room temperature (approx. 30°C).
-
Monitor the reaction progress using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until ~50% conversion is achieved.
-
Upon completion, filter the reaction mixture to recover the immobilized enzyme, which can often be washed and reused.
-
Concentrate the filtrate under reduced pressure to yield a mixture of (R)-1-(3-methoxyphenyl)ethanol and the acetylated (S)-enantiomer.
Protocol 1.2: Purification
-
Purify the crude mixture from Protocol 1.1 using silica gel column chromatography.
-
Elute with a hexane/ethyl acetate gradient. The less polar acetate ((S)-1-(3-methoxyphenyl)ethyl acetate) will elute first, followed by the more polar, unreacted alcohol ((R)-1-(3-methoxyphenyl)ethanol).
-
Combine the fractions containing the pure (R)-alcohol and concentrate under reduced pressure.
-
Verify the enantiomeric excess (>98% ee) of the recovered (R)-alcohol using chiral HPLC.
| Parameter | Value | Source |
| Substrate | (±)-1-(3-Methoxyphenyl)ethanol | [5] |
| Enzyme | Immobilized CAL-B | [4] |
| Acyl Donor | Vinyl Acetate | [1] |
| Solvent | tert-Butyl methyl ether (TBME) | [1] |
| Temperature | 30°C | [1] |
| Expected Yield ((R)-alcohol) | >45% (Theoretically max 50%) | [4] |
| Expected Purity | >98% ee | [6] |
Stage 2: Stereospecific Synthesis of (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine
Principle: This stage converts the chiral alcohol into the target amine with a complete inversion of stereochemistry. This is achieved via a two-step SN2 pathway. First, the hydroxyl group of the (R)-alcohol is converted into an excellent leaving group, a mesylate. Subsequently, the mesylate is displaced by dimethylamine. The SN2 mechanism guarantees that the nucleophile attacks from the side opposite to the leaving group, resulting in the desired (S)-configuration of the amine product.
Protocol 2.1: Mesylation of (R)-Alcohol
-
In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve the purified (R)-1-(3-methoxyphenyl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (TEA, 1.5 eq.) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).
-
Stir the reaction at 0°C for 1-2 hours. Monitor for the disappearance of the starting alcohol by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is typically used directly in the next step without further purification.
Protocol 2.2: SN2 Amination
-
Dissolve the crude mesylate from the previous step in a polar aprotic solvent like tetrahydrofuran (THF) in a sealed pressure vessel.
-
Add a solution of dimethylamine (≥3.0 eq., e.g., 40% solution in water or 2M in THF). The excess amine serves as both the nucleophile and the base to neutralize the methanesulfonic acid byproduct.
-
Seal the vessel and heat the reaction mixture to 60-70°C for several hours, or until TLC indicates complete consumption of the mesylate.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess dimethylamine.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Extract the aqueous layers with ethyl acetate.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine. The product can be purified by column chromatography if necessary.
Stage 3: Demethylation to (S)-3-(1-(dimethylamino)ethyl)phenol
Principle: The penultimate step is the cleavage of the robust aryl methyl ether to reveal the free phenol. This is a critical transformation as the phenolic hydroxyl is the site of the final carbamoylation. Aqueous hydrobromic acid (HBr) is a standard and effective reagent for this purpose, proceeding via nucleophilic attack of the bromide ion on the protonated ether's methyl group.
Protocol 3.1: Ether Cleavage
-
Caution: This procedure involves heating a strong, corrosive acid. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Charge the crude (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine (1.0 eq.) and 48% aqueous HBr (5-6 eq. by volume) into a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 5-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Carefully adjust the pH to ~9-10 using a concentrated aqueous solution of NaOH or Na₂CO₃. Ensure the mixture is kept cool during neutralization.
-
Extract the resulting aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the key intermediate, (S)-3-(1-(dimethylamino)ethyl)phenol, often as a solid or viscous oil.
| Parameter | Value | Source |
| Reagent | 48% Aqueous Hydrobromic Acid | |
| Temperature | ~110°C (Reflux) | |
| Reaction Time | 5-6 hours | |
| Workup | Basification and Extraction | |
| Expected Yield | 80-90% |
Stage 4: Final Carbamoylation to Synthesize (S)-Rivastigmine
Principle: The final step is the formation of the carbamate ester linkage. The phenolic intermediate, a nucleophile, attacks the electrophilic carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride (EMCC). The reaction is facilitated by a non-nucleophilic base, which deprotonates the phenol to form the more reactive phenoxide ion. Using potassium carbonate in acetonitrile is a safe and effective alternative to sodium hydride.[3][7]
Figure 2: Simplified mechanism for the final carbamoylation step.
Protocol 4.1: Carbamate Formation
-
Add (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to a flask containing anhydrous acetonitrile.
-
Stir the suspension vigorously.
-
Add N-ethyl-N-methylcarbamoyl chloride (EMCC, 1.2 eq.) dropwise to the mixture.[8][9]
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours, or until TLC analysis shows complete consumption of the phenol.[7]
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts and impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude (S)-Rivastigmine as an oil.
Final Purification & Characterization: The crude Rivastigmine can be purified by silica gel column chromatography. For pharmaceutical applications, it is often converted to its tartrate salt to yield a stable, crystalline solid, which can be further purified by recrystallization.[10] The final product's identity, purity, and enantiomeric integrity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC.
Conclusion
This application note details a robust and stereocontrolled synthesis of (S)-Rivastigmine from this compound. The strategic use of enzymatic kinetic resolution provides an efficient entry into the chiral pool of intermediates. The subsequent chemical transformations are high-yielding and utilize well-established, scalable methodologies. This chemoenzymatic approach represents a practical and effective strategy for accessing this important therapeutic agent for researchers in academic and industrial settings.
References
- 1. jocpr.com [jocpr.com]
- 2. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Chemoenzymatic synthesis of rivastigmine based on lipase-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
- 8. innospk.com [innospk.com]
- 9. chembk.com [chembk.com]
- 10. patents.justia.com [patents.justia.com]
Application Note & Protocol: Enzymatic Kinetic Resolution of Racemic 1-(3-Methoxyphenyl)ethanol
Introduction: The Significance of Chiral Alcohols
Enantiomerically pure alcohols are critical building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The specific three-dimensional arrangement of atoms in these chiral molecules often dictates their biological activity, making the production of single-enantiomer compounds a paramount objective in modern organic synthesis. 1-(3-Methoxyphenyl)ethanol, a chiral secondary alcohol, serves as a valuable intermediate in the synthesis of various biologically active molecules, including potential drug candidates for the central nervous system.[3] This document provides a detailed guide to the kinetic resolution of racemic this compound, a robust method for separating a racemic mixture into its constituent enantiomers.
Principle of Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers based on their differential reaction rates with a chiral catalyst or reagent.[4] In an ideal kinetic resolution, one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer, both in high enantiomeric purity.[5] This process is governed by the difference in the activation energies of the diastereomeric transition states formed between each enantiomer and the chiral catalyst.
This application note will focus on an enzymatic kinetic resolution, a highly efficient and environmentally benign approach that leverages the remarkable enantioselectivity of enzymes.[5] Specifically, we will detail the use of lipases, a class of hydrolases that are widely employed in organic synthesis due to their broad substrate scope, high stability in organic solvents, and commercial availability.[5][6]
Lipase-Catalyzed Transesterification: The Chosen Path
The kinetic resolution of racemic this compound will be achieved through a lipase-catalyzed transesterification reaction. In this process, the enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting product is an ester, which can be easily separated from the unreacted alcohol.
The choice of enzyme is critical for achieving high enantioselectivity. Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), is a highly effective and widely used biocatalyst for the kinetic resolution of secondary alcohols.[2][6][7] Its immobilization on a macroporous acrylic resin enhances its stability and allows for easy recovery and reuse.[7]
Experimental Workflow & Protocols
I. Enzymatic Kinetic Resolution of Racemic this compound
This protocol outlines the steps for the lipase-catalyzed kinetic resolution of racemic this compound using Novozym® 435 and vinyl acetate as the acyl donor.
Materials and Reagents:
-
Racemic this compound
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., Toluene, Hexane)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Thermostatically controlled oil bath or heating mantle
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve racemic this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Acyl Donor: Add vinyl acetate (1.5-3.0 equivalents) to the reaction mixture. The use of an excess of the acyl donor helps to drive the reaction forward.
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture. The optimal enzyme loading should be determined experimentally but a good starting point is typically 10-20 mg of enzyme per mmol of substrate.[2]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature. A temperature of around 42°C has been reported as optimal for this specific resolution.[2]
-
Monitoring the Reaction: The progress of the reaction should be monitored by taking small aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield a mixture of the unreacted this compound enantiomer and the acetylated product.
-
Purification: The unreacted alcohol and the ester can be separated by column chromatography on silica gel.
Data Presentation:
| Parameter | Optimized Value | Reference |
| Substrate Concentration | 240 mM | [2] |
| Biocatalyst Loading (Novozym® 435) | 11 mg/mL | [2] |
| Reaction Temperature | 42°C | [2] |
| Reaction Time | 75 minutes (for ~50% conversion) | [2] |
Diagram of the Experimental Workflow:
References
- 1. Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buy this compound | 23308-82-9 [smolecule.com]
- 3. (R)-1-(3-Methoxyphenyl)ethanol | 120523-12-8 | Benchchem [benchchem.com]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
Application Notes and Protocols: Strategic Protection of Secondary Benzylic Alcohols
Introduction
Secondary benzylic alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis and manipulation are central to modern organic chemistry. However, the hydroxyl group's inherent reactivity—its acidity and nucleophilicity—often interferes with transformations planned for other parts of the molecule.[1] This necessitates a robust strategy of protection and deprotection. The benzylic position introduces unique electronic and steric factors that must be carefully considered, as it can influence the stability and reactivity of both the alcohol and its protected form.
This guide provides an in-depth analysis of protecting group strategies tailored specifically for secondary benzylic alcohols. It moves beyond a simple catalog of reagents to offer a rationale-driven approach, empowering researchers to make informed decisions that enhance synthetic efficiency and yield.
PART 1: The Strategic Imperative: Choosing the Right Protecting Group
The selection of a protecting group is not a trivial choice but a critical decision that impacts the entire synthetic route. An ideal protecting group is easily introduced in high yield, stable to a wide range of subsequent reaction conditions, and can be selectively removed under mild conditions that leave the rest of the molecule unscathed.[1][2] For secondary benzylic alcohols, the decision hinges on three core pillars: Stability , Orthogonality , and Substrate-Specific Reactivity .
-
Stability Profile : The protecting group must be inert to the conditions of upcoming synthetic steps. For instance, if a planned reaction involves strong bases or organometallic reagents, an ester protecting group would be unsuitable, while a silyl or benzyl ether would be robust.[3][4] Conversely, if the synthesis requires acidic conditions, an acid-labile group like a tetrahydropyranyl (THP) ether would be a poor choice, whereas a benzyl ether would likely remain intact.[5]
-
Orthogonality : In complex syntheses with multiple hydroxyl groups, it is often necessary to deprotect one while others remain masked.[1][6] Orthogonal protecting groups are sets of groups that can be removed under mutually exclusive conditions.[2][7] A classic orthogonal pair is a silyl ether (cleaved by fluoride) and a benzyl ether (cleaved by hydrogenolysis), allowing for the selective deprotection of either group in any order.[7][8]
-
Influence of the Benzylic Position : The proximity of the phenyl ring influences reactivity. The carbon-oxygen bond of a benzyl ether is readily cleaved by catalytic hydrogenolysis due to the stability of the resulting benzylic radical or cationic intermediates.[5][9] This makes hydrogenolysis a uniquely mild and effective deprotection method for this class of compounds.
Comparative Overview of Common Protecting Groups
The following table summarizes the key characteristics of the most widely used protecting groups for secondary benzylic alcohols, providing a quick reference for strategic planning.
| Protecting Group Class | Example(s) | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages |
| Silyl Ethers | TBS (tert-Butyldimethylsilyl), TIPS (Triisopropylsilyl) | Silyl chloride (e.g., TBSCl), Imidazole, DMF or CH₂Cl₂ | Fluoride source (TBAF), or Acid (AcOH, HCl) | Stable to bases, nucleophiles, and mild reducing agents. Labile to acid and fluoride.[8][10] | Tunable stability based on steric bulk; orthogonal to many other groups.[11] |
| Benzyl Ethers | Bn (Benzyl), PMB (p-Methoxybenzyl) | NaH, Benzyl Bromide (BnBr), THF or DMF | Catalytic Hydrogenolysis (H₂, Pd/C); Oxidative (DDQ for PMB).[11] | Stable to most acidic and basic conditions, nucleophiles, and many oxidizing/reducing agents.[5][10] | Very robust; removable under uniquely mild, neutral hydrogenolysis conditions.[9][12] |
| Esters | Ac (Acetate), Piv (Pivaloate) | Acyl chloride or anhydride, Pyridine or Et₃N | Saponification (e.g., K₂CO₃, MeOH) or mild acid | Stable to acidic conditions and catalytic hydrogenation. Labile to bases and nucleophiles.[10] | Easy to introduce; orthogonal to benzyl and silyl ethers. |
| Acetals | THP (Tetrahydropyranyl) | Dihydropyran (DHP), cat. acid (e.g., PPTS) | Aqueous acid (e.g., AcOH, HCl) | Stable to basic, organometallic, and reductive conditions. Very labile to acid.[3][11] | Inexpensive and easy to form; introduces a new stereocenter. |
PART 2: Application Notes and Experimental Protocols
This section provides detailed, field-tested protocols for the protection and deprotection of a model secondary benzylic alcohol, 1-phenylethanol. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding of the methodology.
Strategy 1: Silyl Ether Protection (TBS Group)
Application Note: The tert-butyldimethylsilyl (TBS) ether is one of the most versatile and widely used protecting groups.[8] Its steric bulk provides significant stability towards a wide range of reagents, yet it can be cleaved selectively using fluoride ions. The choice of imidazole as a base is critical; it acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst, accelerating the silylation reaction.[8] Anhydrous conditions are essential to prevent hydrolysis of the silyl chloride reagent.
Workflow for TBS Protection and Deprotection
Caption: Workflow for TBS protection and deprotection of a secondary alcohol.
Protocol 2.1: Protection of 1-Phenylethanol as a TBS Ether
Materials:
-
1-Phenylethanol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylethanol (1.0 equiv) and imidazole (2.5 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Add TBSCl (1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with Et₂O (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure TBS-protected alcohol.
Protocol 2.2: Deprotection of (1-(tert-Butyldimethylsilyloxy)ethyl)benzene
Materials:
-
TBS-protected 1-phenylethanol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.2 equiv) dropwise at room temperature. The high affinity of fluoride for silicon is the driving force for this selective cleavage.[3][11]
-
Stir the mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary to yield the deprotected 1-phenylethanol.
Strategy 2: Benzyl Ether Protection (Bn Group)
Application Note: The benzyl (Bn) group is exceptionally robust, making it suitable for syntheses involving harsh acidic or basic conditions.[10][13] Its removal via catalytic hydrogenolysis is a remarkably clean and mild process, releasing the desired alcohol and toluene as the only byproduct.[9][14] The Williamson ether synthesis, the standard method for its installation, requires a strong base like sodium hydride (NaH) to deprotonate the alcohol, forming the corresponding alkoxide for subsequent reaction with benzyl bromide.
Workflow for Benzyl Protection and Deprotection
Caption: Workflow for benzyl protection and deprotection of a secondary alcohol.
Protocol 2.3: Protection of 1-Phenylethanol as a Benzyl Ether
Materials:
-
1-Phenylethanol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Benzyl bromide (BnBr, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Wash the NaH dispersion (1.5 equiv) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-phenylethanol (1.0 equiv) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete formation of the sodium alkoxide (hydrogen gas evolution will be observed).
-
Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the pure benzyl ether.
Protocol 2.4: Deprotection of 1-(Benzyloxy)ethyl)benzene
Materials:
-
Benzyl-protected 1-phenylethanol (1.0 equiv)
-
Palladium on carbon (10% Pd/C, ~5-10 mol% by weight)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyl ether (1.0 equiv) in a suitable solvent like EtOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent to the catalyst first.
-
Purge the flask with H₂ gas and maintain a positive pressure of H₂ using a balloon.
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial for efficient mass transfer of hydrogen to the catalyst surface.
-
Monitor the reaction by TLC. Upon completion, carefully vent the H₂ atmosphere and purge the flask with N₂ or Ar.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.
PART 3: Advanced Strategies and Authoritative Insights
Orthogonal Deprotection: A Practical Example
The true power of protecting group chemistry is realized in multi-step syntheses requiring selective manipulation.[6] Consider a molecule containing both a primary alcohol protected as a TBS ether and a secondary benzylic alcohol protected as a benzyl ether.
Caption: Orthogonal deprotection strategy for a molecule with TBS and Benzyl ethers.
This logical diagram illustrates that one can selectively cleave the TBS ether with TBAF, leaving the benzyl ether intact (Path A), or selectively cleave the benzyl ether via hydrogenolysis, leaving the TBS ether untouched (Path B).[7] This level of control is indispensable in the synthesis of complex molecules.
Field-Proven Insights & Troubleshooting
-
Incomplete Silylation: If a silylation reaction stalls, the issue is often moisture or impure reagents. Ensure all glassware is flame-dried and solvents are anhydrous. Using a more reactive silylating agent like TBS-triflate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine can protect sterically hindered secondary alcohols more effectively.[11]
-
Sluggish Hydrogenolysis: The activity of Pd/C can vary. If debenzylation is slow, ensure vigorous stirring and a fresh source of hydrogen. The addition of a small amount of acid (e.g., a drop of acetic acid) can sometimes accelerate the reaction, but this must be compatible with the substrate. Certain functional groups, like thioethers, can poison the catalyst.
-
Chemoselectivity with PMB Ethers: The p-methoxybenzyl (PMB) ether is a useful variant of the benzyl ether. While it can be removed by hydrogenolysis (often faster than a standard benzyl ether), its true utility lies in its selective removal under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[11][15] This provides an additional layer of orthogonality, as a PMB group can be cleaved in the presence of a Bn group.[11]
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. jocpr.com [jocpr.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of 1-(3-Methoxyphenyl)ethanol via Automated Flash Column Chromatography
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and efficient methodology for the purification of 1-(3-Methoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis, utilizing automated flash column chromatography. The protocol emphasizes a systematic approach, from initial reaction mixture analysis and method development using Thin-Layer Chromatography (TLC) to the final automated purification step. The principles behind the selection of the stationary and mobile phases are elucidated, ensuring a deep understanding of the chromatographic process for optimal separation and yield. This document provides a reproducible, self-validating protocol designed for immediate implementation in a laboratory setting.
Introduction: The Rationale for Chromatographic Purification
This compound is a polar organic compound whose purity is critical for the successful downstream synthesis of various active pharmaceutical ingredients (APIs).[1] Crude reaction mixtures often contain unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reaction steps, reduce yields, and compromise the final product's purity and safety profile.
Column chromatography is a powerful and widely adopted technique for the purification of such compounds.[2][3] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[2][4][5] For polar molecules like this compound, normal-phase chromatography, which employs a polar stationary phase and a less polar mobile phase, is the method of choice.[3][6][7]
This application note provides a detailed protocol for the purification of this compound using silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase. The methodology is designed to be efficient, scalable, and reproducible, making it suitable for both research and process development laboratories.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [8][9] |
| Molecular Weight | 152.19 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 248.3 °C at 760 mmHg | [8][10] |
| LogP | 1.74850 | [8] |
| Polarity | Polar | Inferred from structure |
| Solubility | Sparingly soluble in Chloroform, Ethyl Acetate, and Methanol | [1] |
The presence of a hydroxyl (-OH) and a methoxy (-OCH₃) group imparts a significant degree of polarity to the molecule, making it an ideal candidate for normal-phase chromatography on a polar adsorbent like silica gel.[2][7]
Workflow for Purification of this compound
The overall process for the purification of this compound can be visualized as a sequential workflow, starting from the analysis of the crude material to obtaining the final pure product.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (for cleaning)
-
Dichloromethane (for sample loading)
-
-
Equipment:
-
Automated flash chromatography system
-
Pre-packed silica gel columns or empty columns for manual packing
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Fraction collector
-
Rotary evaporator
-
Glassware (beakers, flasks, graduated cylinders)
-
Safety Precautions
-
This compound is harmful if swallowed and causes skin and eye irritation.[9][10]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[10][11]
Step-by-Step Protocol
The initial and most critical step is to determine the optimal mobile phase composition using TLC.[12][13] The goal is to achieve a good separation between the desired product and any impurities, with the product having a retention factor (Rf) of approximately 0.25-0.35 for effective separation in column chromatography.[13]
-
Prepare the TLC Chamber: Pour a small amount of the chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, and cover it.[5][13]
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of the TLC plate (about 1 cm from the bottom).[4][13]
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5][13]
-
Visualize the Plate: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the separated spots under a UV lamp (254 nm).
-
Calculate Rf Values: The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[12]
-
Optimize the Mobile Phase: Adjust the solvent ratio to achieve the target Rf for this compound. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values. A common starting point for a compound of this polarity is a mixture of petroleum ether and ethyl acetate in a 10:1 ratio.[14]
-
Column Selection: Choose a pre-packed column or pack a glass column with silica gel. The amount of silica should be roughly 50 times the weight of the crude sample to be purified.[2]
-
Packing the Column (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[15]
-
Allow the silica to settle into a uniform bed.
-
-
Equilibration: Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed. This method often results in better resolution.
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Initiate the Run: Begin eluting the column with the mobile phase determined from the TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for complex mixtures. For this purification, a step gradient or a linear gradient from a non-polar to a more polar solvent mixture (e.g., increasing the percentage of ethyl acetate in hexane) is effective.
-
Fraction Collection: Collect fractions of a consistent volume using an automated fraction collector.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound. Spot every few fractions on a TLC plate and develop it using the optimized mobile phase.
-
Pooling Pure Fractions: Combine the fractions that contain only the pure product.
-
Concentration: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: The remaining oil is the purified this compound. Determine the yield and confirm its purity using appropriate analytical techniques (e.g., NMR, GC-MS).
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase | Re-optimize the mobile phase using TLC. |
| Column overloading | Use a larger column or reduce the sample load. | |
| Band Tailing | Sample is too polar for the mobile phase | Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. |
| Acidic or basic nature of the compound | Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[12] | |
| Cracked Column Bed | Column ran dry | Ensure the column bed is always covered with solvent. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following a systematic approach of method development with TLC followed by optimized column chromatography, researchers can consistently obtain high-purity material, which is essential for subsequent applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.
References
- 1. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 2. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromtech.com [chromtech.com]
- 8. Page loading... [wap.guidechem.com]
- 9. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 23308-82-9 [sigmaaldrich.com]
- 11. eMolecules this compound | 23308-82-9 | MFCD00021866 | 1g, | Fisher Scientific [fishersci.com]
- 12. file.chemscene.com [file.chemscene.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
The Strategic Application of 1-(3-Methoxyphenyl)ethanol as a Versatile Chiral Building Block in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The distinct physiological effects of different enantiomers of a chiral molecule underscore the necessity for precise stereochemical control in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Chiral secondary alcohols, in particular, serve as indispensable intermediates, or "chiral building blocks," for the construction of complex molecular architectures.[1] Among these, 1-(3-Methoxyphenyl)ethanol (3-MPE) has emerged as a particularly valuable synthon due to the strategic placement of its methoxy and chiral hydroxyl functionalities. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 3-MPE, covering its synthesis, key reactions, and exemplary applications.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to pale yellow liquid with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[3][4] Its structural features, including the aromatic ring, the methoxy group, and the chiral secondary alcohol, give rise to its characteristic properties and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [3][5] |
| Molecular Weight | 152.19 g/mol | [3][5] |
| Boiling Point | 248.3 °C at 760 mmHg | [6] |
| Density | 1.094 g/mL at 25 °C | [7] |
| IUPAC Name | This compound | [4] |
| CAS Number | 23308-82-9 | [3][4] |
Enantioselective Synthesis of this compound: A Comparative Overview of Methodologies
The cornerstone of 3-MPE's utility lies in the accessibility of its enantiopure forms. The most common and efficient method for obtaining enantiomerically enriched 3-MPE is the asymmetric reduction of its prochiral precursor, 3-methoxyacetophenone. Both biocatalytic and chemocatalytic approaches have proven highly effective.
Biocatalytic Enantioselective Reduction
Nature's catalysts, enzymes, offer an environmentally benign and highly selective route to chiral alcohols. Whole-cell biocatalysis, in particular, has demonstrated exceptional efficiency in the synthesis of (S)-1-(3-Methoxyphenyl)ethanol.
One notable method employs the enzymatic system of carrot (Daucus carota) roots, which can achieve excellent conversion and enantioselectivity.[8][9] This approach is lauded for its operational simplicity and sustainability.
Caption: Workflow for the biocatalytic reduction of 3-methoxyacetophenone.
Protocol 1: Biocatalytic Reduction of 3-Methoxyacetophenone using Daucus carota
-
Preparation of the Biocatalyst:
-
Thoroughly wash and peel fresh carrot roots.
-
Homogenize the carrots in a blender with an equal volume of distilled water to create a fine pulp.
-
Filter the pulp through cheesecloth to obtain the carrot juice, which contains the active enzymes.
-
-
Enzymatic Reduction:
-
In a suitable reaction vessel, add the carrot juice.
-
Dissolve 3-methoxyacetophenone in a minimal amount of a water-miscible co-solvent (e.g., ethanol) and add it to the carrot juice. The final substrate concentration should be optimized, typically in the range of 1-5 g/L.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for 24-48 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Enantiomeric Excess (ee) Determination:
-
Analyze the enantiomeric purity of the resulting this compound using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Daucus carota | 3-Methoxyacetophenone | (S)-(-)-1-(3-Methoxyphenyl)ethanol | 100 | 100 | [8] |
| Apium graveolens | 3-Methoxyacetophenone | (S)-(-)-1-(3-Methoxyphenyl)ethanol | High | High | [8] |
| Rhodotorula sp. | 4'-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | >98 | >99 | [10] |
Note: Data for Rhodotorula sp. is for the para-isomer but demonstrates the potential of microbial reductions for methoxy-substituted acetophenones.
Chemocatalytic Asymmetric Transfer Hydrogenation
For large-scale industrial applications, chemocatalytic methods often provide advantages in terms of reaction time and scalability. Asymmetric transfer hydrogenation (ATH) of 3-methoxyacetophenone using chiral ruthenium(II) complexes is a highly effective strategy.[7]
Caption: Schematic of Asymmetric Transfer Hydrogenation.
Applications of this compound in Synthesis
The true value of 3-MPE is realized in its application as a versatile chiral building block for the synthesis of high-value molecules.
Key Intermediate in the Synthesis of Rivastigmine
A prominent application of (S)-1-(3-Methoxyphenyl)ethanol is its role as a key precursor in the synthesis of (S)-rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.[1][3] The synthesis involves the conversion of the chiral alcohol to the corresponding chiral amine, which is a crucial step in constructing the final drug molecule.[11]
Protocol 2: Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine from (R)-1-(3-Methoxyphenyl)ethanol (via Stereoinversion)
This protocol is adapted from a deracemization process that yields the (R)-alcohol, which can then be converted to the desired (S)-amine.[11]
-
Activation of the Hydroxyl Group:
-
Dissolve (R)-1-(3-methoxyphenyl)ethanol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C and add a suitable activating agent (e.g., methanesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
-
Nucleophilic Substitution with Azide:
-
To the activated alcohol, add sodium azide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., DMF).
-
Heat the reaction mixture to facilitate the Sₙ2 reaction, which proceeds with inversion of stereochemistry.
-
-
Reduction of the Azide:
-
After completion of the substitution reaction, reduce the resulting azide to the corresponding amine using a standard reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation).
-
-
Work-up and Purification:
-
Carefully quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent and purify by distillation or column chromatography to yield (S)-1-(3-methoxyphenyl)ethylamine.
-
Precursor for Enantioselective Acyl Transfer Catalysts
This compound is also utilized as a reactant for the preparation of 2,3-dihydroimidazo[1,2-a]pyridines. These heterocyclic compounds serve as highly effective enantioselective acyl transfer catalysts, particularly in the kinetic resolution of racemic alcohols.[3][5] This application highlights the utility of 3-MPE in the development of novel chiral catalysts.
Conclusion
This compound stands out as a chiral building block of significant strategic importance. Its ready accessibility in enantiopure forms, through both biocatalytic and chemocatalytic reductions of the corresponding ketone, combined with the versatile reactivity of its hydroxyl group, makes it a valuable asset in asymmetric synthesis. From its critical role in the production of pharmaceuticals like Rivastigmine to its use in the development of novel chiral catalysts, 3-MPE offers a reliable and efficient platform for the construction of complex, enantiomerically pure molecules. The protocols and data presented in this application note are intended to provide researchers and process chemists with the foundational knowledge and practical guidance necessary to effectively integrate this versatile chiral building block into their synthetic endeavors.
References
- 1. (S)-1-(3-methoxyphenyl)ethanol | 129940-69-8 | Benchchem [benchchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]
- 4. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 6. This compound | 23308-82-9 [sigmaaldrich.com]
- 7. 3-Methoxyacetophenone | 586-37-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Application Note: A Green Chemistry Approach to the Synthesis of 3-Methoxyacetophenone
Abstract
This application note provides a comprehensive guide to the oxidation of the secondary alcohol 1-(3-methoxyphenyl)ethanol into 3-methoxyacetophenone, a valuable ketone intermediate in the pharmaceutical, fragrance, and specialty chemical industries.[1][2] Moving beyond traditional, hazardous heavy-metal oxidants, this document details a robust and environmentally conscious protocol employing a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed system with sodium hypochlorite (bleach) as the terminal oxidant. We will explore the mechanistic rationale behind this choice, present a detailed, self-validating experimental protocol, and provide essential data for product characterization and safety. The aim is to equip researchers with a scalable, efficient, and greener method for this pivotal synthetic transformation.
Introduction: The Imperative for Greener Oxidations
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. The product of this specific conversion, 3-methoxyacetophenone, serves as a critical building block for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2]
Historically, such oxidations were performed using stoichiometric amounts of toxic and environmentally damaging chromium(VI) reagents like pyridinium chlorochromate (PCC).[3][4][5] While effective, these methods generate significant hazardous waste, posing risks to both researchers and the environment.[5] In line with the principles of green chemistry, there is a pressing need for catalytic methods that utilize cheaper, safer, and more sustainable oxidants.[6][7]
This guide focuses on a TEMPO-catalyzed oxidation, a method that aligns with these principles by using household bleach as the ultimate oxidizing agent, thereby minimizing waste and enhancing safety without compromising efficiency.[7][8]
Mechanistic Rationale and Reagent Selection
A Comparative Overview of Oxidation Methods
Several methods exist for the oxidation of secondary alcohols, each with distinct advantages and drawbacks. Understanding these provides the context for selecting the optimal protocol.
| Oxidation Method | Reagents | Advantages | Disadvantages |
| Corey-Suggs (PCC) | Pyridinium chlorochromate (PCC) in CH₂Cl₂ | High efficiency, stable reagent.[4] | Toxic Cr(VI) waste, not environmentally friendly.[3][5][9] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Very mild conditions, wide functional group tolerance.[10][11][12] | Requires cryogenic temperatures (-78°C), produces foul-smelling dimethyl sulfide byproduct.[10][11][13] |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Mild, room temperature reaction, high yields.[14][15] | Reagent is expensive and potentially explosive under shock.[15] |
| TEMPO/NaOCl | Cat. TEMPO, NaOCl (Bleach) | Green (uses bleach), catalytic, mild conditions, cost-effective.[6][7] | Biphasic reaction requires vigorous stirring; potential for chlorination side reactions if not controlled.[16] |
For this application note, the TEMPO/NaOCl system is selected for its superior environmental profile, cost-effectiveness, and operational simplicity, making it highly suitable for both academic research and process development.
The TEMPO Catalytic Cycle
The power of this protocol lies in its catalytic nature. The TEMPO radical itself is not the stoichiometric oxidant. Instead, it acts as a catalyst that is regenerated in a cycle by the terminal oxidant, sodium hypochlorite.
The mechanism proceeds as follows:
-
Activation: Sodium hypochlorite oxidizes the TEMPO radical to the highly reactive N-oxoammonium cation, which is the true active oxidant.[7]
-
Alcohol Oxidation: The N-oxoammonium cation reacts with the substrate, this compound. Through a concerted or stepwise process involving the removal of the α-proton, the alcohol is oxidized to the ketone product, 3-methoxyacetophenone.
-
Reduction & Regeneration: In the process of oxidizing the alcohol, the N-oxoammonium cation is reduced to the corresponding hydroxylamine.[7]
-
Catalyst Turnover: The stoichiometric oxidant, sodium hypochlorite, re-oxidizes the hydroxylamine back to the N-oxoammonium cation, completing the catalytic cycle and allowing a small amount of TEMPO to facilitate the entire reaction.[7]
Caption: The TEMPO-catalyzed oxidation cycle.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Role |
| This compound | C₉H₁₂O₂ | 152.19 | Substrate |
| TEMPO | C₉H₁₈NO | 156.25 | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Organic Solvent |
| Sodium Hypochlorite | NaOCl | 74.44 | Terminal Oxidant |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Buffer |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | Quenching Agent |
| Sodium Chloride (Brine) | NaCl | 58.44 | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel), chamber, and UV lamp
-
Standard laboratory glassware
Reaction Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 32.8 mmol, 1.0 equiv.).
-
Add TEMPO (0.10 g, 0.64 mmol, 0.02 equiv.).
-
Dissolve the solids in dichloromethane (DCM, 80 mL).
-
Cool the flask in an ice-water bath to 0°C with stirring.
-
-
Initiation of Oxidation:
-
In a separate beaker, prepare an aqueous solution by combining commercial bleach (~8.25% NaOCl, 40 mL, ~45 mmol, 1.4 equiv.) and saturated aqueous sodium bicarbonate solution (40 mL).
-
Slowly add the aqueous bleach/bicarbonate solution to the stirring organic solution in the flask over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Once the addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature.
-
-
Reaction Monitoring (Checkpoint):
-
After 30 minutes, monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Spot the starting material and the reaction mixture. The product, 3-methoxyacetophenone, should be less polar (higher Rf) than the starting alcohol.
-
The reaction is typically complete within 1-2 hours. Continue stirring until the starting material spot is no longer visible by TLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~50 mL) to destroy any remaining NaOCl. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is often of high purity. If necessary, purify further using flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.
-
Product Characterization
The identity and purity of the synthesized 3-methoxyacetophenone should be confirmed by spectroscopic analysis.
| Property | Expected Result |
| Appearance | Pale yellow liquid[2] |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Boiling Point | 239-241°C[17] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.52 (m, 1H), 7.42-7.38 (m, 2H), 7.15-7.11 (m, 1H), 3.86 (s, 3H, -OCH₃), 2.60 (s, 3H, -COCH₃). |
| IR (neat, cm⁻¹) | ~1680 cm⁻¹ (strong, C=O stretch of aryl ketone).[18] |
Safety and Handling
Adherence to safety protocols is paramount. This reaction should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).
-
Sodium Hypochlorite (Bleach): Corrosive. Causes severe skin burns and eye damage.[19][20][21] Crucially, do not mix with acids , as this will liberate toxic chlorine gas.[19][21]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
TEMPO: Handle with standard care for chemical reagents.
-
Emergency Measures: Ensure immediate access to an eyewash station and a safety shower.[19][22] In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[22]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient oxidant.- Poor mixing of biphasic layers.- Deactivated catalyst. | - Add a small additional charge of bleach.- Increase the stirring speed to ensure a fine emulsion.- Ensure TEMPO is from a reliable source. |
| Low Yield | - Product lost during workup.- Incomplete reaction. | - Perform extractions carefully.- Ensure reaction has gone to completion via TLC before quenching. |
| Chlorinated Byproducts | - Reaction pH is too low. | - Ensure an adequate amount of sodium bicarbonate buffer is used to maintain a basic pH (~9). |
Conclusion
The TEMPO-catalyzed oxidation of this compound presents a highly efficient, scalable, and environmentally responsible alternative to traditional oxidation methods. By leveraging a cheap and readily available terminal oxidant and operating under mild, catalytic conditions, this protocol provides a reliable pathway to high-purity 3-methoxyacetophenone. This method is exceptionally well-suited for modern chemistry laboratories focused on sustainable and safe synthetic practices.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 4. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 5. beyondbenign.org [beyondbenign.org]
- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. gchemglobal.com [gchemglobal.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. Page loading... [guidechem.com]
- 18. 3-Methoxyacetophenone [webbook.nist.gov]
- 19. vistaapex.com [vistaapex.com]
- 20. carbonfree.cc [carbonfree.cc]
- 21. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 22. fishersci.com [fishersci.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 1-(3-Methoxyphenyl)ethanol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of enantiopure 1-(3-Methoxyphenyl)ethanol, a key chiral intermediate in the pharmaceutical industry. Two robust and scalable methodologies are presented in detail: Asymmetric Transfer Hydrogenation (ATH) utilizing a well-defined Ruthenium catalyst, and a green biocatalytic approach employing a commercially available ketoreductase (KRED). This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying scientific principles to ensure procedural success and adaptability. The protocols are designed to be self-validating, with integrated analytical methods for the determination of enantiomeric excess and purity.
Introduction: The Significance of Chiral this compound
Enantiomerically pure alcohols are critical building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of a drug molecule is often paramount to its therapeutic efficacy and safety profile. This compound, with its chiral center, is a valuable synthon for the construction of more complex chiral molecules. The ability to produce this intermediate on a large scale with high enantiopurity is therefore of significant industrial importance. This guide explores two state-of-the-art methods to achieve this goal, focusing on scalability, efficiency, and adherence to the principles of green chemistry.
Method 1: Asymmetric Transfer Hydrogenation (ATH) with a Chiral Ruthenium Catalyst
Asymmetric transfer hydrogenation has emerged as a powerful and economically viable method for the production of chiral alcohols.[1][2] This technique avoids the use of high-pressure hydrogen gas, instead utilizing a hydrogen donor such as isopropanol or formic acid, enhancing operational safety. The key to the high enantioselectivity of this reaction lies in the use of a chiral catalyst, in this case, a Ruthenium complex with the N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand.[1][3]
Mechanistic Insight: The "Outer Sphere" Pathway
The enantioselectivity of the Ru-TsDPEN catalyzed transfer hydrogenation is governed by a well-elucidated "outer sphere" mechanism.[1][4] The reaction proceeds through a six-membered transition state involving the ruthenium hydride, the N-H proton of the diamine ligand, and the carbonyl of the substrate. The chiral environment created by the TsDPEN ligand dictates the facial selectivity of the hydride transfer to the prochiral ketone. The steric and electronic interactions between the substrate and the chiral ligand in the transition state favor the formation of one enantiomer over the other.
Diagram 1: Proposed Mechanism of Asymmetric Transfer Hydrogenation
Caption: The catalytic cycle of asymmetric transfer hydrogenation.
Large-Scale Protocol for (S)-1-(3-Methoxyphenyl)ethanol via ATH
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
| Reagent | CAS Number | Quantity | Purity | Supplier |
| 3-Methoxyacetophenone | 586-37-8 | 1.0 kg (6.66 mol) | >98% | Sigma-Aldrich |
| (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine | 144222-34-4 | 2.44 g (6.66 mmol) | >98% | Strem Chemicals |
| [RuCl₂(p-cymene)]₂ | 52462-29-0 | 2.04 g (3.33 mmol) | >98% | Strem Chemicals |
| Isopropanol (anhydrous) | 67-63-0 | 10 L | >99.5% | Fisher Scientific |
| Potassium hydroxide (KOH) | 1310-58-3 | 7.47 g (0.133 mol) | >85% | VWR |
| Diethyl ether (anhydrous) | 60-29-7 | 5 L | >99% | EMD Millipore |
| Saturated aq. NH₄Cl | N/A | 2 L | ||
| Anhydrous MgSO₄ | 7487-88-9 | 200 g |
Equipment:
-
20 L glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet
-
Heating/cooling mantle
-
Large separatory funnel (10 L)
-
Rotary evaporator with a suitable sized flask
-
Vacuum pump
-
Filtration apparatus
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
To the 20 L reactor under a nitrogen atmosphere, add (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine (2.44 g) and [RuCl₂(p-cymene)]₂ (2.04 g).
-
Add 5 L of anhydrous isopropanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst, [(R,R)-TsDPEN]RuCl(p-cymene). The solution should turn a reddish-brown color.
-
-
Reaction Setup:
-
Dissolve potassium hydroxide (7.47 g) in 1 L of anhydrous isopropanol. This solution should be freshly prepared.
-
Add the KOH solution to the reactor containing the catalyst.
-
Add the 3-methoxyacetophenone (1.0 kg) to the reactor.
-
Add the remaining 4 L of anhydrous isopropanol to the reactor.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with gentle stirring.
-
Maintain the reaction at this temperature for 12-16 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture to approximately 2 L using a rotary evaporator.
-
Add 5 L of diethyl ether to the concentrated mixture and stir for 10 minutes.
-
Wash the organic layer with 2 x 1 L of saturated aqueous NH₄Cl solution in a separatory funnel.
-
Wash the organic layer with 1 L of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification:
Expected Yield and Enantiomeric Excess:
-
Yield: 85-95%
-
Enantiomeric Excess (e.e.): >98% (S)-enantiomer
Method 2: Biocatalytic Reduction with a Ketoreductase (KRED)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules.[8] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, often operating under mild conditions in aqueous media.[9] A key consideration for the large-scale application of KREDs is the efficient regeneration of the expensive nicotinamide cofactor (NADH or NADPH).[10][11]
The Principle of Biocatalytic Reduction and Cofactor Regeneration
The KRED-catalyzed reduction of 3-methoxyacetophenone utilizes a hydride transfer from the cofactor NADPH to the carbonyl carbon. To make the process economically feasible, the resulting NADP+ must be continuously regenerated back to NADPH. A common and efficient method for this is the use of a coupled enzyme system with glucose and glucose dehydrogenase (GDH).[11][12][13][14] GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.
Diagram 2: Biocatalytic Reduction Workflow with Cofactor Regeneration
Caption: Coupled enzyme system for KRED-catalyzed reduction.
Large-Scale Protocol for (R)-1-(3-Methoxyphenyl)ethanol via Biocatalysis
This protocol utilizes a commercially available ketoreductase from Codexis's KRED screening kit, which are known for their broad substrate scope and high performance.[15][16]
Materials and Reagents:
| Reagent | CAS Number | Quantity | Purity/Grade | Supplier |
| 3-Methoxyacetophenone | 586-37-8 | 1.0 kg (6.66 mol) | >98% | Sigma-Aldrich |
| Codexis® KRED (e.g., KRED-P1-B12) | N/A | 10 g | As specified | Codexis |
| Glucose Dehydrogenase (GDH) | 9028-53-9 | 1 g | >100 U/mg | Sigma-Aldrich |
| D-Glucose | 50-99-7 | 1.3 kg (7.22 mol) | >99% | VWR |
| NADP⁺ Sodium Salt | 24292-60-2 | 1 g | >95% | Sigma-Aldrich |
| Potassium phosphate buffer (pH 7.0) | N/A | 20 L | 100 mM | |
| Isopropyl acetate | 108-21-4 | 10 L | >99% | Fisher Scientific |
| Celite® | 68855-54-9 | 200 g |
Equipment:
-
30 L jacketed glass reactor with overhead stirrer, pH probe, and temperature control
-
Peristaltic pump for additions
-
Centrifuge or filtration system
-
Large separatory funnel (20 L)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup:
-
To the 30 L reactor, add 18 L of 100 mM potassium phosphate buffer (pH 7.0).
-
Add D-Glucose (1.3 kg) and stir until dissolved.
-
Add NADP⁺ sodium salt (1 g) and stir until dissolved.
-
Add Glucose Dehydrogenase (1 g) and the selected Codexis KRED (10 g). Stir gently to dissolve.
-
Maintain the temperature of the reactor at 30 °C.
-
-
Substrate Addition:
-
In a separate vessel, dissolve 3-methoxyacetophenone (1.0 kg) in 2 L of isopropyl acetate.
-
Using a peristaltic pump, add the substrate solution to the reactor over a period of 8-10 hours. This slow addition minimizes substrate inhibition of the enzymes.
-
-
Reaction Execution:
-
Maintain the reaction at 30 °C with gentle stirring for 24-48 hours.
-
Monitor the pH and maintain it at 7.0 by the controlled addition of a 2 M NaOH solution. The oxidation of glucose to gluconic acid will cause a drop in pH.
-
Monitor the reaction progress by taking samples of the organic layer and analyzing by chiral HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
If an emulsion forms, add Celite® (200 g) and stir for 30 minutes before filtering to break the emulsion.
-
Separate the organic layer.
-
Extract the aqueous layer with 2 x 4 L of isopropyl acetate.
-
Combine the organic layers and wash with 2 L of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification:
-
The crude product can be purified by vacuum distillation or preparative chromatography to yield the enantiopure (R)-1-(3-Methoxyphenyl)ethanol.
-
Expected Yield and Enantiomeric Excess:
-
Yield: >90%
-
Enantiomeric Excess (e.e.): >99% (R)-enantiomer
Analytical Methods: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial for validating the success of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[17][18]
Chiral HPLC Protocol
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[19][20][21]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the following formula:
e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| x 100
Safety and Handling
-
3-Methoxyacetophenone: Irritant. Avoid contact with skin and eyes.
-
Ruthenium Catalysts: Handle in a fume hood. Avoid inhalation of dust.
-
Isopropanol: Flammable liquid and vapor. Keep away from ignition sources.[22]
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Enzymes (KRED, GDH): Generally considered safe, but avoid inhalation of dust as they can be sensitizers.
-
Isopropyl Acetate: Flammable liquid and vapor.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.
Conclusion
This application note has detailed two highly effective and scalable methods for the synthesis of enantiopure this compound. The Asymmetric Transfer Hydrogenation route offers a robust and well-established chemical approach, while the biocatalytic method provides a greener and often more selective alternative. The choice of method will depend on factors such as available equipment, cost of goods, and desired environmental impact. By following the detailed protocols and understanding the underlying principles, researchers and drug development professionals can confidently produce this valuable chiral intermediate on a large scale.
References
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Bioreduction with Efficient Recycling of NADPH by Coupled Permeabilized Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucose Dehydrogenase for the Regeneration of NADPH and NADH | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Glucose dehydrogenase (GDH enzyme) | Johnson Matthey | Johnson Matthey [matthey.com]
- 15. codexis.com [codexis.com]
- 16. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 17. Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. hplc.eu [hplc.eu]
- 20. analytics-shop.com [analytics-shop.com]
- 21. researchgate.net [researchgate.net]
- 22. kanto.co.jp [kanto.co.jp]
The Archetype of a Modern Chiral Auxiliary: A Technical Guide to 1-(3-Methoxyphenyl)ethanol in Asymmetric Synthesis
Introduction: The Logic of Asymmetric Induction
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol.[1] These entities are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[2] The auxiliary is then cleaved and ideally recovered, having imparted its stereochemical information to the substrate.
This guide delves into the application of secondary benzylic alcohols as chiral auxiliaries, with a specific focus on the potential utility of 1-(3-Methoxyphenyl)ethanol . While this specific alcohol is not widely documented as a chiral auxiliary in peer-reviewed literature, its structural motifs—a chiral benzylic alcohol with an electron-donating methoxy group—provide a valuable platform for discussing the core principles and protocols of auxiliary-based asymmetric synthesis. The methodologies and mechanistic discussions presented herein are based on well-established, analogous systems and serve as a predictive framework for the application of similar chiral alcohols.
Core Principles of Stereochemical Control
The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically differentiated environment around the reactive center. For auxiliaries derived from secondary benzylic alcohols, this control is typically achieved through the formation of esters or amides with the prochiral substrate. The bulky aryl group of the auxiliary shields one face of the enolate or dienophile, forcing the incoming reagent to approach from the less hindered face.
The presence of a methoxy group on the phenyl ring, as in this compound, can further influence stereoselectivity through electronic effects and by altering the conformational preferences of the transition state assembly.
Synthesis of Enantiopure this compound
The successful application of a chiral auxiliary begins with its preparation in high enantiopurity. (S)-1-(3-methoxyphenyl)ethanol can be synthesized via the asymmetric reduction of 3-methoxyacetophenone. Biocatalytic methods, for instance, using Lactobacillus paracasei, have been shown to produce the corresponding (S)-1-(4-methoxyphenyl)ethanol in high yield and enantiomeric excess, illustrating a viable and environmentally benign route to such compounds.
| Precursor | Method | Product | Enantiomeric Excess (e.e.) |
| 3-Methoxyacetophenone | Asymmetric Biocatalytic Reduction | (S)-1-(3-Methoxyphenyl)ethanol | >99% (by analogy) |
| 3-Methoxyacetophenone | Asymmetric Transfer Hydrogenation | (S)-1-(3-Methoxyphenyl)ethanol | >99% (typical) |
Application in Asymmetric Alkylation
Asymmetric alkylation of enolates is a cornerstone of carbon-carbon bond formation. Chiral auxiliaries derived from secondary alcohols can be employed as chiral esters to direct the stereoselective alkylation of the corresponding enolates.
Mechanism of Diastereoselection
Upon deprotonation with a strong base such as lithium diisopropylamide (LDA), the chiral ester forms a lithium enolate. The stereochemical outcome of the alkylation is determined by the conformation of this enolate. The bulky 1-(3-methoxyphenyl)ethyl group is predicted to effectively block one face of the enolate, leading to the preferential attack of an electrophile from the opposite face. The chelation of the lithium cation between the enolate oxygen and the ester carbonyl oxygen further rigidifies the transition state, enhancing stereochemical communication.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Protocol: Diastereoselective Alkylation of a Propionate Ester (Illustrative)
This protocol is based on established procedures for similar chiral esters and serves as a template.
1. Attachment of the Chiral Auxiliary:
-
To a solution of (S)-1-(3-methoxyphenyl)ethanol (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add propionyl chloride (1.1 eq.) and triethylamine (1.2 eq.).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting chiral ester by flash column chromatography.
2. Asymmetric Alkylation:
-
To a solution of the chiral propionate ester (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under a nitrogen atmosphere, add LDA (1.1 eq., 2M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Warm the mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated ester in a 3:1 mixture of THF and water (0.2 M).
-
Add lithium hydroxide (LiOH, 4.0 eq.) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted with diethyl ether to recover the this compound auxiliary.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | >95:5 (expected) | >90 (expected) |
| Methyl Iodide | >90:10 (expected) | >85 (expected) |
| Ethyl Iodide | >92:8 (expected) | >88 (expected) |
| (Data is hypothetical based on performance of similar auxiliaries) |
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. Chiral auxiliaries can exert excellent control over the stereochemical outcome of this reaction.
Mechanism of Stereocontrol in Boron-Mediated Aldol Reactions
For chiral esters, the formation of a boron enolate using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA) leads to a rigid, six-membered Zimmerman-Traxler transition state.[2] The stereochemistry of the resulting syn-aldol adduct is dictated by the facial bias imposed by the chiral auxiliary. The 3-methoxyphenyl group would orient itself to minimize steric interactions, thereby directing the approach of the aldehyde.
Caption: Simplified representation of the Zimmerman-Traxler transition state in a boron-mediated aldol reaction.
Protocol: Diastereoselective Aldol Reaction (Illustrative)
This protocol is adapted from standard procedures for Evans-type aldol reactions.
1. Boron Enolate Formation and Aldol Addition:
-
To a solution of the chiral propionate ester (1.0 eq.) in anhydrous DCM (0.2 M) at -78 °C under a nitrogen atmosphere, add Bu₂BOTf (1.1 eq.) followed by the dropwise addition of DIPEA (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes, then cool to -78 °C.
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq.) dropwise.
-
Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract with DCM, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash column chromatography.
2. Cleavage of the Auxiliary:
-
The auxiliary can be cleaved using LiOH as described in the alkylation protocol to yield the corresponding β-hydroxy acid.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >98:2 (expected) | >85 (expected) |
| Benzaldehyde | >95:5 (expected) | >80 (expected) |
| (Data is hypothetical based on performance of similar auxiliaries) |
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Attaching a chiral auxiliary to the dienophile can render this reaction highly diastereoselective.
Stereodirecting Model
When the chiral auxiliary this compound is esterified with acrylic acid, the resulting chiral acrylate can act as a dienophile. In the presence of a Lewis acid (e.g., Et₂AlCl), the acrylate adopts a rigid conformation where the Lewis acid chelates to the carbonyl oxygen. The 3-methoxyphenyl group will shield one face of the dienophile, forcing the diene to approach from the less hindered side, leading to a high degree of endo-selectivity and facial diastereoselectivity.
Cleavage and Recovery of the Auxiliary
A critical aspect of chiral auxiliary methodology is the ability to remove the auxiliary under mild conditions without affecting the newly formed stereocenters and to recover it for reuse. For auxiliaries attached as esters, saponification with lithium hydroxide is a common and effective method. For more sensitive substrates, other methods such as transesterification or reductive cleavage can be employed. The benzylic nature of the 1-(3-methoxyphenyl)ethyl group also allows for hydrogenolysis as a potential cleavage method, although this may not be compatible with other reducible functional groups in the molecule.
Conclusion
While direct, documented applications of this compound as a chiral auxiliary are scarce, its structural features align with the principles of well-established and highly effective chiral auxiliaries. By analogy to these systems, it is anticipated that this compound could provide excellent levels of stereocontrol in a variety of asymmetric transformations. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and other secondary benzylic alcohols in asymmetric synthesis. The development of new, efficient, and recyclable chiral auxiliaries remains a key area of research, and the principles outlined here are fundamental to this endeavor.
References
Application Note & Protocol: Enzymatic Deracemization of (±)-1-(3-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the enzymatic deracemization of (±)-1-(3-methoxyphenyl)ethanol, a key chiral building block in the synthesis of various pharmaceuticals. We explore two primary enzymatic strategies: a single-enzyme redox-neutral deracemization using an alcohol dehydrogenase (ADH) and a dynamic kinetic resolution (DKR) approach employing a lipase. This document is designed to offer both theoretical understanding and practical, actionable protocols for laboratory implementation. We delve into the principles of each method, provide step-by-step experimental procedures, and include guidelines for the analysis of enantiomeric purity by chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Chiral 1-(3-methoxyphenyl)ethanol
Enantiomerically pure alcohols are critical intermediates in the pharmaceutical and fine chemical industries.[1] The specific stereochemistry of a molecule can dictate its pharmacological activity, with one enantiomer often being therapeutically active while the other may be inactive or even detrimental. (±)-1-(3-methoxyphenyl)ethanol is a valuable chiral precursor for the synthesis of a range of bioactive molecules. Traditional chemical methods for resolving racemic mixtures can be inefficient, costly, and environmentally taxing. Biocatalysis, utilizing enzymes, offers a green and highly selective alternative for producing enantiopure compounds under mild reaction conditions.[2]
Principles of Enzymatic Deracemization
Deracemization is the conversion of a racemic mixture into a single, pure enantiomer, ideally with a theoretical yield of 100%. This is a highly desirable alternative to classical kinetic resolution, which has a maximum yield of 50% for the desired enantiomer.[3] In this guide, we focus on two powerful enzymatic deracemization strategies.
Single-Enzyme Redox-Neutral Deracemization using Alcohol Dehydrogenase (ADH)
This elegant approach utilizes a single, mutated alcohol dehydrogenase to perform a two-step process in one pot.[4][5] The enzyme first catalyzes the non-stereoselective oxidation of both enantiomers of the racemic alcohol to the corresponding prochiral ketone (3'-methoxyacetophenone). Subsequently, the same enzyme, under slightly modified conditions, facilitates the highly stereoselective reduction of the ketone to a single enantiomer of the alcohol. The direction of the reaction (oxidation or reduction) is controlled by the concentration of co-substrates, typically acetone for oxidation and a secondary alcohol like 2-propanol for reduction.[4][5]
Figure 1: Workflow for ADH-mediated deracemization.
Dynamic Kinetic Resolution (DKR) using Lipase
Dynamic kinetic resolution combines the enantioselective transformation of one enantiomer by an enzyme with the in-situ racemization of the remaining, unreacted enantiomer.[6] This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomeric product. In the case of (±)-1-(3-methoxyphenyl)ethanol, a lipase is typically used for the enantioselective acylation of one enantiomer. The racemization of the slower-reacting alcohol enantiomer can be achieved using a chemical catalyst, such as a ruthenium complex, or in some cases, by the enzyme itself under specific conditions.[6]
Figure 2: DKR workflow combining enzymatic resolution and racemization.
Experimental Protocols
Protocol 1: ADH-Mediated Deracemization
This protocol is adapted from methodologies employing a mutant of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH).[4][5]
Materials:
-
(±)-1-(3-methoxyphenyl)ethanol
-
Mutant Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH), e.g., W110A or W110G mutant
-
NADP⁺ or NAD⁺ (depending on the specific ADH)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Acetone
-
2-Propanol (Isopropanol)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., glass vial with magnetic stirrer)
-
Incubator shaker
Procedure:
-
Reaction Setup: In a sealed reaction vessel, prepare a solution containing Tris-HCl buffer, the racemic (±)-1-(3-methoxyphenyl)ethanol (e.g., 10-20 mM final concentration), and the required cofactor (e.g., 0.5 mM NADP⁺).
-
Enzyme Addition: Add the purified TeSADH mutant enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 mg/mL.
-
Oxidation Step: To initiate the non-selective oxidation, add acetone to the reaction mixture. The concentration of acetone is crucial for controlling the stereoselectivity of the subsequent reduction and should be optimized (e.g., starting with 2-5% v/v).[4]
-
Reduction Step: Concurrently, add 2-propanol to the reaction mixture to facilitate the stereoselective reduction of the in-situ generated ketone. The concentration of 2-propanol will influence the overall conversion and enantiomeric excess (e.g., starting with 10-20% v/v).[4]
-
Incubation: Seal the reaction vessel and incubate at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Periodically, withdraw small aliquots of the reaction mixture to monitor the conversion and enantiomeric excess (ee) by chiral HPLC (see Protocol 3).
-
Work-up and Product Isolation: Once the reaction has reached the desired conversion and ee, quench the reaction by adding an equal volume of ethyl acetate. Extract the product into the organic phase. Repeat the extraction twice. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enantioenriched product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Lipase-Catalyzed Dynamic Kinetic Resolution
This protocol describes a general procedure for the DKR of (±)-1-(3-methoxyphenyl)ethanol using a lipase and a racemization catalyst.
Materials:
-
(±)-1-(3-methoxyphenyl)ethanol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B, or Lipase from Pseudomonas cepacia)[7]
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Racemization catalyst (e.g., a ruthenium-based catalyst like Shvo's catalyst)
-
Molecular sieves (optional, to remove water)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the (±)-1-(3-methoxyphenyl)ethanol, the organic solvent, the acyl donor (typically 1.5-2 equivalents), and the racemization catalyst (e.g., 1-5 mol%).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 10-20 mg per mmol of substrate).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for 24-72 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small samples and analyzing them by chiral HPLC (see Protocol 3) to determine the conversion and enantiomeric excess of the product ester.
-
Enzyme Removal: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
Hydrolysis of the Ester: The resulting enantioenriched ester can be hydrolyzed to the corresponding alcohol using standard chemical methods (e.g., with NaOH or KOH in methanol/water).
-
Purification: Purify the final enantioenriched alcohol by flash column chromatography.
Analytical Methods: Chiral HPLC
The determination of enantiomeric excess is crucial for evaluating the success of the deracemization. Chiral HPLC is the most common and reliable method for this analysis.[8][9]
Protocol 3: Chiral HPLC Analysis of this compound Enantiomers
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column. Commonly used columns for this type of separation include those based on polysaccharide derivatives (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)).[10]
Typical HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized for the specific column to achieve baseline separation of the enantiomers. A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm or another wavelength where the analyte has strong absorbance.
-
Injection Volume: 5-10 µL
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase to an appropriate concentration (e.g., 0.1-1.0 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis of Racemic Standard: First, inject a solution of the racemic (±)-1-(3-methoxyphenyl)ethanol to determine the retention times of the two enantiomers and to ensure the column is providing adequate separation.
-
Analysis of Reaction Sample: Inject the prepared sample from the enzymatic reaction.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Data Presentation
Table 1: Representative Results for Enzymatic Deracemization
| Method | Enzyme | Target Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Single-Enzyme Deracemization | TeSADH mutant | (S)-alcohol | >99 | >99 | [4] |
| Dynamic Kinetic Resolution | Candida antarctica Lipase B + Ru-catalyst | (R)-ester | ~100 | >99 | [6] |
| Kinetic Resolution | Pseudomonas cepacia Lipase | (S)-alcohol | ~50 | >96 | [7] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive or inhibited enzyme.- Suboptimal reaction conditions (pH, temperature).- Insufficient cofactor or co-substrate concentration. | - Use a fresh batch of enzyme or check for inhibitors in the substrate.- Optimize pH and temperature for the specific enzyme.- Increase the concentration of NAD(P)⁺, acetone, or 2-propanol (for ADH).- Ensure the acyl donor is in excess (for lipase). |
| Low Enantioselectivity | - Incorrect enzyme choice.- Suboptimal solvent or co-solvent.- Racemization of the product. | - Screen different enzymes (ADHs or lipases).- For lipases, screen different organic solvents.- For ADH, optimize the ratio of acetone to 2-propanol. |
| Enzyme Instability | - Harsh reaction conditions (temperature, pH).- Presence of proteases or denaturing agents. | - Operate within the enzyme's optimal stability range.- Consider using an immobilized enzyme for increased stability. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-(3-Methoxyphenyl)ethanol in Asymmetric Catalysis: From Chiral Precursor to Potent Organocatalyst
Introduction: A Versatile Chiral Building Block
In the landscape of asymmetric synthesis, the pursuit of efficient, selective, and accessible chiral molecules is paramount. 1-(3-Methoxyphenyl)ethanol, a secondary benzylic alcohol, has emerged not as a direct catalytic species, but as a strategically vital chiral precursor. Its true value is realized upon its transformation into more complex molecular architectures that function as highly effective organocatalysts. This guide delineates the journey of this compound from its own stereoselective synthesis to its application as the cornerstone for a novel class of acylation catalysts, providing researchers and drug development professionals with a comprehensive overview, detailed protocols, and the mechanistic rationale underpinning its use. Furthermore, its role as a key synthon in the preparation of pharmaceutical agents, such as (S)-rivastigmine for the treatment of Alzheimer's disease, underscores its industrial relevance.[1][2]
Part I: The Gateway - Synthesis of Enantiopure this compound
The utility of this compound in asymmetric catalysis is entirely dependent on its availability in enantiomerically pure form. The primary route to access the (R)- or (S)-enantiomer is through the asymmetric reduction of the prochiral ketone, 3-methoxyacetophenone. Both biocatalytic and chemocatalytic methods have proven highly effective.
Biocatalytic reduction, employing ketoreductases from microorganisms like Lactobacillus paracasei, offers an environmentally benign path with exceptional selectivity.[1] Alternatively, asymmetric transfer hydrogenation (ATH) using well-defined ruthenium catalysts provides a robust chemical method for achieving high enantiomeric excess.[3][4]
Data Summary: Asymmetric Synthesis of this compound
| Method | Catalyst / Biocatalyst | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
| Biocatalytic Reduction | Lactobacillus paracasei BD87E6 | 3-Methoxyacetophenone | 92% | 99% (R) | [1] |
| Asymmetric Transfer Hyd. | Ru(II)/(S,S)-DPEN Complex | 3-Methoxyacetophenone | 89% | 95% (R) | [1] |
| Biocatalytic Deracemization | Candida albicans / Ketoreductase | (±)-1-(3-MPE) | 70% | 91% (R) | [5] |
MPE = Methoxyphenyl)ethanol
Protocol 1: Biocatalytic Reduction of 3-Methoxyacetophenone
This protocol outlines a representative procedure for the asymmetric reduction of 3-methoxyacetophenone to (R)-1-(3-methoxyphenyl)ethanol using a whole-cell biocatalyst, inspired by methodologies reported in the literature.[1]
Materials:
-
3-Methoxyacetophenone
-
Lactobacillus paracasei (or other suitable ketoreductase-expressing microorganism)
-
Glucose (as co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (bioreactor or shaker flask)
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC or GC column for ee determination
Procedure:
-
Cell Culture: Cultivate the microorganism (e.g., Lactobacillus paracasei) in an appropriate growth medium until a suitable cell density is reached. Harvest the cells via centrifugation and wash with phosphate buffer.
-
Reaction Setup: In a reaction vessel, resuspend the harvested wet cells in phosphate buffer. Add glucose to the suspension.
-
Substrate Addition: Add 3-methoxyacetophenone to the cell suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Biotransformation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation for 24-48 hours. Monitor the reaction progress by TLC or GC analysis of aliquots.
-
Work-up: Once the reaction reaches completion, separate the cells by centrifugation.
-
Extraction: Saturate the supernatant with NaCl and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., hexane/ethyl acetate eluent) to yield pure (R)-1-(3-methoxyphenyl)ethanol.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Asymmetric Reduction of Substituted Acetophenones
Welcome to the technical support center for the asymmetric reduction of substituted acetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges encountered in the lab, providing in-depth, experience-driven advice to help you achieve high enantioselectivity and conversion in your reactions.
Section 1: Core Troubleshooting Guide - Q&A Format
This section addresses the most frequent issues encountered during the asymmetric reduction of acetophenones. The advice provided is grounded in established mechanistic principles and practical laboratory experience.
Question 1: My enantiomeric excess (ee) is consistently low or non-existent. What are the most likely causes?
Answer: Low enantioselectivity is a common but solvable issue. The root cause often lies with the catalyst system, reaction conditions, or substrate purity. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity: This is the primary suspect.
-
Purity: Ensure your chiral catalyst or ligand is of the highest purity. Even minor impurities can disrupt the formation of the active catalytic species.[1]
-
Air and Moisture Sensitivity: Many catalysts, particularly those used in transfer hydrogenation (e.g., Noyori-type Ru catalysts) and borane reductions (e.g., CBS catalysts), are highly sensitive to air and moisture.[1] All glassware must be rigorously flame-dried or oven-dried, solvents must be anhydrous, and the entire reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Catalyst Degradation: Pre-formed catalysts can degrade over time, leading to inconsistent results.[1][2] If you suspect degradation, use a fresh batch or a recently purchased catalyst. For catalysts generated in situ, ensure the precursors are pure and handled under inert conditions.[1]
-
-
Reaction Temperature: Temperature control is critical for enantioselectivity.
-
Generally, lower temperatures favor higher ee by increasing the energy difference between the diastereomeric transition states. If your protocol allows, try running the reaction at a lower temperature (e.g., dropping from room temperature to 0 °C, or from 0 °C to -20 °C).
-
-
Solvent Choice: The solvent can significantly influence the catalyst's conformation and, consequently, the stereochemical outcome.
-
Substrate Purity: Impurities in the acetophenone substrate can act as catalyst poisons or inhibitors.[3] Purify your substrate by distillation, chromatography, or recrystallization and verify its purity by NMR or GC before use.
Question 2: My reaction shows low or no conversion, but the starting material is consumed. What is happening?
Answer: This scenario often points to catalyst deactivation or the formation of side products.
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[2]
-
Base Concentration (for Noyori-type systems): The concentration of the base (e.g., t-BuOK) is crucial. While necessary for catalyst activation, excessive base can sometimes lead to catalyst deactivation pathways.[2] It's worth re-optimizing the base concentration if you observe stalling.
-
Product Inhibition: In some cases, the product alcohol or the oxidized byproduct (e.g., acetone in transfer hydrogenation) can inhibit the catalyst, slowing the reaction down as it progresses.[5]
-
-
Side Reactions: The substituted acetophenone may be undergoing unintended reactions.
-
For α,β-Unsaturated Ketones: Besides the desired 1,2-reduction of the carbonyl, competing 1,4-conjugate addition (hydroboration if using borane reagents) can occur.[6] Modifying the catalyst or reducing agent can sometimes favor the 1,2-reduction.[7]
-
For Halo-substituted Acetophenones: Dehalogenation can be a significant side reaction, particularly with certain biocatalysts or aggressive chemical reductants.[8]
-
-
Incorrect Stoichiometry of Reducing Agent: Ensure the reducing agent (e.g., borane solution, hydrogen source) is added in the correct stoichiometry and its concentration is accurately known. Borane solutions, for example, can degrade upon storage.
Question 3: I'm using a CBS catalyst for my reduction, but the results are not reproducible. Why?
Answer: The Corey-Bakshi-Shibata (CBS) reduction is powerful but sensitive. Lack of reproducibility is often traced back to the active catalyst's integrity and the reaction setup.
-
Moisture Sensitivity: This is the most critical factor. Trace amounts of water can hydrolyze the borane and the oxazaborolidine catalyst, severely diminishing both activity and stereocontrol.[9]
-
Catalyst Generation: Whether using a pre-formed catalyst or generating it in situ from a chiral amino alcohol and a borane source, the process is highly moisture-sensitive.[1][10]
-
For in situ generation, ensure the amino alcohol is pure and dry. The addition of the borane source should be slow and at a controlled temperature to ensure proper formation of the active oxazaborolidine.[1]
-
-
Borane Source: The quality of your borane source (e.g., BH₃·THF or BH₃·SMe₂) is paramount. These reagents can degrade over time. Use a fresh bottle or titrate an older one to determine its exact molarity.
-
Aging of Pre-formed Catalyst: Isolated CBS catalysts can age during storage, leading to lower performance.[6] Using a system where the catalyst is generated in situ can often provide more consistent results.[6]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more specific questions regarding the influence of various reaction parameters.
FAQ 1: How does the substituent on the acetophenone affect the reaction?
The electronic nature and steric bulk of the substituent have a profound impact on both reactivity and enantioselectivity.
-
Electronic Effects: For many catalytic systems, including enzymatic reductions, electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) on the aromatic ring tend to increase the reaction rate by making the carbonyl carbon more electrophilic.[8][11] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can slow the reaction down.[8]
-
Steric Effects: The position and size of the substituent are critical for stereodifferentiation.
-
ortho-Substituents: Large groups at the ortho position can sterically hinder the approach of the catalyst, sometimes leading to lower conversion or even a switch in the preferred enantiomer.[11]
-
meta- and para-Substituents: The influence here is often more electronic, but bulky groups can still affect how the substrate fits into the catalyst's chiral pocket.[11] For CBS reductions, the high enantioselectivity arises from minimizing steric repulsion between the large substituent on the ketone and the catalyst's chiral framework.[12][13]
-
FAQ 2: What is the role of additives in the reaction?
Additives can dramatically improve yield, reaction time, and selectivity without altering the core catalyst system.[14][15]
-
Acids/Bases: As mentioned, bases like t-BuOK or KOH are often essential activators for Noyori-type hydrogenation catalysts.[16] In other systems, acidic additives can act as activators or help to control the reaction pH, which is especially critical in biocatalytic reductions.[17][18]
-
Salts (e.g., LiCl, NaCl): In some cases, the addition of simple salts can influence the aggregation state of the catalyst or the transition state structure, leading to improved enantioselectivity.
-
Co-solvents: Minor amounts of a co-solvent can sometimes improve the solubility of the catalyst or substrate, leading to a more efficient reaction.
FAQ 3: Can I switch from a chemical catalyst to a biocatalyst (enzyme)? What are the main differences?
Yes, and this is an increasingly common strategy. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offer several advantages but also have different operational parameters.
-
Advantages of Biocatalysts:
-
Key Differences & Considerations:
-
Reaction Medium: Most enzymatic reductions are performed in buffer solutions, sometimes with a co-solvent (like isopropanol) to aid substrate solubility and act as a hydride source.[22]
-
Cofactor Recycling: Enzymes require a cofactor (e.g., NADH or NADPH) as the hydride source. Since cofactors are expensive, a recycling system is essential. This is often achieved by adding a sacrificial alcohol (like isopropanol) and a second enzyme (like a glucose dehydrogenase).[23]
-
pH and Temperature Sensitivity: Enzyme activity is highly dependent on pH and temperature. These parameters must be carefully optimized for the specific enzyme being used.[17]
-
Substrate Scope: While many KREDs have a broad substrate range, a specific enzyme may not accept a highly substituted acetophenone. Screening a panel of different KREDs is often necessary.[17]
-
Section 3: Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action | Reference |
| Low Enantioselectivity (ee) | 1. Catalyst/Ligand impurity or degradation. | Use fresh, high-purity catalyst/ligand. | [1][2] |
| 2. Presence of air or moisture. | Use anhydrous solvents and inert atmosphere. | [1] | |
| 3. Sub-optimal temperature. | Lower the reaction temperature. | - | |
| 4. Inappropriate solvent. | Screen alternative anhydrous solvents. | [3][4] | |
| Low Conversion | 1. Catalyst deactivation. | Re-optimize catalyst loading and base concentration. | [2] |
| 2. Product inhibition. | Monitor reaction kinetics; consider substrate feed strategy. | [5] | |
| 3. Impure substrate. | Purify the acetophenone substrate before use. | [3] | |
| Poor Reproducibility (CBS) | 1. Trace moisture. | Rigorously dry all glassware, solvents, and reagents. | [9] |
| 2. Aged borane source or catalyst. | Use fresh reagents; consider in situ catalyst generation. | [6] |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation (Noyori-type)
This protocol is a representative example and should be optimized for specific substrates and catalyst systems.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the Ruthenium pre-catalyst (e.g., RuCl₂[(S)-xylbinap][(S)-daipen]) and the chiral ligand to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous isopropanol via cannula. Isopropanol often serves as both the solvent and the hydrogen source.
-
Activation: Add a solution of base (e.g., t-BuOK in isopropanol) dropwise to the catalyst mixture and stir for the recommended activation time (typically 15-30 minutes).
-
Substrate Addition: Add the substituted acetophenone substrate, either neat or as a solution in anhydrous isopropanol.
-
Reaction: Stir the mixture at the desired temperature and monitor progress by TLC or GC.
-
Workup: Once the reaction is complete, quench by adding a small amount of water or dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Analysis: Purify the resulting chiral alcohol by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common issues in asymmetric reduction.
Caption: A workflow for troubleshooting asymmetric reductions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ftb.com.hr [ftb.com.hr]
- 9. grokipedia.com [grokipedia.com]
- 10. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 11. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Chiral HPLC Separation of Secondary Alcohol Enantiomers
Welcome to the Technical Support Center for Chiral HPLC. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating secondary alcohol enantiomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing chiral separation methods for secondary alcohols.
Q1: Where should I begin with method development for a novel secondary alcohol?
A1: A systematic screening approach is the most efficient starting point.[1] The unpredictability of chiral recognition necessitates screening multiple columns and mobile phases.[2][3]
-
Column Screening: Begin with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, as they demonstrate broad applicability for a wide range of compounds, including alcohols.[1][4] A good starting kit would include columns with different selectors, for instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).[1]
-
Mobile Phase Screening: For normal phase mode, a common starting point is a mixture of an alkane (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[1][5] A typical initial screening ratio is 90:10 (v/v) n-hexane:isopropanol.[1]
Q2: When is derivatization of my secondary alcohol necessary?
A2: Derivatization can be a powerful tool when direct separation of the alcohol enantiomers is challenging. This is often the case when the two substituents on the chiral carbon are structurally similar.[6][7] The indirect method involves reacting the alcohol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[4][8]
Alternatively, derivatizing with an achiral agent can enhance detectability or improve chromatographic interactions with the chiral stationary phase. For instance, converting secondary alcohols to benzoates or picolinates can improve separation efficiency.[6][7] Picolinates, in particular, have shown greater retention factors and resolution compared to benzoates for secondary alcohols with small substituent differences.[6]
Q3: How does temperature affect my chiral separation?
A3: Temperature is a critical but unpredictable parameter in chiral HPLC.[9] It influences both the thermodynamics and kinetics of the interactions between the enantiomers and the CSP.[9]
-
Lower Temperatures: Generally, decreasing the temperature enhances chiral selectivity.[10] This is because the weaker forces (like hydrogen bonding and dipole-dipole interactions) responsible for chiral recognition are strengthened at lower temperatures.[10][11]
-
Higher Temperatures: Increasing the temperature typically improves peak efficiency (narrower peaks) and reduces retention times by lowering mobile phase viscosity and increasing analyte diffusion.[10][12] In some cases, higher temperatures can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[13][14]
Due to this complex behavior, it is highly recommended to use a column oven for precise temperature control and to screen a range of temperatures (e.g., 5°C to 45°C) during method optimization.[9]
Q4: What are "ghost peaks" and how can I eliminate them?
A4: Ghost peaks are extraneous peaks in your chromatogram that do not originate from your injected sample. Common causes include:
-
Mobile Phase Contamination: Impurities in the solvents or additives. Always use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[13][15]
-
System Contamination: Carryover from previous injections is a frequent culprit.[13][15] A thorough needle wash and system cleaning protocol between runs is essential.
-
Incomplete Mobile Phase Degassing: Dissolved gases can form bubbles that are detected as peaks.[15] Ensure your mobile phase is adequately degassed.
To diagnose the source, run a blank gradient without an injection. If the ghost peaks persist, the mobile phase or the system is the likely source.[13] If the blank is clean, inject your sample solvent; the appearance of peaks would indicate solvent contamination.[13]
Section 2: Troubleshooting Guide
This guide provides structured, step-by-step solutions to common problems encountered during the chiral separation of secondary alcohols.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The enantiomer peaks are co-eluting as a single peak or are only partially separated.
Causality: Insufficient differential interaction between the enantiomers and the chiral stationary phase. This can be due to a suboptimal choice of CSP, mobile phase composition, or other chromatographic parameters.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. chromtech.com [chromtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Byproducts in the NaBH₄ Reduction of 3-Methoxyacetophenone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions regarding the sodium borohydride (NaBH₄) reduction of 3-methoxyacetophenone to produce 1-(3-methoxyphenyl)ethanol. Our goal is to equip you with the expertise to identify and mitigate common byproducts, ensuring the integrity and purity of your synthesis.
Introduction: The Chemistry at Play
The reduction of 3-methoxyacetophenone with sodium borohydride is a cornerstone of organic synthesis, valued for its simplicity and the high yields of the desired secondary alcohol, this compound.[1][2] The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[3] Subsequent protonation of the resulting alkoxide, typically by the alcoholic solvent, yields the final product.[3] While this reaction is generally robust, the presence of unexpected byproducts can complicate purification and impact downstream applications. This guide will delve into the common challenges and their solutions.
Troubleshooting Guide: A Question-and-Answer Approach
Question 1: My post-reaction analysis (TLC, GC-MS) shows a significant amount of starting material. What went wrong?
Answer: The presence of unreacted 3-methoxyacetophenone is the most common issue and points to an incomplete reaction. Several factors can contribute to this:
-
Insufficient NaBH₄: While stoichiometrically one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess (typically 1.5 to 2 equivalents) to ensure the reaction goes to completion.[4] This is because NaBH₄ can react with the protic solvent (e.g., methanol or ethanol), leading to its slow decomposition and the evolution of hydrogen gas.[1][5]
-
Reaction Temperature: The reduction of acetophenone with NaBH₄ is exothermic.[4] While it's crucial to control the initial temperature with an ice bath to prevent runaway reactions, maintaining a very low temperature for the entire duration might significantly slow down the reaction rate. After the initial exothermic phase, allowing the reaction to stir at room temperature for a period can help drive it to completion.
-
Purity of NaBH₄: Sodium borohydride is susceptible to degradation upon exposure to moisture. Using old or improperly stored NaBH₄ can lead to lower reactivity and an incomplete reaction.
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure you are using at least 1.5 equivalents of NaBH₄ relative to your starting ketone.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common mobile phase for this separation is a mixture of ethyl acetate and hexanes.
-
Optimize Temperature: After the initial addition of the ketone at 0°C, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Use Fresh Reagent: Always use fresh, dry NaBH₄ for optimal results.
Question 2: I see an unexpected, less polar spot on my TLC and a corresponding peak in my GC-MS. What could it be?
Answer: A less polar byproduct is often indicative of an ether. In this context, the most likely candidate is a symmetrical ether, bis(1-(3-methoxyphenyl)ethyl) ether .
Causality: The product of your reduction, this compound, is a benzylic alcohol. Under certain conditions, particularly during an acidic workup, benzylic alcohols can undergo dehydration to form a stable benzylic carbocation. This carbocation can then be attacked by another molecule of the alcohol product to form a symmetrical ether. While this is more common with stronger acids and higher temperatures, it can occur even with the mild acids used during workup if conditions are not carefully controlled.
Identification Protocol:
-
GC-MS Analysis: Look for a peak with a mass corresponding to the symmetrical ether (M+ = 286.38 g/mol ). The fragmentation pattern should show the loss of a 1-(3-methoxyphenyl)ethoxy group.
-
¹H NMR Spectroscopy: The presence of the ether will introduce a new set of signals. Look for a new quartet for the benzylic proton and a new doublet for the methyl group, slightly shifted from the signals of the alcohol product. The integration of these new signals will be proportional to the amount of the ether byproduct.
Mitigation Strategy:
-
Careful Workup: During the acidic quench of excess NaBH₄, maintain a low temperature (0°C) and add the acid slowly and dropwise. Avoid letting the reaction mixture become too acidic or allowing it to warm up significantly.
-
Alternative Quench: Consider quenching the reaction with a saturated ammonium chloride solution, which is less acidic than mineral acids, to minimize the risk of ether formation.
Question 3: My NMR spectrum shows broad signals, and purification by column chromatography is difficult. What are these impurities?
Answer: Broad signals in the NMR and difficulty in purification often point to the presence of borate esters .
Causality: During the reduction, the alkoxide intermediate coordinates with the boron atom. In a protic solvent like methanol or ethanol, this intermediate is typically protonated to release the alcohol product. However, borate esters can form from the reaction of the alkoxide with the borane species or from the reaction of NaBH₄ with the alcohol solvent.[5][6] These boron-containing byproducts are often gummy or oily, leading to the observed issues.
Identification and Removal Protocol:
-
Workup with Acid: A thorough acidic workup is usually sufficient to hydrolyze the borate esters to boric acid and the desired alcohol. Ensure the aqueous layer is acidic (pH ~1-2) before extraction.
-
Methanol Co-evaporation: To remove boric acid, which can sometimes co-distill with the product, a common technique is to add methanol to the crude product and evaporate it under reduced pressure. This process is repeated several times. The methanol reacts with boric acid to form volatile trimethyl borate, which is removed with the solvent.
-
Aqueous Wash: After the acidic quench, a thorough wash of the organic layer with water and then brine will help remove most of the inorganic boron salts.
Frequently Asked Questions (FAQs)
Q1: Can NaBH₄ reduce the methoxy group on the aromatic ring? A1: No, sodium borohydride is a mild reducing agent and is not capable of cleaving the strong aryl-oxygen bond of the methoxy group under standard reaction conditions. Demethylation typically requires much harsher reagents like strong Lewis acids or hydrobromic acid.[7]
Q2: Is there a risk of over-reducing the ketone to an alkane (3-methoxyethylbenzene)? A2: The over-reduction of a ketone to its corresponding alkane is not a concern with NaBH₄. This transformation requires much stronger reducing agents, such as those used in the Clemmensen or Wolff-Kishner reductions.
Q3: Can the solvent affect the reaction and byproduct formation? A3: Absolutely. Protic solvents like methanol and ethanol are commonly used and also serve as the proton source for the alkoxide intermediate.[3] However, they also react with NaBH₄, which necessitates the use of excess reagent.[5] Aprotic solvents like THF can also be used, but the reaction will then require a separate aqueous workup step to protonate the alkoxide. The choice of solvent can influence the rate of NaBH₄ decomposition and the formation of borate esters.
Q4: How can I confirm the identity of my desired product, this compound? A4: The structure of this compound can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expect a quartet for the benzylic proton (CH-OH), a doublet for the methyl group (CH₃), a singlet for the methoxy group (OCH₃), and multiplets for the aromatic protons.
-
¹³C NMR: Look for characteristic peaks for the benzylic carbon (C-OH), the methyl carbon, the methoxy carbon, and the aromatic carbons.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol. The C=O stretch of the starting ketone (around 1680 cm⁻¹) should be absent.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 152.19.
Experimental Protocols
Standard Protocol for NaBH₄ Reduction of 3-Methoxyacetophenone
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by the dropwise addition of 1M HCl until the pH is ~1-2 and gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol for Identification and Removal of Borate Esters
-
Following the reduction, quench the reaction as described above.
-
After removing the bulk of the methanol, add an additional 20 mL of methanol to the crude product.
-
Evaporate the methanol under reduced pressure. Repeat this step two more times.
-
Proceed with the aqueous workup and extraction as described in the standard protocol.
Visualizing the Process
Reaction Mechanism and Potential Byproducts
Caption: Reaction scheme for the NaBH₄ reduction and potential byproduct pathways.
Troubleshooting Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
Technical Support Center: Preventing Racemization of 1-(3-Methoxyphenyl)ethanol
<
Welcome to the technical support center for the stereoselective synthesis of 1-(3-Methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of enantiomeric purity during the synthesis of this critical chiral alcohol. This versatile reactant is used in the preparation of enantioselective acyl transfer catalysts and as an impurity standard in the synthesis of Rivastigmine.[1][2] Maintaining its stereochemical integrity is paramount for its intended applications.
This document provides in-depth technical guidance in a question-and-answer format, addressing specific experimental challenges.
Understanding Racemization of Secondary Alcohols
Q1: What is racemization and why is it a concern for this compound?
Racemization is the process by which an enantiomerically enriched or pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[3] For a chiral secondary alcohol like this compound, the stereocenter is the carbon atom bonded to the hydroxyl group. Loss of the specific three-dimensional arrangement at this center leads to a loss of optical activity and desired biological or chemical function.
The primary mechanism for racemization in secondary benzylic alcohols involves the formation of a planar, achiral carbocation intermediate.[3][4] Any reaction condition that promotes the temporary cleavage of the C-O bond can lead to the formation of this intermediate, which can then be attacked from either face by a nucleophile (e.g., water or an alcohol) with equal probability, resulting in a racemic mixture.
Q2: What common laboratory conditions can induce racemization of this compound?
Several factors can contribute to the undesired racemization of this compound:
-
Acidic Conditions: Strong acids can protonate the hydroxyl group, turning it into a good leaving group (water).[3][5] This facilitates the formation of the stable benzylic carbocation, leading to rapid racemization.[3][4] Even mild Brønsted acids have been shown to catalyze this process.[4]
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed to break the C-O bond, especially in the presence of trace acidic or basic impurities.[6][7] Higher temperatures generally accelerate the rate of racemization.[6][8]
-
Certain Metal Catalysts: While some ruthenium, rhodium, and iridium complexes are intentionally used for racemization in dynamic kinetic resolutions (DKR), their unintended presence or use under non-optimized conditions can lead to loss of enantiomeric excess.[9][10][11] These catalysts often operate via a dehydrogenation-hydrogenation mechanism through an achiral ketone intermediate.[4]
Troubleshooting Guide: Synthesis & Work-up
This section addresses specific issues you might encounter during the synthesis and purification of enantiomerically enriched this compound.
Q3: I performed an asymmetric reduction of 3-methoxyacetophenone and obtained a low enantiomeric excess (ee). What could be the cause?
Low enantiomeric excess following an asymmetric reduction can stem from several sources. Here's a systematic approach to troubleshooting:
| Potential Cause | Explanation & Recommended Action |
| Suboptimal Catalyst or Reagents | The choice of catalyst and reducing agent is critical for high enantioselectivity. For the reduction of acetophenones, well-established systems include those based on oxazaborolidines (CBS catalysts) or transition metals (e.g., Ruthenium) with chiral ligands.[12][13] Action: Verify the quality and activity of your catalyst and reagents. Consider screening different chiral ligands or catalyst systems. The reaction rate can be influenced by substituents on the aromatic ring; electron-withdrawing groups often enhance the reaction velocity.[14] |
| Incorrect Reaction Temperature | Asymmetric reductions are often highly temperature-sensitive. Running the reaction at a temperature that is too high can decrease the selectivity of the catalyst. Action: Optimize the reaction temperature. Start with the literature-recommended temperature and perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity. |
| Presence of Impurities | Acidic or basic impurities in the starting material, solvent, or reagents can interfere with the catalyst or promote background racemic reactions. Action: Ensure all starting materials and solvents are of high purity and are appropriately dried. Use freshly distilled solvents when necessary. |
| Racemization During Work-up | The product may be forming with high ee, but racemizing during the aqueous work-up or purification. Acidic or basic work-up conditions are a common culprit. Action: Perform a neutral aqueous work-up. Use saturated ammonium chloride solution for quenching instead of strong acids. If an extractive work-up is used, ensure the pH of the aqueous layer remains close to neutral. |
Q4: My product had a high ee after the reaction, but the ee decreased after column chromatography. Why did this happen and how can I prevent it?
This is a common issue and is often due to the stationary phase of the chromatography column.
-
Problem: Standard silica gel is inherently acidic and can cause racemization of acid-sensitive compounds like benzylic alcohols.[4] The longer the compound remains on the column, the greater the extent of racemization.
-
Solution:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent), followed by flushing with the pure eluent. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.
-
Minimize Contact Time: Optimize your chromatography to be as efficient as possible. Use a slightly more polar solvent system to elute the product faster, and avoid overloading the column.
-
Alternative Purification: If possible, consider alternative purification methods such as crystallization or distillation (if the compound is thermally stable at reduced pressure) to avoid chromatography altogether.
-
Q5: Can I use a protecting group to prevent racemization?
Yes, protecting the hydroxyl group can be an effective strategy, especially if the subsequent synthetic steps involve harsh acidic or basic conditions.[15][16][17]
-
How it Works: The hydroxyl group is temporarily converted into a less reactive functional group, such as a silyl ether or an acetal, which is stable to the reaction conditions that would otherwise cause racemization.[15][18] The protecting group is then removed in a later step under mild conditions to regenerate the alcohol.[16]
Workflow for Protecting Group Strategy
Caption: Protecting group workflow to prevent racemization.
| Common Protecting Groups for Alcohols | Protection Conditions | Deprotection Conditions | Stability |
| Trimethylsilyl (TMS) Ether | TMSCl, Et3N or Imidazole | Mild acid (e.g., AcOH), Fluoride source (e.g., TBAF) | Not very stable to acidic conditions or chromatography. |
| tert-Butyldimethylsilyl (TBDMS or TBS) Ether | TBDMSCl, Imidazole in DMF | Fluoride source (e.g., TBAF), Stronger acid | More stable than TMS to acidic conditions and chromatography.[18] |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, catalytic p-TsOH | Aqueous acid (e.g., HCl, AcOH) | Stable to basic, nucleophilic, and reducing conditions.[18] |
| Benzyl (Bn) Ether | BnBr, NaH | Catalytic Hydrogenolysis (H2, Pd/C) | Stable to most acidic and basic conditions.[19] |
Frequently Asked Questions (FAQs)
Q6: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
Accurate determination of ee is crucial. The most common methods are chromatographic:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method.[4][20] A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their quantification. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives). The mobile phase is typically a mixture of hexane and a polar alcohol like isopropanol.[20]
-
Chiral Gas Chromatography (GC): This method is also effective, particularly for volatile compounds. A capillary column coated with a chiral stationary phase (often a cyclodextrin derivative) is used to separate the enantiomers.[21]
Q7: I need to perform a kinetic resolution of racemic this compound. What are the key considerations to avoid racemization of the resolved alcohol?
Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent.[22] For this compound, enzymatic resolutions using lipases are common.[11]
-
Key Consideration: The goal is to stop the reaction at or near 50% conversion to obtain the unreacted enantiomer in high ee. It is critical that the reaction conditions themselves do not cause racemization of the starting material or the product.
-
Recommendations:
-
Enzyme Compatibility: Ensure the chosen lipase and reaction conditions (solvent, temperature) are compatible and do not promote racemization.
-
Avoid Dynamic Kinetic Resolution (DKR) Conditions: DKR intentionally combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer to achieve a theoretical yield of >50% of one enantiomer.[10][11] This requires a racemization catalyst (e.g., a specific Ru complex).[9][23] If your goal is a standard kinetic resolution, avoid these catalysts and conditions.
-
Careful Monitoring: Closely monitor the reaction progress by taking aliquots and analyzing the ee of the remaining starting material to avoid over-reaction.
-
Q8: Are there any one-step methods to racemize a secondary alcohol if needed, for instance, in a DKR process?
Yes, several methods exist for the deliberate racemization of secondary alcohols. These are crucial for developing efficient DKR processes.[11]
-
Transition-Metal Catalysis: Complexes of ruthenium, rhodium, and iridium are effective for racemizing secondary alcohols, often at room temperature.[9][10][23] These reactions typically proceed through a reversible dehydrogenation/hydrogenation pathway.[4]
-
Acid Catalysis: As previously discussed, Brønsted acids can be used to catalyze racemization through a carbocation intermediate.[4] A combination of 2-carboxyphenylboronic acid and oxalic acid has been shown to be an efficient system for this purpose.[4]
Conceptual Overview: Racemization Mechanisms
Caption: Key mechanisms for alcohol racemization.
By understanding the underlying causes of racemization and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the stereochemical outcome of their syntheses involving this compound.
References
- 1. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 2. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optically active butan-2-ol racemizes in dilute acid. Propose a m... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ftb.com.hr [ftb.com.hr]
- 15. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 20. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gcms.cz [gcms.cz]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
improving the yield of Rivastigmine synthesis from its precursors
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Rivastigmine. As researchers and drug development professionals, we understand that optimizing the synthesis of a chiral pharmaceutical agent like Rivastigmine presents unique challenges, where seemingly minor variations in protocol can significantly impact yield and purity. This guide is designed to move beyond simple procedural lists, offering in-depth, field-proven insights into the causality behind experimental choices. We will address common pitfalls encountered during synthesis and provide robust, validated solutions in a direct question-and-answer format to help you improve your outcomes.
Overview of Core Synthetic Challenges
The primary obstacle in traditional Rivastigmine synthesis has always been the management of its stereochemistry. The therapeutic efficacy resides in the (S)-enantiomer, yet many early synthetic routes produce a racemic mixture. The subsequent resolution of this mixture is often inefficient and a major source of yield loss, with some classical methods reporting final yields as low as 5.14%[1][2]. Modern approaches focus on asymmetric synthesis to avoid this costly resolution step, but these methods introduce their own set of challenges regarding catalyst selection, reaction conditions, and precursor purity.
This guide will dissect these critical stages, providing troubleshooting strategies for both classical and modern synthetic pathways.
Caption: High-level overview of Rivastigmine synthetic strategies.
Frequently Asked Questions: Core Concepts
Q1: What are the primary precursors for Rivastigmine synthesis and how do they influence the overall strategy?
The choice of starting material fundamentally dictates the synthetic route. The most common precursors are:
-
3'-Hydroxyacetophenone: This is a versatile and cost-effective starting material. Using this precursor requires the introduction of the amine functionality, typically via oximation followed by reduction and N-methylation, or through direct reductive amination[3][4]. The key chiral center is created during this process, necessitating either an asymmetric method or a subsequent resolution step.
-
1-(3-Methoxyphenyl)ethanone: This precursor requires an additional demethylation step (e.g., using HBr) to reveal the phenolic hydroxyl group necessary for the final carbamoylation[5]. Like 3'-hydroxyacetophenone, it requires the formation of the chiral amine center.
-
(S)-3-(1-(dimethylamino)ethyl)phenol: This is a late-stage intermediate. If you can procure or synthesize this chiral precursor with high enantiomeric purity, the synthesis is significantly shortened to the final carbamoylation step[][7]. The challenge is thus shifted to the efficient, stereoselective synthesis of this intermediate itself.
Q2: My overall yield is consistently low when following classical synthesis routes. What is the most likely cause?
The most significant bottleneck in classical Rivastigmine synthesis is the resolution of the racemic intermediate, (±)-3-(1-(dimethylamino)ethyl)phenol. This process typically involves forming diastereomeric salts with a chiral acid, such as D-(+)-O,o'-di-p-toluoyl-tartaric acid (D-DTTA), followed by multiple, painstaking recrystallizations to isolate the desired (S)-enantiomer's salt[1][2]. Each recrystallization step results in a loss of material, and achieving high optical purity (>99%) often reduces the yield of this single step to well below the theoretical 50%. This cumulative loss is the primary reason for poor overall yields in racemic routes[2].
Q3: What are the most effective modern strategies to bypass the low-yield racemic resolution step?
To maximize yield, modern syntheses focus on establishing the correct stereocenter early and with high fidelity, avoiding the formation of the unwanted (R)-enantiomer. The two premier strategies are:
-
Chemoenzymatic Synthesis: This approach uses enzymes for highly selective transformations. For instance, a lipase like Candida antarctica lipase B (CAL-B) can perform a kinetic resolution by selectively acetylating one enantiomer of a precursor alcohol or amine. This allows for the easy separation of the acylated and unreacted enantiomers, both with high enantiomeric excess (ee)[8]. This method is highly efficient and operates under mild conditions.
-
Asymmetric Synthesis: This is often the most elegant and efficient industrial approach. It involves using a chiral catalyst to directly form the (S)-enantiomer as the major product. Key methods include:
-
Asymmetric Hydrogenation/Reductive Amination: Using transition metal catalysts (e.g., Iridium or Ruthenium) with chiral ligands to reduce a ketone or imine precursor stereoselectively[9][10].
-
Asymmetric Reduction: Employing chiral reducing agents, such as a borane complex with a chiral catalyst like (S)-(-)-α,α-diphenylprolinol, to reduce a ketone precursor to the desired chiral alcohol[11].
-
Troubleshooting Guide: Specific Experimental Issues
Topic: The Final Carbamoylation Step
Q: My carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol with N-ethyl-N-methylcarbamoyl chloride is resulting in low yields, unreacted starting material, and several side products. What are the critical parameters to control?
This final step is crucial and deceptively sensitive. Low yields are typically traced back to issues with base selection, solvent quality, or reaction conditions.
-
Root Cause 1: Inappropriate Base or Deprotonation. The reaction requires the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. A weak base will not accomplish this efficiently, while a poorly chosen strong base can introduce side reactions.
-
Troubleshooting: Sodium hydride (NaH) is the most commonly cited base for this transformation, as it is a strong, non-nucleophilic base that effectively deprotonates the phenol[1][]. However, NaH is pyrophoric and extremely sensitive to moisture, requiring careful handling under an inert atmosphere (e.g., nitrogen or argon). An alternative, safer system involves using pyridine with a catalytic amount of 4-dimethylaminopyridine (DMAP); however, this may result in a lower yield (around 57%) compared to NaH[12].
-
-
Root Cause 2: Presence of Moisture. Both the N-ethyl-N-methylcarbamoyl chloride reagent and the sodium hydride are highly sensitive to water. Any moisture in the solvent or on the glassware will quench the NaH and lead to the hydrolysis of the carbamoyl chloride, halting the reaction and reducing yield.
-
Troubleshooting: Use anhydrous solvent (e.g., tetrahydrofuran, THF) from a freshly opened bottle or one that has been dried over molecular sieves. Ensure all glassware is oven- or flame-dried immediately before use. Conduct the entire reaction under a positive pressure of a dry, inert gas.
-
-
Root Cause 3: Impure Precursor. Impurities in your (S)-3-(1-(dimethylamino)ethyl)phenol starting material can compete in side reactions, consuming the carbamoyl chloride and complicating purification.
-
Troubleshooting: Ensure the chiral aminophenol precursor is of high purity before committing it to the final step. Purification via silica gel column chromatography or recrystallization is highly recommended[].
-
| Parameter | Condition A (High Yield) | Condition B (Safer Handling) | Rationale |
| Base | Sodium Hydride (60% in mineral oil) | Pyridine / 4-DMAP (catalytic) | NaH provides complete, irreversible deprotonation. Pyridine/DMAP is a milder, homogenous system but may not drive the reaction to completion as effectively. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Dichloromethane (DCM) | Aprotic solvents are essential. THF is excellent for NaH reactions. DCM is suitable for the DMAP-catalyzed route. |
| Temperature | 0 °C to Room Temperature | Room Temperature | Initial cooling for NaH addition helps control exothermicity. The DMAP reaction can often be run at a steady room temperature. |
| Atmosphere | Strict Inert (Nitrogen/Argon) | Inert (Nitrogen/Argon) | Absolutely critical for preventing the decomposition of reagents, especially NaH. |
| Reported Yield | >75%[1] | ~57%[12] | Demonstrates the trade-off between reaction efficiency and reagent handling safety. |
Topic: Chiral Purity & Asymmetric Synthesis
Q: I am attempting an asymmetric synthesis to avoid resolution, but the enantiomeric excess (ee) of my product is poor. How can I improve stereoselectivity?
Poor enantioselectivity in an asymmetric synthesis points directly to the catalyst system, substrate quality, or reaction conditions.
-
Root Cause 1: Sub-optimal Chiral Catalyst/Ligand. The choice of chiral ligand or catalyst is the single most important factor in determining the stereochemical outcome.
-
Troubleshooting: For asymmetric reduction of a ketone, the CBS catalyst system (using a borane complex with a chiral oxazaborolidine like (S)-(-)-α,α-diphenylprolinol) is a well-documented and effective choice[11]. For asymmetric reductive amination, a transition metal complex, such as an iridium-phosphoramidite complex, can provide high enantioselectivity[10]. It is critical to screen a small panel of ligands if a standard one is not performing as expected under your specific conditions.
-
-
Root Cause 2: Catalyst Poisoning or Deactivation. Impurities in the substrate or solvent (e.g., water, sulfur compounds) can poison the metal catalyst, leading to a drop in both activity and selectivity. This allows the non-catalyzed, non-selective "background" reaction to dominate.
-
Troubleshooting: Rigorously purify the starting ketone precursor before the asymmetric reaction. Use high-purity, anhydrous, and degassed solvents. Ensure the reaction is run under a strictly inert atmosphere to prevent oxidation or deactivation of the catalyst.
-
-
Root Cause 3: Incorrect Reaction Parameters. Temperature, pressure (for hydrogenations), and concentration can all have a profound effect on enantioselectivity.
Caption: Comparison of classical resolution vs. modern asymmetric synthesis.
| Method | Typical Overall Yield | Enantiomeric Excess (ee) | Key Challenge |
| Classical Resolution | 5-15%[1][2] | >99% (after multiple steps) | Extreme material loss during recrystallizations. |
| Chemoenzymatic Resolution | 30-45% | >98% | Enzyme stability, cost, and separation of product from unreacted enantiomer. |
| Asymmetric Synthesis | >40%[11] | 91-98%[9][10] | Catalyst cost, sensitivity to impurities, and rigorous optimization of conditions. |
Purification & Analysis FAQs
Q: What are the recommended methods for purifying the final Rivastigmine product and its tartrate salt?
For Rivastigmine free base, which is often an oil, purification is typically achieved using silica gel column chromatography[]. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the silica) is effective.
For Rivastigmine tartrate, the final product is a crystalline solid. Purification is achieved through recrystallization. Effective solvent systems reported in the literature include acetone and ethyl acetate[2][7]. The process involves dissolving the crude salt in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.
Q: Which analytical techniques are essential to confirm the identity, purity, and stereochemistry of my final product?
A combination of techniques is required for full characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column is typically used. To determine enantiomeric excess (ee), a chiral HPLC column is essential. This allows you to separate and quantify the (S) and (R) enantiomers[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra should match known literature values for Rivastigmine[1].
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is commonly used, and you should observe the [M+H]⁺ ion corresponding to the molecular weight of Rivastigmine (251.2 m/z)[1].
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the presence of the correct enantiomer, which should be levorotatory ([α] < 0)[1].
References
- 1. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103664702A - Production process of rivastigmine - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 7. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Chemoenzymatic synthesis of rivastigmine based on lipase-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 12. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Asymmetric Transfer Hydrogenation of Ketones
A Guide to Troubleshooting Catalyst Deactivation
Welcome to the Technical Support Center for Asymmetric Transfer Hydrogenation (ATH) of Ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation in this crucial synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to diagnose and resolve challenges in your experiments.
Understanding the Catalyst System and Deactivation
Asymmetric transfer hydrogenation is a powerful method for producing chiral alcohols, which are vital intermediates in pharmaceuticals and fine chemicals.[1] The reaction typically employs a transition metal catalyst, most commonly Ruthenium or Rhodium, with a chiral ligand to induce enantioselectivity. A hydrogen donor, such as isopropanol or formic acid, and a base are also essential components of the catalytic system.[2][3][4]
However, the catalyst's performance can degrade over time, a phenomenon known as deactivation. This can manifest as reduced reaction rates, incomplete conversion, or a loss of enantioselectivity. Understanding the root cause of deactivation is critical for process optimization and developing robust synthetic routes.
Common Catalyst Deactivation Pathways
Catalyst deactivation in ATH can occur through several mechanisms:
-
Poisoning: Strong binding of impurities from the substrate, solvent, or atmosphere to the catalyst's active sites.[5][6][7]
-
Fouling: Blockage of active sites by insoluble byproducts, polymers, or coke.[8][9][10]
-
Thermal Degradation: Changes in the catalyst's structure at elevated temperatures, such as ligand decomposition or metal sintering.[8][9][11]
-
Leaching: Dissolution of the metal or ligand from the support into the reaction medium.[12][13]
-
Inherent Catalyst Instability: Decomposition of the active catalytic species under reaction conditions, such as arene loss from Noyori-type catalysts.[2][14]
Troubleshooting Guide: A Symptom-Based Approach
This section is structured around common experimental issues. For each problem, we explore potential causes, suggest diagnostic experiments, and provide actionable solutions.
Issue 1: Low or No Conversion
Your reaction has stalled or is proceeding much slower than expected.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inactive Catalyst Precursor | Verify the integrity of the catalyst precursor by NMR or other appropriate analytical techniques. | Use a fresh batch of catalyst or re-purify the existing stock. Ensure proper storage conditions (e.g., inert atmosphere, low temperature). |
| Insufficient Base | Check the pH of the reaction mixture. The base is crucial for activating the catalyst and the hydrogen donor.[3][4] | Optimize the base concentration. Typically, a molar ratio of base to catalyst of 2:1 to 10:1 is effective. |
| Poor Quality Hydrogen Donor | Analyze the hydrogen donor (e.g., isopropanol) for water content and other impurities. | Use freshly distilled, anhydrous isopropanol. For formic acid/triethylamine systems, use high-purity reagents. |
| Catalyst Poisoning | Analyze the substrate and solvent for potential poisons like sulfur, nitrogen-containing compounds, or heavy metals using techniques like ICP-MS or elemental analysis.[5][15][16] | Purify the substrate and solvent. Passing them through a short plug of activated carbon or alumina can remove many common poisons. |
| Inhibition by Excess Base | Perform a kinetic study with varying base concentrations. Excess base can lead to competitive inhibition.[2][14] | Reduce the amount of base to the optimal level determined from your kinetic studies. |
Workflow for Diagnosing Low Conversion
Caption: A step-by-step diagnostic workflow for troubleshooting low reaction conversion.
Issue 2: Loss of Enantioselectivity
The enantiomeric excess (ee) of your product is lower than expected or decreases over time.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Reaction Reversibility | Monitor the reaction progress over an extended period. A decrease in ee after reaching high conversion suggests product racemization.[2][17] | Stop the reaction once the maximum ee is achieved, even if the conversion is not 100%. Lowering the reaction temperature can also mitigate this issue. |
| Ligand Decomposition | Analyze the reaction mixture at different time points by NMR or HPLC to check for the presence of free or decomposed ligand. | Use a more stable ligand or lower the reaction temperature. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation. |
| Formation of an Achiral Catalyst | If arene loss is suspected (for Noyori-type catalysts), analyze the reaction mixture for the formation of ruthenium nanoparticles, which are often achiral hydrogenation catalysts.[2][14] | Modify the arene ligand to be more strongly coordinating or add a coordinating additive to suppress arene dissociation. |
| Incorrect Base/Substrate Interaction | The base can sometimes interact with the substrate or catalyst in a way that affects the chiral induction.[3] | Screen different bases (e.g., organic vs. inorganic) and optimize the base concentration. |
Issue 3: Difficulty in Catalyst Recycling
The catalyst shows significantly lower activity or selectivity upon reuse.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Incomplete Catalyst Recovery | Quantify the amount of catalyst recovered after each cycle. Leaching of the metal or ligand into the product phase is a common issue.[18] | Optimize the catalyst separation procedure. For homogeneous catalysts, this might involve precipitation followed by filtration or extraction. |
| Deactivation During Workup | Exposure to air or moisture during the workup and recycling process can deactivate the catalyst. | Perform all catalyst handling and recycling steps under a strict inert atmosphere. |
| Accumulation of Inhibitors | Byproducts from the reaction can accumulate and act as inhibitors in subsequent cycles. | Wash the recovered catalyst with a suitable solvent to remove adsorbed species before reuse. |
Protocol for Catalyst Recycling
-
Reaction Completion: Once the reaction is complete, cool the mixture to room temperature under an inert atmosphere.
-
Catalyst Precipitation: Add a non-polar solvent (e.g., hexane) to precipitate the catalyst.
-
Isolation: Isolate the catalyst by filtration or centrifugation under inert conditions.
-
Washing: Wash the catalyst with a small amount of the precipitation solvent to remove any residual product or byproducts.
-
Drying: Dry the catalyst under vacuum.
-
Reuse: The recovered catalyst can then be used for a subsequent reaction. It is advisable to characterize the recycled catalyst to assess its integrity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for asymmetric transfer hydrogenation?
The optimal temperature is a balance between reaction rate and catalyst stability/selectivity. Higher temperatures generally lead to faster reactions but can also accelerate catalyst deactivation and potentially lower enantioselectivity. A typical starting point is 25-40°C.
Q2: How do I choose the right base for my reaction?
The choice of base can significantly impact the reaction.[3][4] Common bases include alkali metal hydroxides (e.g., KOH) and alkoxides (e.g., KOtBu). The strength and steric bulk of the base can influence both the rate and selectivity. It is often necessary to screen a few bases to find the optimal one for a specific substrate-catalyst combination.
Q3: Can I use a different hydrogen donor?
While isopropanol is the most common hydrogen donor, others like formic acid (often in combination with triethylamine) can be used. The choice of hydrogen donor can affect the reaction mechanism and performance. Formic acid systems, for instance, are often irreversible, which can be advantageous in preventing product racemization.
Q4: My substrate is poorly soluble. What can I do?
Poor solubility can lead to slow reaction rates. You can try a different solvent system or increase the reaction temperature. However, be mindful of the potential impact on catalyst stability. Using a co-solvent may also be a viable option.
Q5: What analytical techniques are most useful for studying catalyst deactivation?
A combination of techniques is often necessary for a thorough analysis:
-
NMR Spectroscopy: To monitor the reaction kinetics and identify the decomposition of ligands or the formation of new species in solution.[2][14]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the electronic state of the metal and detect surface poisons.[11]
-
Transmission Electron Microscopy (TEM): To visualize the formation of metal nanoparticles, which can indicate catalyst decomposition.[12]
-
Inductively Coupled Plasma (ICP) Spectroscopy: To quantify metal leaching into the solution.[11]
Catalyst Activation and Deactivation Pathway
Caption: A simplified representation of catalyst activation, the main catalytic cycle, and a common deactivation pathway.
References
- 1. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. alfachemic.com [alfachemic.com]
- 12. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Enantioselectivity in Biocatalytic Ketone Reduction
Welcome to the technical support center for biocatalytic ketone reduction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low enantioselectivity in their experiments. Here, we combine fundamental principles with practical, field-proven solutions to enhance the stereochemical outcome of your enzymatic reactions.
I. Troubleshooting Guide: Quick-Fire Q&A
This section provides immediate answers to common problems encountered during biocatalytic ketone reduction.
Q1: My reaction has high conversion but low enantiomeric excess (e.e.). What's the most likely cause?
A1: High conversion with low e.e. often points to one of three primary issues:
-
The enzyme's intrinsic selectivity for your specific substrate is low. Not all ketoreductases (KREDs) are created equal. The enzyme's active site architecture dictates its stereopreference, and this can vary significantly with the substrate's structure.
-
You may be observing a competing background reaction. This could be a non-enzymatic reduction or the presence of endogenous reductases in a whole-cell system that exhibit the opposite stereopreference.[1]
-
The reaction conditions are suboptimal for stereocontrol. Factors like pH, temperature, and the presence of co-solvents can influence the flexibility of the enzyme's active site and, consequently, its enantioselectivity.[2]
Initial Action:
-
Verify the Purity of Your Product: Ensure your analytical method is accurate and that you are not misinterpreting byproducts as the undesired enantiomer.
-
Run a Control Reaction: Perform the reaction without the enzyme (or with heat-inactivated enzyme/cells) to check for any non-biocatalytic reduction.
-
Screen a Panel of KREDs: This is often the most effective first step. Different enzymes, even those with the same cofactor preference, can show dramatically different enantioselectivities for the same substrate.
Q2: I'm using a whole-cell biocatalyst and getting poor enantioselectivity. With the purified enzyme, the e.e. is excellent. Why?
A2: This is a classic issue pointing towards the presence of competing endogenous enzymes within the host organism (e.g., E. coli).[1][3] These native reductases may have a different or opposite stereopreference for your substrate, leading to the formation of a racemic or near-racemic product mixture.
Solutions:
-
Use a Host Strain with Deleted Endogenous Reductases: Several commercially available or academically developed E. coli strains have been engineered to minimize background reductase activity.
-
Switch to the Purified Enzyme: While more expensive, using the isolated enzyme eliminates the issue of competing cellular machinery.[4]
-
Optimize Reaction Conditions: Sometimes, adjusting the pH or temperature can favor the activity of your desired KRED over the endogenous ones.
Q3: My enantioselectivity decreases significantly at high substrate concentrations. What is happening?
A3: This phenomenon is often due to substrate inhibition or solubility issues.
-
Substrate Inhibition: At high concentrations, the substrate molecule may bind to the enzyme in a non-productive or less selective orientation, leading to a drop in enantioselectivity.
-
Solubility Limits: If the substrate is poorly soluble, it may precipitate or form micelles at high concentrations. This can alter the effective concentration of the substrate available to the enzyme in the aqueous phase and can impact how it binds in the active site.
Troubleshooting Steps:
-
Determine the Ki for Substrate Inhibition: Perform kinetic studies at varying substrate concentrations to see if inhibition is occurring.
-
Fed-Batch Strategy: Instead of adding all the substrate at once, add it portion-wise over the course of the reaction to maintain a low, optimal concentration.
-
Improve Solubility with Co-solvents: Introduce a water-miscible organic co-solvent (e.g., DMSO, isopropanol) to increase substrate solubility. Be aware that this can also impact enantioselectivity (see FAQ section).[5][6]
II. Frequently Asked Questions (FAQs): The Science Behind the Selectivity
This section delves deeper into the fundamental principles governing enantioselectivity in biocatalytic ketone reduction.
Q4: How do reaction conditions like pH, temperature, and co-solvents affect enantioselectivity?
A4: These parameters can have a profound impact on the enzyme's structure and function, which in turn dictates its stereoselectivity.
-
pH: The ionization state of amino acid residues in the enzyme's active site is pH-dependent.[7] These residues are crucial for substrate binding and catalysis. A non-optimal pH can alter the precise positioning of the substrate, leading to a loss of stereocontrol. The optimal pH for activity may not always be the optimal pH for enantioselectivity.[8]
-
Temperature: Temperature affects the enzyme's flexibility.[8] While higher temperatures can increase the reaction rate, they can also lead to increased protein motion. This added flexibility in the active site might allow the substrate to bind in multiple orientations, reducing the energy difference between the transition states leading to the (R) and (S) products, thus lowering the e.e.[2]
-
Co-solvents: Organic co-solvents are often necessary to solubilize hydrophobic ketones.[5][6] However, they can also strip essential water molecules from the enzyme's surface, altering its conformation and flexibility.[9] Some co-solvents can directly interact with the enzyme's active site.[6] The effect is highly specific to the enzyme-substrate-solvent combination; a co-solvent that enhances enantioselectivity for one reaction may decrease it for another.[5][10]
Workflow for Optimizing Reaction Conditions
Caption: A workflow for optimizing reaction conditions to improve enantioselectivity.
Q5: My target ketone is bulky, and I'm struggling to find an enzyme with good selectivity. What are my options?
A5: Bulky substrates pose a challenge as they may not fit optimally into the active site of many "off-the-shelf" KREDs. This can lead to poor binding or binding in an orientation that is not conducive to high stereoselectivity.[11]
Strategies for Bulky Substrates:
-
Enzyme Screening: Screen a diverse panel of KREDs, including those from extremophiles, which may have larger or more flexible active sites.
-
Protein Engineering: This is a powerful approach for tailoring an enzyme to a specific substrate.[12][13][14]
-
Rational Design: If a crystal structure of the KRED is available, you can identify amino acid residues in the active site that may be causing steric hindrance.[15] Mutating these residues to smaller ones (e.g., Trp to Ala) can create more space for the bulky substrate to bind productively.[15][16]
-
Directed Evolution: This involves creating a library of enzyme variants through random mutagenesis and screening them for improved enantioselectivity towards your substrate.[17]
-
-
Substrate Engineering: In some cases, it may be possible to modify the substrate to improve its fit within the enzyme's active site.[18][19][20] This could involve changing a functional group distal to the ketone to reduce steric bulk.
Q6: Can enzyme immobilization improve enantioselectivity?
A6: Yes, immobilization can be a surprisingly effective tool for enhancing enantioselectivity.[18][21][22] The act of attaching an enzyme to a solid support can induce conformational changes or rigidify the enzyme's structure.[23][24][25] This increased rigidity can sometimes lock the enzyme in a more selective conformation, restricting non-productive substrate binding modes. The effect is highly dependent on the immobilization method and the support material used.[7]
| Immobilization Technique | Principle | Potential Impact on Enantioselectivity |
| Adsorption | Weak, non-covalent interactions (e.g., van der Waals, hydrophobic).[21][25] | Can induce favorable conformational changes, but enzyme leaching can be an issue. |
| Covalent Attachment | Strong, stable bonds between the enzyme and support.[21] | Can significantly rigidify the enzyme structure, often leading to enhanced stability and sometimes improved enantioselectivity.[21] |
| Entrapment/Encapsulation | Physically confining the enzyme within a polymer matrix or membrane.[23][25] | Creates a microenvironment around the enzyme that can influence substrate partitioning and may alter the enzyme's conformation.[24] |
| Cross-Linked Enzyme Aggregates (CLEAs) | Covalent cross-linking of enzyme molecules to form insoluble aggregates.[24] | Carrier-free method that can enhance stability and selectivity through protein-protein interactions and conformational restriction. |
Q7: How critical is the cofactor regeneration system to enantioselectivity?
A7: While the cofactor regeneration system's primary role is to supply the KRED with NAD(P)H, an inefficient system can indirectly impact enantioselectivity.[26] If the regeneration of the cofactor (e.g., NADH or NADPH) is slow, the overall reaction rate will decrease.[27][28] In some cases, a very low concentration of the reduced cofactor could potentially alter the kinetics of the hydride transfer step, although this is less common.
More critically, the choice of co-substrate for the regeneration system can have a direct effect. For example, when using a dehydrogenase for cofactor recycling (e.g., glucose dehydrogenase or formate dehydrogenase), the co-substrate (glucose or formate) is generally benign.[26] However, in a substrate-coupled regeneration system where a sacrificial alcohol like isopropanol is used in large excess, it acts as a co-solvent and can influence enantioselectivity as described in Q4.[26][29]
Decision Tree for Troubleshooting Low Enantioselectivity
Caption: A decision tree to guide troubleshooting efforts for low enantioselectivity.
III. Experimental Protocols
Protocol 1: Screening of Reaction Parameters (pH, Temperature, Co-solvent)
This protocol is designed for a 96-well plate format for high-throughput screening.
-
Preparation of Stock Solutions:
-
Substrate stock: Prepare a 100 mM solution of the ketone in a suitable organic solvent (e.g., DMSO).
-
Enzyme solution: Prepare a solution of the purified KRED or a suspension of the whole-cell biocatalyst in a minimal buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Cofactor stock: Prepare a 20 mM solution of NAD(P)H.
-
Cofactor regeneration system:
-
For Glucose Dehydrogenase (GDH) system: Prepare a stock solution containing GDH (e.g., 10 U/mL) and glucose (e.g., 1 M).
-
For Formate Dehydrogenase (FDH) system: Prepare a stock solution containing FDH (e.g., 10 U/mL) and sodium formate (e.g., 1 M).
-
-
Buffers: Prepare a range of buffers (e.g., citrate for pH 5-6, phosphate for pH 6-8, Tris for pH 8-9) at a concentration of 100 mM.
-
-
Assay Setup (per well, 200 µL total volume):
-
pH Screening:
-
100 µL of appropriate 100 mM buffer (to achieve final conc. of 50 mM and desired pH).
-
20 µL enzyme solution.
-
20 µL cofactor stock.
-
20 µL regeneration system stock.
-
Add water to bring the volume to 198 µL.
-
Initiate the reaction by adding 2 µL of substrate stock (final conc. 1 mM).
-
-
Temperature Screening:
-
Set up reactions as above using the optimal buffer from the pH screen. Incubate plates at different temperatures (e.g., 25°C, 30°C, 37°C).
-
-
Co-solvent Screening:
-
Set up reactions as above using optimal buffer and temperature.
-
Add varying amounts of co-solvent (e.g., DMSO, isopropanol) to achieve final concentrations of 5%, 10%, 15%, 20% (v/v), adjusting the volume of water accordingly.
-
-
-
Reaction and Analysis:
-
Seal the plate and incubate with shaking for a defined period (e.g., 24 hours).
-
Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) containing an internal standard.
-
Vortex thoroughly, then centrifuge to separate the layers.
-
Analyze the organic layer by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. phys.org [phys.org]
- 12. Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Towards the computational design and engineering of enzyme enantioselectivity: A case study by a carbonyl reductase from Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Improvements of enzyme activity and enantioselectivity via combined substrate engineering and covalent immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Control of lipase enantioselectivity by engineering the substrate binding site and access channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Trends in Enzyme Immobilization—Concepts for Expanding the Biocatalysis Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. An Overview of Techniques in Enzyme Immobilization [e-asct.org]
- 26. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 27. Host cell and expression engineering for development of an E. coli ketoreductase catalyst: Enhancement of formate dehydrogenase activity for regeneration of NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(3-Methoxyphenyl)ethanol
<__>
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(3-Methoxyphenyl)ethanol, a common intermediate in organic synthesis. Here, we address specific issues related to removing residual starting materials and byproducts, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Troubleshooting Common Issues
This section addresses frequent problems encountered during the purification of this compound, particularly after its synthesis via the reduction of 3-methoxyacetophenone.
Question: My final product is an oil, but I was expecting a solid. How can I induce crystallization?
Answer: this compound is often isolated as a colorless oil. If residual starting material, 3-methoxyacetophenone (which is a pale yellow liquid), is present, it can act as an impurity that inhibits crystallization.
-
Initial Step: Purity Assessment. Before attempting crystallization, it is crucial to assess the purity of your product. Thin-Layer Chromatography (TLC) is a rapid and effective method for this. Spot your crude product alongside a reference sample of 3-methoxyacetophenone on a silica gel TLC plate and elute with a suitable solvent system (e.g., 10:1 petroleum ether/ethyl acetate). The presence of a spot corresponding to the starting material indicates the need for further purification.
-
Inducing Crystallization: If the product is sufficiently pure, crystallization can be attempted. Since this compound is an alcohol, it may be soluble in a wide range of organic solvents. A mixed solvent system is often effective for recrystallization. A common approach is to dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Gentle warming to redissolve the solid followed by slow cooling can promote crystal growth.
Question: My NMR spectrum shows the presence of unreacted 3-methoxyacetophenone. What is the most effective way to remove it?
Answer: The choice of purification method depends on the quantity of material and the percentage of the impurity. Both column chromatography and a carefully performed liquid-liquid extraction can be effective.
-
Column Chromatography: For complete and reliable separation, flash column chromatography is the preferred method. The polarity difference between the starting ketone and the product alcohol allows for efficient separation on a silica gel column.
-
Expert Insight: 3-methoxyacetophenone is less polar than this compound. Therefore, the ketone will elute first from the silica gel column. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will provide the best separation. A common solvent system is a mixture of petroleum ether and ethyl acetate.
-
-
Liquid-Liquid Extraction: If the amount of starting material is minimal, a series of aqueous extractions may be sufficient. However, given the solubility of both compounds in common organic solvents, this method is less efficient than chromatography.
Question: After a sodium borohydride reduction, my workup is complicated by emulsions. How can I improve the phase separation?
Answer: Emulsions during the workup of sodium borohydride reductions are common, often due to the formation of borate salts.
-
Acidic Quench: The reaction is typically quenched by the careful, slow addition of an acid, such as 3M HCl, to neutralize the excess sodium borohydride and the resulting alkoxide. This step also helps to break down the borate complexes.
-
Solvent Considerations: The choice of extraction solvent is critical. Diethyl ether is a common choice for extracting the product. If emulsions persist, adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Procedural Tip: After quenching, a significant portion of the alcohol solvent (like ethanol or methanol) used for the reduction should be removed, for instance, by using a rotary evaporator. This minimizes the miscibility of the aqueous and organic layers, leading to a cleaner separation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound and its common precursor, 3-methoxyacetophenone, that are relevant for purification?
A1: Understanding the physical properties of your compound and potential impurities is fundamental to designing an effective purification strategy.
| Property | This compound | 3-Methoxyacetophenone | Reference(s) |
| Molecular Weight | 152.19 g/mol | 150.17 g/mol | |
| Boiling Point | ~248 °C at 760 mmHg | 239-241 °C at 760 mmHg | |
| Appearance | Colorless oil | Pale yellow liquid | |
| Solubility | Soluble in common organic solvents | Soluble in alcohol, miscible with water |
Q2: Can I use recrystallization to purify this compound?
A2: While this compound is often an oil at room temperature, recrystallization can sometimes be achieved, especially if the product is of high purity. The success of recrystallization is highly dependent on the solvent system chosen. A solvent screen using small amounts of your product is recommended to identify a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Q3: What is the mechanism of the sodium borohydride reduction of 3-methoxyacetophenone, and how does it inform the purification process?
A3: The reduction of 3-methoxyacetophenone with sodium borohydride (NaBH₄) proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the acidic workup to yield the secondary alcohol, this compound. Understanding this mechanism is key to a successful workup, as it highlights the need to quench excess NaBH₄ and neutralize the alkoxide with acid.
Experimental Protocols
Protocol 1: Flash Column Chromatography for the Purification of this compound
This protocol describes a standard procedure for separating this compound from unreacted 3-methoxyacetophenone.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 100% petroleum ether or a 20:1 mixture of petroleum ether to ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 10:1 petroleum ether/ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound (which will have a lower Rf value than the ketone) and remove the solvent under reduced pressure.
Protocol 2: Workup Procedure for Sodium Borohydride Reduction
This protocol outlines a robust workup procedure to minimize emulsions and effectively isolate the crude product.
Procedure:
-
Cooling: After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully add 3M HCl dropwise to the cooled reaction mixture to quench the excess sodium borohydride and neutralize the alkoxide. Be aware that hydrogen gas will be evolved.
-
Solvent Removal: Remove the bulk of the alcohol solvent (e.g., methanol or ethanol) using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to help break any emulsions and remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Visualizing the Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for purification of this compound.
Technical Support Center: Managing Temperature Effects on Enantioselectivity of Ketone Reduction
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Asymmetric Ketone Reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of temperature in controlling the enantioselectivity of these vital transformations. Here, you will find in-depth answers to frequently asked questions and systematic troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the influence of temperature on the enantioselective reduction of ketones.
Q1: Why does temperature have such a significant impact on the enantioselectivity of my ketone reduction?
The enantioselectivity of a reaction is determined by the relative rates of formation of the two enantiomeric products. These rates are governed by the activation energies of the competing diastereomeric transition states. According to the Eyring equation, the rate constant (k) of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡) and temperature (T).[1][2][3]
The difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers is what dictates the enantiomeric excess (ee). This relationship can be expressed as:
ln(k_R / k_S) = -ΔΔG‡ / RT
where R is the gas constant. As you can see from the equation, temperature is in the denominator, implying that a change in temperature will alter the ratio of the rate constants and, consequently, the enantioselectivity.
Q2: Is a lower temperature always better for achieving higher enantioselectivity?
While it is a common rule of thumb that lower temperatures lead to higher enantiomeric excess, this is not universally true.[4] The relationship between temperature and enantioselectivity is more complex and depends on the specific reaction and catalyst system. In many cases, reactions are under kinetic control, where the product distribution is determined by the relative rates of formation.[5][6][7] At lower temperatures, the reaction is less likely to be reversible, and the product formed through the lower energy transition state will be the major product.[7]
However, some reactions exhibit non-linear temperature effects, where an optimal temperature exists for maximum enantioselectivity.[8][9] This can occur when there is a competing non-catalytic background reaction that becomes more prominent at higher temperatures, reducing the overall enantioselectivity.[9][10][11] In some rare cases, an increase in temperature can even lead to an increase in enantioselectivity or a reversal of the major enantiomer formed.[12][13]
Q3: What is the typical temperature range for common ketone reduction methods like the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation?
-
Corey-Bakshi-Shibata (CBS) Reduction: This method, which uses a chiral oxazaborolidine catalyst with a borane reagent, is often performed at temperatures ranging from -78°C to room temperature.[14][15][16] Lower temperatures generally favor higher enantioselectivity.[4][17] However, for some substrates, the optimal temperature may be in the range of 20-30°C.[9][10][11]
-
Noyori Asymmetric Hydrogenation: This powerful technique employs ruthenium-chiral phosphine-diamine catalysts.[18][19] Transfer hydrogenations using isopropanol or formic acid/triethylamine are typically run at or near room temperature. Hydrogenations using H₂ gas can be performed over a wider range of temperatures, often from room temperature up to 80-100°C, and are also influenced by hydrogen pressure.[18][20]
Q4: How does a non-catalytic background reaction affect my results at different temperatures?
In some reduction systems, particularly those using stoichiometric borane reagents like the CBS reduction, the reducing agent can directly reduce the ketone without the involvement of the chiral catalyst.[9][10][11] This non-catalytic reduction is, of course, non-enantioselective and produces a racemic mixture of the alcohol. The rate of this background reaction also increases with temperature. If the rate of the non-catalytic reaction increases more rapidly with temperature than the catalyzed reaction, the overall enantioselectivity of the product mixture will decrease at higher temperatures.[9][10]
Troubleshooting Guides
This section provides systematic approaches to resolving specific issues you may encounter during your experiments.
Guide 1: Low Enantiomeric Excess (ee) at Standard Temperature
Symptom: The enantiomeric excess of your product is significantly lower than reported values in the literature for the same or a similar substrate and catalyst system when the reaction is performed at a standard temperature (e.g., room temperature or 0°C).
Potential Causes:
-
Sub-optimal Temperature: The "standard" temperature may not be optimal for your specific substrate-catalyst combination.
-
Catalyst Deactivation or Impurity: The catalyst may be partially deactivated or contain impurities.
-
Presence of Water: Anhydrous conditions are crucial for many enantioselective reductions, especially the CBS reduction, as water can hydrolyze the catalyst and/or the borane reagent.[4][17]
-
Solvent Effects: The choice of solvent can influence the stability and activity of the catalyst and the transition state energies.[21]
Diagnostic Steps & Solutions:
| Step | Action | Rationale |
| 1 | Perform a Temperature Screening Study. | Run the reaction at a range of temperatures (e.g., -40°C, -20°C, 0°C, and room temperature) while keeping all other parameters constant. |
| 2 | Verify Catalyst Quality and Handling. | Use a fresh batch of catalyst or purify the existing one. Ensure proper inert atmosphere techniques are used during storage and handling. |
| 3 | Ensure Rigorously Anhydrous Conditions. | Dry all solvents and glassware thoroughly. Use freshly opened or distilled reagents. |
| 4 | Evaluate Different Solvents. | If temperature optimization does not yield significant improvement, consider screening alternative solvents that have been reported to be effective for the catalyst system you are using. |
Guide 2: Decrease in Enantioselectivity at Higher Temperatures
Symptom: You observe a consistent drop in enantiomeric excess as you increase the reaction temperature.
Potential Causes:
-
Dominance of a Non-Catalytic Background Reaction: As discussed in the FAQs, a non-enantioselective background reduction can become more significant at elevated temperatures.[9][10][11]
-
Kinetic vs. Thermodynamic Control: The reaction may be approaching a region where the less selective, higher-energy transition state is more accessible, or the reaction is becoming more reversible, allowing for equilibration to a less enantioenriched mixture.[5][6][7]
-
Catalyst Decomposition: The chiral catalyst may not be stable at higher temperatures, leading to a loss of the active chiral species.
Diagnostic Steps & Solutions:
| Step | Action | Rationale |
| 1 | Lower the Reaction Temperature. | Based on your initial observations, conduct the reaction at a lower temperature where you previously observed higher ee. |
| 2 | Analyze Reaction Kinetics. | If possible, monitor the reaction progress at different temperatures to determine the initial rates of both the catalyzed and a control (uncatalyzed) reaction. This can help quantify the contribution of the background reaction. |
| 3 | Check Catalyst Stability. | Run a control experiment where the catalyst is stirred at the higher temperature in the reaction solvent for the duration of the reaction, and then used in a standard low-temperature reduction to check for loss of activity or selectivity. |
| 4 | Consider a Different Catalyst System. | If the desired reaction rate can only be achieved at a temperature that compromises enantioselectivity, it may be necessary to switch to a more thermally stable catalyst system. |
Visualizing the Effect of Temperature
The relationship between temperature and enantioselectivity can be understood by considering the energy profiles of the competing reaction pathways.
Caption: Energy profile for competing diastereomeric transition states.
The enantiomeric excess is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the transition state leading to the R-enantiomer (TS (R)) and the S-enantiomer (TS (S)). A larger ΔΔG‡ results in higher enantioselectivity.
Experimental Protocol: Temperature Screening for Optimal Enantioselectivity
This protocol outlines a general procedure for determining the optimal reaction temperature for an enantioselective ketone reduction.
Materials:
-
Prochiral ketone substrate
-
Chiral catalyst (e.g., (S)-Me-CBS or [RuCl₂((S)-BINAP)]₂)
-
Reducing agent (e.g., BH₃·SMe₂ or isopropanol)
-
Anhydrous solvent (e.g., THF or toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flasks or similar reaction vessels
-
Cooling baths (e.g., ice-water, dry ice-acetone, cryocooler)
-
Stirring plate and stir bars
-
Syringes and needles for transfer of reagents
-
Quenching solution (e.g., methanol, saturated NH₄Cl)
-
Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography)
-
Analytical instrument for ee determination (e.g., chiral HPLC or GC)
Procedure:
-
Preparation: Set up a series of identical reactions in parallel. For each reaction, add the chiral catalyst (e.g., 5-10 mol%) to a flame-dried Schlenk flask under an inert atmosphere.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent to each flask.
-
Temperature Equilibration: Cool each reaction vessel to its designated temperature (-40°C, -20°C, 0°C, 25°C).
-
Reagent Addition:
-
For CBS reductions, add the borane solution dropwise to the catalyst solution and stir for 10-15 minutes. Then, add a solution of the ketone substrate in the reaction solvent dropwise over a period of 30-60 minutes.
-
For Noyori-type transfer hydrogenations, add the substrate and the hydrogen donor (e.g., isopropanol, which can also be the solvent).
-
-
Reaction Monitoring: Stir the reactions at their respective temperatures and monitor the progress by TLC or GC/LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reactions at their respective temperatures by the slow addition of the appropriate quenching solution.
-
Work-up and Purification: Allow the reactions to warm to room temperature. Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess of the purified product from each reaction using chiral HPLC or GC.
Data Summary:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| -40 | 24 | >95 | 98 |
| -20 | 12 | >95 | 96 |
| 0 | 4 | >95 | 92 |
| 25 | 1 | >95 | 85 |
This data can then be used to select the optimal temperature that balances reaction time and enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Eyring equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 19. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Mobile Phase for Chiral Separation of Methoxy-Substituted Phenylethanols
Welcome to our dedicated technical support center for the chiral separation of methoxy-substituted phenylethanols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing your chromatographic methods. Here, we move beyond generic advice to offer field-proven insights grounded in scientific principles, helping you troubleshoot and perfect your enantioseparations.
I. Understanding the Challenge: The Role of the Mobile Phase in Chiral Recognition
The successful chiral separation of methoxy-substituted phenylethanols on polysaccharide-based chiral stationary phases (CSPs) is critically dependent on the composition of the mobile phase. The mobile phase doesn't just carry the analyte through the column; it actively participates in the chiral recognition mechanism. It modulates the interactions between the enantiomers and the chiral selector of the CSP.[1] The choice of alcohol modifier, the presence of acidic or basic additives, and their respective concentrations can profoundly influence retention, selectivity, and resolution.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the reasoning behind them.
Poor or No Enantiomeric Resolution (Rs < 1.5)
Question: I am injecting my racemic methoxy-substituted phenylethanol onto a polysaccharide-based chiral column (e.g., Daicel CHIRALPAK®), but I'm seeing a single peak or very poor separation. What are the first steps to improve resolution by modifying the mobile phase?
Answer: This is a common starting point in method development. Poor resolution is fundamentally a selectivity issue. The mobile phase can be adjusted to enhance the differential interactions between your enantiomers and the CSP.
Step-by-Step Protocol for Improving Resolution:
-
Vary the Alcohol Modifier: The type of alcohol used as the polar modifier in a normal-phase system (e.g., hexane/alcohol) has a significant impact on chiral recognition.[1] Alcohols compete with the analyte for hydrogen bonding sites on the CSP. Switching between different alcohols can alter the steric and polar environment within the chiral grooves of the stationary phase.
-
Action: If you are using isopropanol (IPA), try switching to ethanol (EtOH) or vice-versa.
-
Rationale: EtOH is more polar and less bulky than IPA. This change can alter the way the methoxy-substituted phenylethanol enantiomers interact with the CSP, potentially leading to better differentiation.
-
-
Optimize the Alcohol Concentration: The percentage of the alcohol modifier is a powerful tool for adjusting retention and selectivity.
-
Action: Systematically vary the alcohol concentration in 5% increments (e.g., 10%, 15%, 20% IPA in hexane).
-
Rationale: Lowering the alcohol concentration generally increases retention time, allowing for more interaction with the CSP and potentially improving resolution. Conversely, if retention times are excessively long, a slight increase in alcohol content can be beneficial.
-
-
Introduce an Additive: For analytes with acidic or basic functional groups, additives are often essential.[2] Although phenylethanols are neutral, the phenolic hydroxyl group has weak acidic properties.
-
Action: For neutral or weakly acidic compounds like methoxy-substituted phenylethanols, a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) can sometimes improve peak shape and selectivity.[3]
-
Rationale: Acidic additives can suppress the ionization of residual silanol groups on the silica support, reducing non-specific interactions that can cause peak tailing and obscure separation.[4]
-
Peak Tailing
Question: My peaks for the methoxy-substituted phenylethanol enantiomers are showing significant tailing, which is affecting my ability to accurately quantify them. How can I improve peak symmetry?
Answer: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the mobile phase itself.
Troubleshooting Peak Tailing:
-
Rationale: The primary cause of tailing for polar compounds on silica-based CSPs is often interaction with acidic silanol groups on the silica surface that are not covered by the chiral selector. The mobile phase can be modified to mask these sites.
-
Solutions:
-
Add a Competitive Agent: Introduce a small concentration of an acidic or basic additive to the mobile phase.
-
Change the Alcohol Modifier: As mentioned for resolution, the type of alcohol can influence peak shape. Sometimes, a more polar alcohol like ethanol can provide better solvation of the analyte and lead to more symmetrical peaks.
-
Consider Mobile Phase Miscibility: Ensure your mobile phase components are fully miscible and that your sample is completely dissolved in the mobile phase. Precipitation of the sample on the column can lead to tailing.
-
Irreproducible Retention Times and "Memory Effects"
Question: My retention times are shifting between runs, especially after I have used mobile phases with additives. What could be causing this, and how can I fix it?
Answer: This phenomenon is often attributed to "memory effects," where additives from previous runs strongly adsorb to the stationary phase and alter its characteristics for subsequent analyses.[6][7]
Managing Memory Effects:
-
Causality: Basic additives like DEA are particularly known to cling to the CSP, creating a modified surface that can affect subsequent separations, even after the additive has been removed from the mobile phase.[6] This can lead to long-lasting changes in column performance.
-
Mitigation and Prevention:
-
Dedicate Columns: If possible, dedicate specific columns to methods that use strong additives (especially basic ones).
-
Thorough Column Washing: If you must use the same column for different methods, implement a rigorous washing protocol. For immobilized polysaccharide CSPs (like CHIRALPAK® IA, IB, IC), you have a wider range of strong solvents you can use for washing.[8][9]
-
A general-purpose flush with 100% isopropanol or ethanol is a good first step.
-
For stubborn memory effects on immobilized columns, flushing with a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) may be necessary (ALWAYS check your column's manual for solvent compatibility).[10] Never use these solvents on coated CSPs.
-
-
Equilibration is Key: Always allow sufficient time for the column to fully equilibrate with the new mobile phase before injecting your sample. This can take 30 minutes or longer.
-
Troubleshooting Flowchart for Mobile Phase Optimization
Caption: Troubleshooting workflow for mobile phase optimization.
III. Frequently Asked Questions (FAQs)
Q1: Which type of alcohol modifier (methanol, ethanol, or isopropanol) is generally the best starting point for methoxy-substituted phenylethanols?
There is no single "best" alcohol, as the optimal choice is dependent on the specific CSP and the exact structure of your analyte.[1] However, a common and effective strategy is to start with isopropanol (IPA) or ethanol (EtOH). IPA is less polar and can provide different selectivity compared to the more polar EtOH. Screening both is highly recommended.
Q2: My methoxy-substituted phenylethanol is neutral. Do I really need to consider using an acidic or basic additive?
While the molecule itself is neutral, interactions with the stationary phase can be complex. An acidic additive (like 0.1% TFA) is often beneficial to suppress interactions with residual silanols on the silica support, which can dramatically improve peak shape.[4] A basic additive is generally not required unless you suspect basic impurities or are using a specific CSP that benefits from it.
Q3: How do I choose between different polysaccharide-based CSPs (e.g., amylose-based vs. cellulose-based)?
Amylose and cellulose-based CSPs, even with the same derivatizing agent (e.g., 3,5-dimethylphenylcarbamate), can offer remarkably different selectivity due to the different helical structures of the polysaccharide backbones.[11] For new method development, screening your analyte on a small set of complementary columns is the most efficient approach. A good starting set often includes an amylose-based column (e.g., CHIRALPAK® IA) and a cellulose-based column (e.g., CHIRALPAK® IB).[9]
Q4: Can I use solvents like THF, dichloromethane (DCM), or ethyl acetate in my mobile phase?
You can ONLY use these solvents with immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC).[10][12] These solvents will permanently damage traditional coated CSPs (e.g., CHIRALPAK® AD, AS, OD). The ability to use an extended range of solvents with immobilized phases is a significant advantage, as it opens up new avenues for selectivity optimization.[9]
Q5: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing the separation?
To reduce the run time, you can:
-
Slightly increase the alcohol modifier concentration: This will decrease the retention time. Be cautious, as it may also slightly reduce resolution.
-
Increase the flow rate: Modern columns can handle higher flow rates. Check the pressure limits of your column and HPLC system. Doubling the flow rate will halve the analysis time, but may lead to some loss in efficiency.
-
Use a shorter column or one with smaller particles: If available, switching from a 250 mm column to a 150 mm column, or from 5 µm particles to 3 µm particles, will significantly reduce analysis time.
Data Summary: Effect of Mobile Phase on a Hypothetical Methoxy-Substituted Phenylethanol
| Mobile Phase Composition (Hexane Base) | Additive (0.1%) | Retention Factor (k') | Selectivity (α) | Resolution (Rs) | Peak Shape |
| 10% IPA | None | 8.5 | 1.10 | 1.2 | Tailing |
| 10% IPA | TFA | 8.2 | 1.12 | 1.6 | Symmetrical |
| 20% IPA | TFA | 4.1 | 1.11 | 1.5 | Symmetrical |
| 10% EtOH | None | 6.3 | 1.18 | 1.9 | Slight Tailing |
| 10% EtOH | TFA | 6.1 | 1.20 | 2.2 | Symmetrical |
This table illustrates typical trends. Actual results will vary based on the specific analyte and CSP.
IV. References
-
Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate. Available from: --INVALID-LINK--
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available from: --INVALID-LINK--
-
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available from: --INVALID-LINK--
-
The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. ResearchGate. Available from: --INVALID-LINK--
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available from: --INVALID-LINK--
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Available from: --INVALID-LINK--
-
Daicel columns with polysaccharide stationary phases. Chiral Technologies. Available from: --INVALID-LINK--
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. NIH. Available from: --INVALID-LINK--
-
CHIRALPAK® IC ™ - An Immobilized Polysaccharide Chiral Stationary Phase with a Unique Chiral Selector. Chromatography Online. Available from: --INVALID-LINK--
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available from: --INVALID-LINK--
-
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Chromatography Online. Available from: --INVALID-LINK--
-
CHIRAL STATIONARY PHASES. Regis Technologies. Available from: --INVALID-LINK--
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available from: --INVALID-LINK--
-
Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel Chiral Technologies. Available from: --INVALID-LINK--
-
On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. ResearchGate. Available from: --INVALID-LINK--
-
Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. RSC Publishing. Available from: --INVALID-LINK--
-
Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical L. Redalyc. Available from: --INVALID-LINK--
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: --INVALID-LINK--
-
Trouble with chiral separations. Chromatography Today. Available from: --INVALID-LINK--
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available from: --INVALID-LINK--
-
Chiral HPLC Separations. Phenomenex. Available from: --INVALID-LINK--
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: --INVALID-LINK--
-
Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents. Available from: --INVALID-LINK--
-
Chiral separation problem. Chromatography Forum. Available from: --INVALID-LINK--
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. Available from: --INVALID-LINK--
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: --INVALID-LINK--
-
Improved Chiral Separation of Mephenesin on CHIRALPAK® IM. Chiral Technologies. Available from: --INVALID-LINK--
-
Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. ResearchGate. Available from: --INVALID-LINK--
-
Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. Available from: --INVALID-LINK--
-
Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. Benchchem. Available from: --INVALID-LINK--
-
HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethy. Aisberg. Available from: --INVALID-LINK--
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. ResearchGate. Available from: --INVALID-LINK--
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. chiraltech.com [chiraltech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chiraltech.com [chiraltech.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Oxidation of Secondary Benzylic Alcohols
Welcome to the technical support center for the oxidation of secondary benzylic alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this crucial transformation. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you optimize your reactions and minimize unwanted side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of its probable causes and actionable solutions grounded in chemical principles.
Q1: My reaction is sluggish, and I'm recovering a lot of unreacted starting material. What's going wrong?
Probable Cause: This issue typically points to insufficient reactivity of the chosen oxidizing agent, non-optimal reaction conditions, or deactivation of the catalyst.
Analysis & Solution:
The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms (a dehydrogenation)[1]. The benzylic position is activated, making this oxidation generally favorable, but the reaction still requires sufficient activation energy.
Recommended Actions:
-
Evaluate Your Oxidant: Not all oxidizing agents are created equal. For robust transformations, strong oxidants like chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ in acid) or potassium permanganate (KMnO₄) are effective but can be aggressive and lead to side reactions[2][3]. If you are using a milder reagent like manganese dioxide (MnO₂), ensure it is properly activated, as its activity can vary significantly between batches.
-
Optimize Reaction Temperature: Many oxidations require heating. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can promote side reactions like elimination[4].
-
Check Stoichiometry: Ensure you are using a sufficient stoichiometric excess of the oxidant, especially if the reagent can decompose or be consumed by solvent or impurities. For catalytic systems, ensure the catalyst loading is adequate.
-
Consider a More Potent Reagent System: If optimization fails, switching to a more reliable system may be necessary. Common and effective systems include:
-
Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that typically works well for converting secondary alcohols to ketones without over-oxidation[3][5].
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is highly effective at low temperatures, minimizing heat-related side reactions.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a mild and highly selective oxidation under neutral conditions, avoiding issues related to acid or base catalysis[6][7].
-
Q2: I've successfully formed the ketone, but my product is contaminated with a carboxylic acid. How can I prevent this?
Probable Cause: The primary cause is over-oxidation. While secondary alcohols typically stop at the ketone stage, aggressive reaction conditions can lead to C-C bond cleavage at the benzylic position, especially with strong, hot oxidants like potassium permanganate[2][8].
Analysis & Solution:
Ketones are generally resistant to further oxidation because they lack the hydrogen atom on the carbonyl carbon that aldehydes possess[9][10]. However, strong oxidants under harsh conditions (high heat, strong acid/base) can cleave the C-C bond between the carbonyl carbon and the aromatic ring, leading to the formation of benzoic acid derivatives[8][11].
Recommended Actions:
-
Avoid Harsh Oxidants: The most common culprit for this type of over-oxidation is hot, concentrated potassium permanganate (KMnO₄) or chromic acid[2]. These reagents are known to oxidize any alkylbenzene side chain that has at least one benzylic hydrogen all the way to a carboxylic acid[11][12].
-
Switch to a Selective, Milder Oxidant: To ensure the reaction stops cleanly at the ketone stage, use reagents known for their selectivity.
-
PCC in Dichloromethane (DCM): An excellent choice for stopping the oxidation of primary alcohols at the aldehyde stage and is very reliable for secondary alcohols[5][13].
-
Dess-Martin Periodinane (DMP): Works at room temperature and is known for its mildness and high yields of ketones from secondary alcohols[6][7].
-
-
Control Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to prevent prolonged exposure to the oxidant, which could lead to degradation. Running the reaction at the lowest effective temperature will also minimize this side reaction.
Q3: My mass spectrometry results show a byproduct with a mass corresponding to the dimerization of my alcohol minus a molecule of water. What is this and how do I stop it?
Probable Cause: You are likely forming a symmetrical ether through an acid-catalyzed dehydration reaction between two molecules of your secondary benzylic alcohol[4][14].
Analysis & Solution:
In the presence of a strong acid, the hydroxyl group of an alcohol can be protonated to form a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, attacking the benzylic carbon in an Sₙ1 or Sₙ2-type reaction to form an ether[4]. This side reaction is particularly favored for benzylic alcohols due to the stability of the potential benzylic carbocation intermediate.
Recommended Actions:
-
Avoid Strongly Acidic Conditions: If your oxidation protocol uses a strong acid (e.g., H₂SO₄ in a Jones oxidation), this is the likely cause.
-
Switch to Neutral or Basic Oxidation Methods:
-
DMP or IBX: These hypervalent iodine reagents operate under neutral conditions[2][6][7].
-
MnO₂: This heterogeneous oxidant is typically used in neutral organic solvents like DCM or chloroform.
-
Catalytic Systems with O₂ or Air: Many modern protocols use metal catalysts (e.g., Palladium, Copper) under neutral or basic conditions with air as the terminal oxidant, offering a greener alternative[15][16][17].
-
-
Control Temperature: Ether formation is often favored at lower temperatures compared to elimination, but it's generally best to avoid the acidic conditions that promote it altogether[4].
Q4: I am observing the formation of a styrene derivative (an alkene) as a major byproduct. Why is this happening?
Probable Cause: This is a classic case of alcohol dehydration or elimination, which competes with oxidation. This pathway is heavily favored by acidic conditions and elevated temperatures[18].
Analysis & Solution:
Similar to ether formation, acid catalysis protonates the hydroxyl group, turning it into a good leaving group (H₂O). Instead of being attacked by another alcohol molecule, a base (even a weak one like water or the conjugate base of the acid) can abstract a proton from an adjacent carbon, leading to the formation of a double bond via an E1 or E2 mechanism[5][9][18]. The stability of the resulting conjugated system in a styrene derivative makes this a particularly favorable side reaction for benzylic alcohols.
Recommended Actions:
-
Strictly Control Temperature: Dehydration is highly temperature-dependent. Run your reaction at the lowest possible temperature that still allows for a reasonable oxidation rate.
-
Avoid Strong, Non-nucleophilic Acids: Reagents like H₂SO₄ or p-TsOH are excellent catalysts for elimination[18]. If your oxidation requires acid, try to use buffered conditions or a milder acid.
-
Employ Non-Acidic Reagents: The best solution is to use an oxidant that does not require acid.
Visualizing Reaction Pathways
To better understand the relationship between the desired reaction and potential side reactions, refer to the diagrams below.
Caption: Main oxidation pathway and competing side reactions.
Frequently Asked Questions (FAQs)
Q: How do I choose the right oxidizing agent for my specific substrate?
A: The choice depends on several factors:
-
Functional Group Tolerance: If your molecule contains other sensitive groups (alkenes, amines, etc.), you need a highly selective reagent. DMP and Swern oxidations are often excellent choices.
-
Scale: For large-scale reactions, cost and the toxicity of byproducts are major concerns. Catalytic methods using air or H₂O₂ as the oxidant are preferable[15][19]. For lab scale, reagents like PCC or DMP are convenient despite their cost and waste profile.
-
Substrate Electronics: Electron-rich benzylic alcohols (with electron-donating groups on the ring) are more susceptible to over-oxidation or ring oxidation. Milder conditions are crucial. Conversely, electron-poor substrates may require stronger oxidants or longer reaction times[20][21].
Q: What is the general mechanism for alcohol oxidation?
A: Most common alcohol oxidations, including those with chromium reagents, DMP, and Swern, follow a two-step pattern that resembles an E2 elimination[5][9][10].
-
Activation: The alcohol's oxygen atom attacks the oxidizing agent (e.g., Chromium, Iodine), forming an intermediate where the oxygen is attached to a good leaving group (like a chromate ester)[3][10].
-
Elimination: A base removes the hydrogen from the carbon bearing the oxygen. This C-H bond cleavage occurs concurrently with the formation of the C=O double bond and the departure of the leaving group[5][9].
Q: How can I monitor my reaction to prevent side product formation?
A: Thin Layer Chromatography (TLC) is your most valuable tool.
-
Co-spotting: Spot your reaction mixture alongside your starting material and, if available, the pure product.
-
Staining: Use a stain that visualizes both the starting material and the product. A potassium permanganate stain is often effective, as it reacts with the alcohol (which will appear as a yellow spot on a purple background) but not the ketone.
-
Monitor Progress: Run a TLC every 15-30 minutes. Once the starting material spot has disappeared, the reaction is complete. Quench the reaction immediately to avoid over-exposure and potential side product formation.
Q: What are some "green" or environmentally friendly oxidation methods?
A: Green chemistry aims to reduce waste and use less hazardous materials. For benzylic alcohol oxidation, this often involves:
-
Catalytic Systems: Using a small amount of a transition metal catalyst (like Palladium, Copper, or Iron) that can be recycled[16][19][22].
-
Benign Oxidants: Employing molecular oxygen (from air) or hydrogen peroxide (H₂O₂) as the terminal oxidant. The only byproduct from these is water[15][19].
-
Photochemical Methods: Using light as an energy source to drive the reaction, often with a photocatalyst and air as the oxidant, which minimizes the need for heating and stoichiometric reagents[15].
Data & Protocols
Table 1: Comparison of Common Oxidizing Agents for Secondary Benzylic Alcohols
| Oxidizing Agent | Typical Conditions | Common Side Reactions | Notes |
| Chromic Acid (Jones) | CrO₃, H₂SO₄, Acetone | Over-oxidation, Elimination (E1) | Strong, inexpensive, but toxic (Cr(VI)) and generates hazardous waste.[3][23] |
| KMnO₄ | Basic or Acidic, Heat | Severe Over-oxidation (C-C cleavage) | Very strong and non-selective. Generally not recommended for stopping at the ketone.[2][8] |
| PCC | CH₂Cl₂, Room Temp | None, if used correctly | Milder than Jones. Stops at aldehyde for 1° alcohols. Good for 2° alcohols.[3][5][13] |
| Dess-Martin (DMP) | CH₂Cl₂, Room Temp | None, if used correctly | Mild, neutral, high-yielding. Good functional group tolerance.[6][7] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | None, if temp is controlled | Excellent for sensitive substrates. Requires cryogenic temperatures. |
| MnO₂ | CH₂Cl₂ or Hexane, Reflux | Incomplete reaction | Selective for benzylic/allylic alcohols. Activity can be variable.[24] |
| Catalytic O₂/Air | Metal catalyst (Pd, Cu), Base | Varies by catalyst | "Green" method. Optimization may be required.[15][17] |
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol provides a reliable method for oxidizing a secondary benzylic alcohol to the corresponding ketone with minimal side reactions.
Materials:
-
Secondary benzylic alcohol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a magnetic stir bar and PCC (1.5 eq).
-
Solvent & Reagent Addition: Add anhydrous DCM to the flask to create a slurry. In a separate flask, dissolve the secondary benzylic alcohol (1.0 eq) in a small amount of anhydrous DCM.
-
Reaction: Add the alcohol solution to the stirring PCC slurry in one portion at room temperature. The mixture will typically turn dark brown/black.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Filtration: Pass the mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the product from the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.
Caption: Experimental workflow for PCC oxidation.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry [saskoer.ca]
- 6. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. compoundchem.com [compoundchem.com]
- 14. jackwestin.com [jackwestin.com]
- 15. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Sciencemadness Discussion Board - Secondary and benzylic alcohols oxydations using various oxydants - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: Identifying Alcohols - Concept [jove.com]
- 24. researchgate.net [researchgate.net]
purification challenges of 1-(3-Methoxyphenyl)ethanol from crude reaction mixture
Welcome to the technical support guide for the purification of 1-(3-Methoxyphenyl)ethanol (CAS 23308-82-9). This resource is designed for researchers, chemists, and process development professionals who are navigating the challenges of isolating this key intermediate from complex crude reaction mixtures. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the purification of this compound.
Q1: What are the typical physical properties I should expect for pure this compound?
A1: Understanding the physical properties of your target compound is the first step in designing an effective purification strategy. Key properties are summarized in the table below. The high boiling point is particularly important, as it indicates that distillation must be performed under high vacuum to prevent thermal decomposition.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Molecular Weight | 152.19 g/mol | [2][3] |
| Boiling Point | ~248 °C @ 760 mmHg | [1][4] |
| Density | ~1.05 - 1.07 g/mL | [1][2] |
| Solubility | Sparingly soluble in methanol; Slightly soluble in chloroform, ethyl acetate | [2] |
Q2: My crude product is a dark brown, viscous oil. What are the likely impurities?
A2: This is a very common observation, especially if the synthesis involves a Grignard reaction. The discoloration and viscosity are typically due to a combination of several impurities:
-
Unreacted Starting Materials: Residual 3-bromoanisole or 3-methoxybenzaldehyde are common.
-
Grignard-Related Byproducts: The most frequent side-product is a biphenyl species (e.g., 3,3'-dimethoxybiphenyl), formed from the coupling of the Grignard reagent with the aryl halide starting material.[5] This is often favored by higher reaction temperatures.
-
Magnesium Salts: Inorganic magnesium salts (MgBrX, Mg(OH)X) formed during the reaction and subsequent aqueous quench can make the mixture viscous if not properly removed during the workup.
-
Solvent Residues: High-boiling point ethers like THF used during the synthesis can be difficult to remove.
-
Decomposition Products: Charring or polymerization can occur if the reaction was overheated, leading to dark, tarry substances.
Q3: Which purification technique—distillation or chromatography—is better for this compound?
A3: The choice depends on your required purity, scale, and the nature of the impurities. The following decision tree can guide your choice.
References
Technical Support Center: Enhancing the Efficiency of Kinetic Resolution of Chiral Alcohols
Welcome to the technical support center for the kinetic resolution of chiral alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful technique. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information provided is grounded in established scientific principles and practical field experience to help you enhance the efficiency and success of your kinetic resolutions.
Introduction to Kinetic Resolution of Choral Alcohols
Kinetic resolution is a widely adopted method for synthesizing enantiomerically pure compounds, which are crucial building blocks in the pharmaceutical and fine chemical industries.[1] The principle lies in the differential reaction rates of two enantiomers in a racemic mixture with a chiral catalyst or reagent.[2][3] In the context of chiral alcohols, enzymes, particularly lipases, are frequently employed as biocatalysts.[1][4][5] These enzymes exhibit high enantioselectivity, preferentially catalyzing the acylation of one enantiomer at a much higher rate than the other.[1][2] This results in the separation of the racemic mixture into an enantioenriched acylated product and the unreacted, enantioenriched alcohol.[1]
While highly effective, the maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.[2] To overcome this limitation, dynamic kinetic resolution (DKR) has been developed, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially leading to a 100% theoretical yield.[6][7][8]
This guide will focus on troubleshooting common issues in lipase-catalyzed kinetic resolutions to help you optimize your reaction conditions for improved efficiency, enantioselectivity, and yield.
Frequently Asked Questions (FAQs)
Q1: My kinetic resolution is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in a kinetic resolution can stem from several factors, ranging from enzyme activity to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Enzyme Deactivation:
-
Cause: Lipases can be deactivated by certain solvents, impurities in the substrate or acyl donor, or extreme pH and temperature.[2] The formation of reactive side products, such as aldehydes and ketones from the use of enol esters as acyl donors, can also lead to enzyme deactivation.[9]
-
Troubleshooting:
-
Ensure the enzyme has been stored correctly and is within its expiration date.
-
Use high-purity, anhydrous solvents and reagents.
-
Consider using a different, more robust lipase preparation (e.g., immobilized lipases like Novozym 435).[2]
-
If using an enol ester, monitor for byproduct formation and consider alternative acyl donors.
-
-
-
Inappropriate Reaction Conditions:
-
Cause: The choice of solvent, temperature, and acyl donor significantly impacts enzyme activity and stability.[10][11][12] For instance, lipases like Candida antarctica Lipase B (CALB) show higher activity in non-polar organic solvents like hexane and toluene.[13]
-
Troubleshooting:
-
Solvent Screening: Perform small-scale experiments with a range of anhydrous organic solvents (e.g., hexane, toluene, MTBE, THF). The hydrophobicity of the solvent can correlate with enzyme activity.[11]
-
Temperature Optimization: While reactions are often run at room temperature, some systems benefit from slightly elevated (e.g., 30-40 °C) or lowered temperatures.[1] However, be aware that higher temperatures can sometimes decrease enantioselectivity.
-
Acyl Donor Selection: Vinyl acetate is a common and effective acyl donor.[2] If it's not working, consider other acyl donors like isopropenyl acetate or fatty acid esters.[6][9]
-
-
-
Substrate Inhibition:
-
Cause: High concentrations of the alcohol substrate can sometimes inhibit the enzyme.[10]
-
Troubleshooting:
-
Q2: The enantioselectivity (E-value) of my resolution is poor. How can I improve it?
A2: Achieving high enantioselectivity is the primary goal of kinetic resolution. Several factors can be adjusted to enhance the E-value:
-
Enzyme Selection:
-
Cause: The inherent properties of the enzyme are the most critical factor for enantioselectivity. Different lipases have different substrate specificities and enantiopreferences.
-
Troubleshooting:
-
Screen a panel of commercially available lipases. Common choices with broad applicability include Candida antarctica Lipase B (CALB, often as Novozym 435), Pseudomonas cepacia lipase (Amano Lipase PS), and Pseudomonas fluorescens lipase.[14][15][16]
-
For example, lipases from Candida antarctica and Pseudomonas cepacia have shown high enantiomeric ratios (E > 200) for various aryltrimethylsilyl chiral alcohols.[15]
-
-
-
Reaction Temperature:
-
Cause: Lowering the reaction temperature can sometimes increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
-
Troubleshooting:
-
Run the reaction at a lower temperature (e.g., 0 °C or even lower).[3] Be aware that this will likely decrease the reaction rate, so longer reaction times may be necessary.
-
-
-
Solvent Choice:
-
Cause: The solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.
-
Troubleshooting:
-
As with improving conversion, screen a variety of solvents. Non-polar solvents often provide better results. For example, the kinetic resolution of certain secondary alcohols showed improved enantioselectivity in tert-amyl alcohol.[3]
-
-
-
Acyl Donor Structure:
-
Cause: The steric and electronic properties of the acyl donor can affect how it interacts with the enzyme's active site and the substrate.
-
Troubleshooting:
-
Experiment with different acyl donors. While vinyl acetate is a good starting point, sometimes bulkier acyl donors can lead to better discrimination between the enantiomers.
-
-
Q3: My reaction stops at a low conversion, even with extended reaction times. What could be the issue?
A3: A stalled reaction can be frustrating. Here are the common culprits and their solutions:
-
Product Inhibition:
-
Cause: As the reaction proceeds, the accumulation of the acylated product and the alcohol byproduct (if using an enol ester) can inhibit the enzyme.
-
Troubleshooting:
-
Consider in-situ removal of the product or byproduct. For transesterification reactions, performing the reaction under vacuum can remove the volatile alcohol formed, driving the reaction forward.[9]
-
-
-
Reversibility of the Reaction:
-
Cause: Transesterification reactions can be reversible. The accumulation of the alcohol byproduct can lead to the reverse reaction (hydrolysis of the ester product).
-
Troubleshooting:
-
Use an irreversible acyl donor, such as a vinyl ester (e.g., vinyl acetate). The enol leaving group tautomerizes to a stable ketone or aldehyde, preventing the reverse reaction.[9]
-
-
-
Enzyme Leaching or Instability:
-
Cause: If using an immobilized enzyme, the enzyme may leach from the support over time, or the support itself may not be stable under the reaction conditions.
-
Troubleshooting:
-
Ensure the chosen support is compatible with your solvent and temperature.
-
Consider using a covalently immobilized enzyme for greater stability.[4]
-
-
Troubleshooting Guides
Guide 1: Optimizing a Lipase-Catalyzed Kinetic Resolution
This guide provides a systematic workflow for optimizing your kinetic resolution experiment.
Workflow Diagram:
Caption: Workflow for optimizing a lipase-catalyzed kinetic resolution.
Step-by-Step Protocol for a Typical Screening Experiment: [1]
-
To a series of vials, add the racemic alcohol (e.g., 0.1 mmol).
-
Add the desired amount of lipase (e.g., 10-20 mg for immobilized enzymes).[1]
-
Add 1 mL of anhydrous organic solvent.
-
Add the acyl donor (e.g., 1.5-3 equivalents).[1]
-
Seal the vials and place them on a shaker or stirrer at the desired temperature (e.g., 30-40 °C).[1]
-
Withdraw small aliquots (e.g., 5-10 µL) at regular time intervals (e.g., 1, 3, 6, 24 hours).[1]
-
Quench the reaction in the aliquot by filtering out the enzyme and diluting with a suitable solvent.[1]
-
Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.[1]
Guide 2: Addressing Poor Mass Transfer in Heterogeneous Systems
When using immobilized enzymes, poor mass transfer can limit the reaction rate.
Issue: The reaction is slow despite having an active enzyme.
Potential Cause: Inadequate mixing is preventing the substrate from efficiently reaching the active sites of the immobilized enzyme.
Troubleshooting Steps:
-
Increase Agitation: Ensure the reaction mixture is being stirred or shaken vigorously enough to keep the immobilized enzyme suspended.
-
Particle Size: If possible, use an immobilized enzyme with a smaller particle size to increase the surface area.
-
Enzyme Loading: While counterintuitive, excessively high enzyme loading can sometimes lead to aggregation and mass transfer limitations. Try reducing the enzyme loading slightly.
-
Solvent Viscosity: Highly viscous solvents can impede mass transfer. If applicable, consider a less viscous solvent.
Data Presentation
Table 1: Comparison of Common Lipases for Kinetic Resolution
| Lipase Source | Common Name | Immobilized Form | Typical Substrates | Key Characteristics |
| Candida antarctica Lipase B | CALB, Novozym 435 | Yes (Acrylic Resin) | Secondary alcohols, amines | Highly versatile, robust, and widely used.[4][13][14][17] |
| Pseudomonas cepacia | Amano Lipase PS | Yes (Diatomite, Ceramic) | Secondary alcohols, esters | High enantioselectivity for a range of substrates.[15][18] |
| Pseudomonas fluorescens | Amano Lipase AK | Yes | Secondary alcohols | Effective for kinetic resolutions.[15][16] |
| Rhizopus oryzae | - | No | Esters | Used in hydrolysis reactions. |
Visualizing the Mechanism
The fundamental mechanism of a lipase-catalyzed transesterification involves a two-step process, often referred to as a "ping-pong" mechanism.
Caption: Simplified mechanism of lipase-catalyzed transesterification.
This diagram illustrates that the enzyme first reacts with the acyl donor to form a covalent acyl-enzyme intermediate. This intermediate then reacts with one enantiomer of the alcohol (the faster-reacting one) to form the ester product and regenerate the free enzyme. The other enantiomer of the alcohol remains largely unreacted.
By understanding the underlying principles and systematically troubleshooting potential issues, you can significantly enhance the efficiency and success of your kinetic resolution experiments, leading to the effective production of valuable chiral building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Efficient kinetic resolution of secondary alcohols using an organic solvent-tolerant esterase in non-aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pure.tue.nl [pure.tue.nl]
- 18. re.public.polimi.it [re.public.polimi.it]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of 1-(3-Methoxyphenyl)ethanol by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise quantification of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug development. The biological activity of enantiomers can differ dramatically, making accurate ee determination a critical quality attribute. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for this purpose, offering a direct view of the molecular environment.
This guide provides an in-depth comparison of the two principal NMR-based methodologies for determining the enantiomeric excess of 1-(3-Methoxyphenyl)ethanol: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). We will explore the causality behind experimental choices, provide field-proven protocols, and present supporting data to empower you to select and implement the optimal strategy for your research.
The Fundamental Challenge: Making Enantiomers Visible to NMR
Enantiomers, by definition, are non-superimposable mirror images. In a standard (achiral) solvent, they are isochronous, meaning their corresponding nuclei resonate at identical frequencies, yielding identical NMR spectra. Consequently, a racemic mixture of this compound will produce a single set of signals, making the enantiomers indistinguishable.
To overcome this, we must introduce a chiral auxiliary into the NMR sample. This auxiliary interacts with the enantiomers to create a diastereomeric relationship. Diastereomers have different physical properties and, crucially, are no longer spectroscopically identical. This induced non-equivalence allows for the differentiation and quantification of the individual enantiomers by NMR.[1] This is achieved through two distinct strategies: covalent bond formation with a CDA or non-covalent complexation with a CSA.
Method 1: Chiral Derivatizing Agents (CDAs) - The Covalent Approach
The CDA method involves the covalent reaction of the chiral analyte with an enantiomerically pure derivatizing agent to form a new pair of diastereomeric molecules. For alcohols like this compound, a widely trusted and extensively documented CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[2][3] The more reactive acid chloride, (R)- or (S)-MTPA-Cl, is typically used to form stable diastereomeric esters.
The resulting diastereomers, for instance, (R)-alcohol reacting with (S)-MTPA-Cl and (S)-alcohol reacting with (S)-MTPA-Cl, will exhibit distinct chemical shifts (δ) for nuclei near the newly formed ester linkage.
Causality in Method Selection: Why Mosher's Acid?
-
Robust Signal Separation : The phenyl group in MTPA creates a strong magnetic anisotropy effect. Based on a predictable low-energy conformation of the resulting ester, this phenyl ring shields or deshields adjacent protons on the alcohol moiety in a stereochemically dependent manner, leading to significant and reliable chemical shift differences (Δδ).[4][5]
-
¹⁹F NMR as an Alternative : The presence of the trifluoromethyl (-CF₃) group provides a powerful secondary method of analysis.[6] In a ¹⁹F NMR spectrum, where background signals are typically absent, the two diastereomers will each show a sharp singlet. The integration of these two signals often provides a cleaner and more accurate determination of the ee than ¹H NMR, especially in complex molecules.[6]
-
Reaction Stoichiometry : The reaction forms a stable covalent bond, meaning the 1:1 diastereomeric complexes are permanent for the duration of the analysis, simplifying quantification.
Trustworthiness: The Critical Importance of Complete Conversion
A significant caveat of the CDA method is the absolute requirement for the reaction to proceed to 100% completion. If the derivatization is incomplete, there is a high risk of "kinetic resolution," where one enantiomer reacts faster than the other. This would result in a diastereomeric ratio in the NMR spectrum that does not accurately reflect the enantiomeric ratio of the starting alcohol, leading to an erroneous ee value. Therefore, using a slight excess of the CDA and a catalyst like 4-(Dimethylamino)pyridine (DMAP) is crucial to drive the reaction to completion.
Experimental Protocol: Mosher's Ester Formation with (R)-MTPA-Cl
-
Sample Preparation : In a clean, dry NMR tube, dissolve ~5.0 mg (0.033 mmol) of the this compound sample in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or pyridine-d₅. Pyridine is often used as it acts as both a solvent and an HCl scavenger.
-
Catalyst Addition : Add ~0.5 mg (0.004 mmol, ~0.12 eq) of DMAP.
-
Derivatization : Add ~10.0 mg (0.040 mmol, ~1.2 eq) of enantiomerically pure (R)-(-)-MTPA-Cl.
-
Reaction : Cap the NMR tube, invert several times to mix thoroughly, and let the reaction proceed at room temperature for at least 30 minutes, or until completion can be verified (e.g., by TLC if performed on a larger scale). The slight excess of MTPA-Cl ensures the complete consumption of the alcohol.
-
NMR Data Acquisition : Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Crucial Parameter : For accurate quantification, ensure full relaxation of the nuclei between scans. Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the signals being integrated (D1 ≥ 5T₁).[7] For small molecules, a D1 of 10-20 seconds is often a safe starting point for quantitative work.[8]
-
Caption: Workflow for ee% determination using a Chiral Derivatizing Agent (CDA).
Data Presentation: Mosher's Ester Analysis
For a hypothetical sample of this compound with an 80% ee of the (S)-enantiomer, after derivatization with (R)-MTPA-Cl, we would form two diastereomers: (S,R)-ester and (R,R)-ester. The methoxy group (-OCH₃) on the alcohol is often a well-resolved singlet suitable for analysis.
| Signal Assignment | Diastereomer | Chemical Shift (δ, ppm) | Integration |
| -OCH₃ of alcohol moiety | (S,R)-ester (Major) | 3.75 | 9.0 |
| -OCH₃ of alcohol moiety | (R,R)-ester (Minor) | 3.72 | 1.0 |
Calculation of Enantiomeric Excess: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100 ee (%) = |(9.0 - 1.0) / (9.0 + 1.0)| * 100 = 80%
Method 2: Chiral Solvating Agents (CSAs) - The Non-Covalent Approach
The CSA method offers a faster, non-destructive alternative. A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube.[9] These interactions, typically hydrogen bonds, π-π stacking, or dipole-dipole forces, are in rapid equilibrium with the unbound species.
This rapid exchange on the NMR timescale results in the observation of a single, population-weighted average signal for each enantiomer. Because the diastereomeric complexes have different stabilities and geometries, the averaged chemical shifts for the (R)- and (S)-enantiomers are different, leading to signal splitting.
Causality in Method Selection: Why a Chiral Solvating Agent?
-
Simplicity and Speed : The primary advantage is the "mix and shake" procedure. There is no chemical reaction, eliminating concerns about reaction times, byproducts, or kinetic resolution.[9] The analysis can often be performed in minutes.
-
Non-Destructive : The analyte is not chemically altered and can be recovered unchanged after the analysis if needed.
-
Reagent Choice : A variety of CSAs are available for different functional groups. For alcohols, compounds capable of hydrogen bonding, such as (R)-1,1'-bi-2-naphthol (BINOL), are effective.[10][11]
Trustworthiness: Understanding the Equilibrium
The effectiveness of a CSA depends on the strength of the interaction and the magnitude of the induced chemical shift non-equivalence (ΔΔδ). This can be influenced by:
-
Concentration : A higher concentration of the CSA can shift the equilibrium towards the complexed state, often increasing the observed signal separation.
-
Solvent : The choice of solvent is critical, as it can compete with the analyte for binding to the CSA. Non-polar, aprotic solvents like CDCl₃ or C₆D₆ are often preferred.
-
Temperature : Lower temperatures can favor complex formation and increase signal resolution, but may also lead to line broadening.
The induced chemical shift differences are generally smaller than those seen with CDAs, which can make integration more challenging if the peaks are not baseline-resolved.
Experimental Protocol: Using (R)-BINOL as a CSA
-
Sample Preparation : In a clean NMR tube, dissolve ~5.0 mg (0.033 mmol) of the this compound sample in 0.6 mL of anhydrous CDCl₃.
-
Acquire Reference Spectrum : Acquire a standard ¹H NMR spectrum of the analyte alone.
-
CSA Addition : Add ~14.2 mg (0.050 mmol, ~1.5 eq) of enantiomerically pure (R)-(+)-BINOL to the tube.
-
Mixing : Cap the tube and invert several times to ensure complete dissolution and complexation.
-
NMR Data Acquisition : Acquire a ¹H NMR spectrum under the same quantitative conditions as the CDA method (i.e., D1 ≥ 5T₁). It may be beneficial to acquire spectra at different temperatures to optimize signal resolution.
Caption: Workflow for ee% determination using a Chiral Solvating Agent (CSA).
Data Presentation: CSA Analysis
For the same 80% ee sample, the quartet signal of the carbinol proton (-CHOH) is often a good reporter. In the presence of (R)-BINOL, this signal would split into two distinct quartets.
| Signal Assignment | Enantiomer | Chemical Shift (δ, ppm) | Integration |
| -CHOH proton | (S)-alcohol (Major) | 4.92 | 9.0 |
| -CHOH proton | (R)-alcohol (Minor) | 4.89 | 1.0 |
Calculation of Enantiomeric Excess: ee (%) = |(9.0 - 1.0) / (9.0 + 1.0)| * 100 = 80%
Objective Comparison: CDA vs. CSA
The choice between these two powerful techniques depends on the specific requirements of the analysis.
| Feature | Chiral Derivatizing Agent (e.g., Mosher's Acid) | Chiral Solvating Agent (e.g., BINOL) |
| Principle | Covalent bond formation to create stable diastereomers.[12] | Non-covalent, transient complexation.[12] |
| Sample Prep | Chemical reaction required; must go to completion. | Simple mixing of analyte and agent. |
| Speed | Slower (reaction time required, ~30-60 min). | Faster ("mix and shake", <5 min). |
| Risk of Error | High risk of error from kinetic resolution if reaction is incomplete. | Low risk; non-reactive. |
| Analyte Recovery | Destructive; requires chemical cleavage to recover analyte. | Non-destructive; analyte can be recovered. |
| Signal Separation (Δδ) | Generally large, leading to baseline resolution.[13] | Generally smaller, may result in signal overlap.[13] |
| Optimization | Stoichiometry and reaction conditions. | Concentration, solvent, and temperature. |
| Best For | Complex molecules, high accuracy requirements, when ¹⁹F NMR is an option. | High-throughput screening, precious samples, rapid checks. |
Conclusion and Recommendation
Both Chiral Derivatizing Agents and Chiral Solvating Agents are robust tools for the determination of enantiomeric excess of this compound by NMR spectroscopy.
The Mosher's acid (CDA) method is recommended when the highest degree of accuracy and certainty is required. The formation of stable diastereomers and the large, predictable chemical shift differences—especially when coupled with the clarity of ¹⁹F NMR—provide a highly reliable and defensible result. However, this comes at the cost of increased sample preparation time and the critical need to ensure the derivatization reaction proceeds to completion.[2]
The chiral solvating agent (CSA) method , using an agent like BINOL, is the superior choice for rapid analysis, high-throughput screening, or when the sample is precious and must be recovered.[9] Its simplicity is a major advantage, though it may require optimization of conditions to achieve sufficient signal separation for accurate integration.
Ultimately, the choice of method is a strategic one, balancing the need for analytical rigor against the practical constraints of speed and sample availability.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. individual.utoronto.ca [individual.utoronto.ca]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. youtube.com [youtube.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
- 11. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 12. Building Block. The relaxation delay [imserc.northwestern.edu]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to the Asymmetric Synthesis of 1-(3-Methoxyphenyl)ethanol: A Comparative Analysis of Leading Catalytic Systems
Introduction: The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. 1-(3-Methoxyphenyl)ethanol is a valuable chiral building block, and its synthesis with high enantiomeric purity is of significant interest to researchers in drug development and organic synthesis. This guide provides an in-depth comparison of the primary catalytic systems employed for the asymmetric reduction of 3-methoxyacetophenone to produce this compound. We will delve into the performance of metal-based catalysts, specifically Noyori-type ruthenium complexes, and compare them with biocatalytic methods and the well-established Corey-Bakshi-Shibata (CBS) reduction. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal catalytic strategy for their specific needs.
Comparative Performance of Catalytic Systems
The selection of a catalyst for asymmetric synthesis is a critical decision, balancing factors such as enantioselectivity, yield, cost, and environmental impact. Below is a summary of the performance of different catalytic systems for the synthesis of this compound.
| Catalyst System | Catalyst/Reagent | Substrate | Yield (%) | e.e. (%) | Conditions |
| Biocatalysis | Daucus carota (Carrot Root) | 3-Methoxyacetophenone | 100 | 100 (S) | Comminuted carrot roots in water |
| Biocatalysis | Rhodotorula sp. AS2.2241 | 4'-Methoxyacetophenone | 98.3 | >99 (S) | Immobilized cells, 5% C(2)OHMIM.NO(3), pH 8.5, 25°C |
| Metal-Based Catalysis | Tethered (R,R)-TsDPEN-Ru(II) | Acetophenone | >99 | 97 (R) | Formic acid/triethylamine, 60°C |
| Metal-Based Catalysis | In situ Rh-TsDPEN | Acetophenone | ~100 | 97 (R) | Aqueous HCOONa, 40°C, 0.5h |
In-Depth Analysis of Catalytic Approaches
Biocatalysis: The Green and Highly Selective Route
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering remarkable selectivity under mild reaction conditions.[1] For the synthesis of this compound, whole-cell biocatalysts, particularly from plant sources and yeasts, have demonstrated exceptional performance.
Exemplary System: Daucus carota (Carrot Root)
The use of common carrot root as a biocatalyst for the reduction of 3-methoxyacetophenone is a prime example of a green and efficient process. The enzymes, primarily ketoreductases (KREDs), present in the carrot root, facilitate the highly enantioselective reduction of the ketone.
-
Performance: Experimental data shows that the reduction of 3-methoxyacetophenone using comminuted carrot roots can achieve an outstanding 100% yield and 100% enantiomeric excess (e.e.) of the (S)-(-)-1-(3-Methoxyphenyl)ethanol.[1][2] This level of perfection is often challenging to achieve with synthetic catalysts.
-
Mechanism of Action: The high stereoselectivity arises from the chiral active site of the ketoreductase enzymes. These enzymes utilize a cofactor, typically NADPH (the reduced form of nicotinamide adenine dinucleotide phosphate), to deliver a hydride to one specific face of the prochiral ketone. The ketone substrate binds within the enzyme's active site in a preferred orientation, leading to the formation of a single enantiomer of the alcohol product.
Experimental Protocol: Bioreduction of 3-Methoxyacetophenone using Daucus carota
This protocol is adapted from established methods for the bioreduction of acetophenones using carrot roots.[3]
Materials:
-
3-Methoxyacetophenone
-
Fresh Daucus carota (carrots)
-
Deionized water
-
Erlenmeyer flask
-
Orbital shaker
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column for e.e. analysis
Procedure:
-
Wash and peel fresh carrots. Grate or finely chop the carrots.
-
In an Erlenmeyer flask, combine 10 g of the prepared carrot with 100 mL of deionized water.
-
Add 100 mg of 3-methoxyacetophenone to the flask.
-
Seal the flask and place it on an orbital shaker at room temperature (approximately 25°C) with moderate agitation (e.g., 150 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 24, 48, 72 hours). Extract the aliquot with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and analyze by GC to determine the conversion and enantiomeric excess.
-
Once the reaction is complete (as determined by GC analysis), filter the reaction mixture to remove the carrot pulp.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by flash column chromatography if necessary.
Logical Workflow for Biocatalytic Reduction
Caption: Experimental workflow for the biocatalytic reduction of 3-methoxyacetophenone.
Metal-Based Catalysis: Noyori-Type Asymmetric Hydrogenation
The Nobel Prize-winning work of Ryoji Noyori on asymmetric hydrogenation revolutionized the synthesis of chiral molecules.[4] Ruthenium catalysts bearing chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of ketones.
-
Performance: For electron-rich ketones like 3-methoxyacetophenone, tethered Ru(II)/TsDPEN catalysts have shown excellent performance, with reports of over 99% conversion and up to 97% e.e. for the reduction of acetophenone.[5] The use of a formic acid/triethylamine mixture as the hydrogen source is often preferred for methoxy-substituted substrates.[5][6]
-
Mechanism of Action: The catalytic cycle of Noyori-type asymmetric transfer hydrogenation involves the formation of a ruthenium hydride species. The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon via a six-membered ring transition state. The chiral diamine ligand creates a highly asymmetric environment around the metal center, dictating the facial selectivity of the hydride attack on the ketone and thus controlling the stereochemistry of the resulting alcohol.
Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst
This is a general protocol for the asymmetric transfer hydrogenation of ketones using a Ru-TsDPEN catalyst and a formic acid/triethylamine hydrogen source.[7]
Materials:
-
3-Methoxyacetophenone
-
(R,R)- or (S,S)-TsDPEN-Ru(II) catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)])
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a Schlenk flask under an inert atmosphere.
-
Add the Ru-TsDPEN catalyst (typically 0.1-1 mol%) to the flask.
-
Add the anhydrous solvent, followed by the 3-methoxyacetophenone.
-
In a separate flask, prepare the formic acid/triethylamine azeotrope (typically a 5:2 molar ratio) by carefully adding formic acid to cooled triethylamine under an inert atmosphere.
-
Slowly add the formic acid/triethylamine mixture to the reaction flask containing the catalyst and substrate.
-
Stir the reaction mixture at the desired temperature (e.g., 28-60°C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography and determine the yield and enantiomeric excess.
Reaction Mechanism for Noyori-Type Asymmetric Transfer Hydrogenation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.takasago.com [assets.takasago.com]
A Comparative Guide to the Kinetic Resolution of Chiral Secondary Alcohols: 1-(3-Methoxyphenyl)ethanol in Focus
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the chirality of a molecule is not a trivial detail—it is often the determining factor in its biological activity, efficacy, and safety. Chiral secondary alcohols are ubiquitous building blocks for these complex molecules. However, their synthesis often yields a racemic mixture, an equal blend of two non-superimposable mirror-image enantiomers. Kinetic Resolution (KR) stands as a cornerstone technique for separating these racemates.[1] This process leverages a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the isolation of one enantiomer in high purity from the unreacted, slower-reacting counterpart.
While classic kinetic resolution is fundamentally limited to a maximum theoretical yield of 50% for a single enantiomer, its evolution into Dynamic Kinetic Resolution (DKR) overcomes this barrier.[2] DKR integrates a second catalyst that continuously racemizes the slow-reacting enantiomer, funneling the entire racemic mixture into a single, desired chiral product with a theoretical yield of up to 100%.[2][3]
This guide provides an in-depth comparison of the kinetic resolution of 1-(3-Methoxyphenyl)ethanol, a valuable substituted aryl alcohol, with other benchmark chiral secondary alcohols. We will explore the nuances of catalyst selection—from robust lipases to sophisticated organocatalysts—and reaction optimization, supported by experimental data to inform your synthetic strategy.
The Subject in Focus: this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals. The methoxy group at the meta-position introduces specific electronic and steric properties that influence its interaction with chiral catalysts, making its resolution a subject of practical interest. Its successful resolution provides access to enantiopure synthons critical for building more complex chiral architectures.
Comparative Analysis of Kinetic Resolution Performance
The efficacy of kinetic resolution is highly dependent on the interplay between the alcohol's structure and the chosen catalytic system. Here, we compare the resolution of this compound with the industry benchmark, 1-phenylethanol, and an ortho-substituted analogue, 1-(o-tolyl)ethanol, to elucidate the impact of electronic and steric factors.
Causality in Catalyst and Condition Selection:
-
Enzymes (Lipases): Lipases, particularly Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) and Amano Lipase AK from Pseudomonas fluorescens, are workhorses in biocatalysis.[4][5][6] Their high enantioselectivity, operational simplicity, and greener profile make them a first-choice option. They typically catalyze transesterification reactions.
-
Acyl Donors: Vinyl acetate is a superior acyl donor for lipase-catalyzed resolutions.[7][8] The reaction co-produces vinyl alcohol, which rapidly tautomerizes to volatile acetaldehyde. This irreversible step drives the reaction equilibrium toward the product, enhancing conversion.
-
Non-Enzymatic Catalysts: While enzymes are powerful, they are typically available in only one enantiomeric form.[9] Synthetic catalysts, such as the Amidine-Based Catalysts (ABCs) and chiral 4-dimethylaminopyridine (DMAP) analogues, offer access to either enantiomer of the product by simply choosing the corresponding catalyst enantiomer.[9] These catalysts are typically used with acylating agents like acid anhydrides.
-
Solvents: Non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are often preferred for enzymatic resolutions as they can maintain the enzyme's essential hydration layer while preventing its denaturation, often leading to enhanced activity and selectivity.[3]
Data Presentation: Performance Metrics in Kinetic Resolution
The following table summarizes experimental data for the kinetic resolution of our selected chiral alcohols, providing a clear comparison of different catalytic systems. The selectivity factor (s or E) is a crucial metric, where a higher value indicates better discrimination between the two enantiomers.
| Alcohol Substrate | Catalyst | Acylating Agent / Reaction | Solvent | Time (h) | Conversion (%) | e.e. (%) [Product/Substrate] | Selectivity (s/E) | Reference |
| This compound | Cl-PIQ (Amidine Catalyst) | Propionic Anhydride | Toluene | 24 | 50.1 | 95.8% [(S)-Alcohol] | 79 | [9] |
| 1-Phenylethanol | Aspergillus oryzae Lipase | Vinyl Acetate | MTBE | - | >46 | >99% [(R)-Acetate] | >200 | [7] |
| 1-Phenylethanol | CF3-PIP (Amidine Catalyst) | Propionic Anhydride | Toluene | 24 | 50.2 | 91.8% [(S)-Alcohol] | 48 | [9] |
| 1-Phenylethanol (DKR) | CALB + Niobium Phosphate | Vinyl Acetate | Toluene | 24 | 92 | 85% [(R)-Acetate] | - | [10][11] |
| 1-(o-Tolyl)ethanol | CF3-PIP (Amidine Catalyst) | Propionic Anhydride | Toluene | 24 | 50.1 | 97.4% [(S)-Alcohol] | 150 | [9] |
Field-Proven Insights:
-
Electronic Effects: The meta-methoxy group in this compound has a noticeable electronic influence. The resolution using the Cl-PIQ catalyst yields a high selectivity factor (s=79), superior to that of the unsubstituted 1-phenylethanol (s=48) with a similar catalyst system.[9]
-
Steric Effects: The performance with 1-(o-tolyl)ethanol is particularly revealing. The ortho-methyl group provides significant steric hindrance near the chiral center. This steric bulk dramatically enhances the catalyst's ability to discriminate between the enantiomers, resulting in a threefold increase in the selectivity factor (s=150) compared to 1-phenylethanol.[9]
-
Enzymatic Superiority: For standard substrates like 1-phenylethanol, lipases often exhibit exceptional selectivity (E > 200), leading to products with outstanding enantiomeric purity (>99% e.e.).[7]
-
Dynamic Resolution Advantage: The DKR of 1-phenylethanol demonstrates the power of overcoming the 50% yield limitation, achieving a 92% conversion into the desired chiral acetate.[10] This highlights the potential for highly efficient transformations when resolution is coupled with racemization.
Visualizing the Workflow: Kinetic Resolution
The following diagram illustrates the fundamental workflow of an enzymatic kinetic resolution experiment.
Caption: General workflow for enzymatic kinetic resolution.
Experimental Protocols: A Self-Validating System
This section provides a detailed, representative protocol for the lipase-catalyzed kinetic resolution of a secondary alcohol like 1-phenylethanol, which can be adapted for this compound.
Protocol: Lipase-Catalyzed Acylation of (±)-1-Phenylethanol
Objective: To resolve racemic 1-phenylethanol via transesterification using Novozym 435 (immobilized CALB) to obtain enantiomerically enriched (S)-1-phenylethanol and (R)-1-phenylethyl acetate.
Materials:
-
(±)-1-Phenylethanol (racemate)
-
Novozym 435 (immobilized Candida antarctica Lipase B)
-
Vinyl Acetate (acyl donor)
-
n-Hexane (solvent)
-
Anhydrous Sodium Sulfate
-
Standard lab glassware (sealed flask, magnetic stirrer, etc.)
-
Filtration apparatus
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column.
Methodology:
-
Reaction Setup: To a 25 mL oven-dried, sealed glass flask equipped with a magnetic stir bar, add (±)-1-phenylethanol (e.g., 1.0 mmol, 122 mg).
-
Solvent and Reagents: Add 5 mL of n-hexane to dissolve the alcohol. To this solution, add Novozym 435 (e.g., 20 mg/mL) followed by vinyl acetate (e.g., 2.0 to 3.0 mmol to ensure excess).[8] The use of an immobilized enzyme simplifies catalyst removal later.
-
Reaction Execution: Seal the flask and place it in a temperature-controlled water bath or on a stirrer plate set to a specific temperature (e.g., 30-40 °C). Stir the mixture at a consistent rate (e.g., 200 rpm).[7]
-
Monitoring the Reaction: The reaction progress must be monitored to stop at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.
-
Periodically (e.g., every hour), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Filter the aliquot through a small plug of silica or celite to remove the enzyme.
-
Analyze the aliquot by chiral GC/HPLC to determine the conversion and the enantiomeric excess of the substrate (alcohol) and the product (acetate).
-
Conversion is calculated as: c = ee_s / (ee_s + ee_p), where ee_s is the e.e. of the substrate and ee_p is the e.e. of the product.
-
-
Reaction Quench and Workup: Once the reaction has reached ~50% conversion, quench the reaction by removing the immobilized enzyme via vacuum filtration. Wash the enzyme with a small amount of fresh n-hexane and combine the filtrates.
-
Solvent Removal: Remove the n-hexane and any excess vinyl acetate from the filtrate using a rotary evaporator under reduced pressure.
-
Product Separation: The resulting mixture contains the unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate. These can be separated by standard column chromatography on silica gel.
-
Final Analysis: Analyze the purified alcohol and acetate fractions by chiral GC/HPLC to confirm their enantiomeric purity.
Conclusion
The kinetic resolution of this compound and its counterparts is a mature and highly effective strategy for producing enantiopure chiral alcohols. While lipases like CALB offer superb enantioselectivity and operational simplicity for many standard substrates, the development of tunable, non-enzymatic catalysts provides crucial flexibility, allowing access to either product enantiomer and showing enhanced performance for sterically or electronically modified substrates. The choice between a biocatalytic or a chemical catalytic approach should be guided by the specific structure of the alcohol, the desired enantiomer, and scalability considerations. For maximizing efficiency, dynamic kinetic resolution remains the gold standard, promising near-quantitative yields of a single enantiomer and representing a powerful tool in the synthetic chemist's arsenal.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols [organic-chemistry.org]
- 4. First example of hydrolytic kinetic resolution of acrylate of secondary alcohols by lipase Amano AK [agris.fao.org]
- 5. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Biocatalysts for Asymmetric Ketone Reduction
For researchers, medicinal chemists, and professionals in drug development, the synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. The stereochemistry of these molecules profoundly influences their pharmacological activity, making the precise control of chiral centers a critical endeavor. Biocatalytic asymmetric reduction of prochiral ketones has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional stereoselectivity under mild reaction conditions.[1][2][3]
This guide provides a comparative analysis of commonly employed biocatalysts for this pivotal transformation. We will delve into the performance of isolated ketoreductases (KREDs) and whole-cell biocatalysts, supported by experimental data for the reduction of representative ketone substrates. Furthermore, we will explore the practical aspects of experimental design, including cofactor regeneration systems and detailed protocols, to empower you to select and implement the optimal biocatalytic solution for your synthetic challenges.
The Engine of Asymmetric Ketone Reduction: Ketoreductases (KREDs)
Ketoreductases, also known as carbonyl reductases or alcohol dehydrogenases (ADHs), are the workhorses of biocatalytic ketone reduction.[1][4] These enzymes utilize a nicotinamide cofactor, typically NADPH or NADH, as a hydride source to stereoselectively reduce a prochiral ketone to a chiral alcohol.[5]
Mechanism of Action and Stereoselectivity
The remarkable stereoselectivity of KREDs stems from the precise orientation of the ketone substrate within the enzyme's active site. The hydride transfer from the NAD(P)H cofactor occurs to one of the two enantiotopic faces of the carbonyl group, leading to the formation of either the (R)- or (S)-alcohol. This selectivity is often described by Prelog's rule, which provides a model for predicting the stereochemical outcome based on the relative sizes of the substituents on the ketone. However, numerous KREDs exhibit "anti-Prelog" selectivity, providing access to the opposite enantiomer. The availability of both Prelog and anti-Prelog selective enzymes is a significant advantage of biocatalysis, enabling the synthesis of either enantiomer of a target chiral alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial 1-(3-Methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling for 1-(3-Methoxyphenyl)ethanol
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount, as even trace impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] Regulatory bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the Food and Drug Administration (FDA) mandate stringent control over impurities in pharmaceutical manufacturing.[5] This guide provides a comprehensive framework for the analysis of impurities in commercial this compound, offering a comparative overview of orthogonal analytical techniques, detailed experimental protocols, and insights into the interpretation of results.
The primary synthesis routes for this compound involve the reduction of 3-methoxyacetophenone or a Grignard reaction.[6] These synthetic pathways can introduce a range of process-related impurities, including unreacted starting materials, by-products, and residual reagents. Furthermore, degradation of the final product can lead to additional impurities. A thorough understanding of these potential impurities is the first step in developing robust analytical methods for their detection and quantification.
This guide will delve into the practical application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive impurity profiling of this compound.
Predicting Potential Impurities: A Synthesis-Based Approach
Understanding the synthetic origin of this compound is crucial for anticipating the likely impurities.
1. Reduction of 3-Methoxyacetophenone: This common method can leave behind unreacted 3-methoxyacetophenone as a primary impurity.
2. Grignard Reaction: The reaction of 3-methoxyphenylmagnesium bromide with acetaldehyde can introduce several byproducts.
This guide will focus on the detection and differentiation of these potential process-related impurities and degradants.
Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical approach is essential for a comprehensive impurity profile. GC-MS, HPLC, and NMR spectroscopy each offer unique advantages and, when used in concert, provide a holistic view of the sample's purity.
| Technique | Strengths | Limitations | Primary Application for this compound |
| GC-MS | High sensitivity for volatile and semi-volatile compounds, excellent separation efficiency, and definitive identification through mass spectral libraries.[7][8] | Not suitable for non-volatile or thermally labile compounds. | Quantification of volatile impurities, identification of unknown peaks through fragmentation patterns. |
| HPLC | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones. Excellent for quantification. Chiral HPLC can separate enantiomers.[9][10] | Identification of unknown impurities can be challenging without mass spectrometry detection. | Quantification of non-volatile impurities, including starting materials and by-products. Enantiomeric purity determination. |
| NMR | Provides detailed structural information for identification and structure elucidation of unknown impurities. Quantitative NMR (qNMR) can be used for purity assessment without the need for reference standards for each impurity.[11] | Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals. | Structural confirmation of the main component and identification of major impurities. |
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust starting point for the analysis of impurities in this compound. Method validation according to ICH guidelines is essential for ensuring the reliability of the results.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities due to its high resolving power and the specificity of mass spectral data.
Workflow:
Caption: GC-MS workflow for impurity analysis.
Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | Zebron™ ZB-5MSPLUS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Injector | Split (10:1), 250°C |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 35-350 amu |
Data Interpretation: The resulting total ion chromatogram (TIC) will show separated peaks for the main component and any impurities. The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) for identification. For example, the mass spectrum of 3-methoxyacetophenone would show a characteristic molecular ion peak and fragmentation pattern.[12]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Rationale: HPLC is ideal for separating and quantifying non-volatile impurities like unreacted starting materials and higher molecular weight by-products. A UV detector is commonly used for this analysis.
Workflow:
Caption: HPLC workflow for impurity analysis.
Instrumentation and Conditions (Isocratic Method):
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 275 nm |
Data Interpretation: The retention time of peaks in the sample chromatogram is compared to that of known impurity standards. Quantification is achieved by comparing the peak area of the impurity to a calibration curve generated from the reference standard.
Chiral HPLC for Enantiomeric Purity
Rationale: Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, especially if it is a precursor to a single-enantiomer drug. Chiral HPLC is the preferred method for this analysis.[9][10]
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | As above |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Data Interpretation: A successful chiral separation will show two distinct peaks, one for each enantiomer. The relative peak areas are used to calculate the enantiomeric excess (ee%).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR provides unambiguous structural information, making it invaluable for identifying unknown impurities and confirming the structure of the main component.[13]
Workflow:
Caption: NMR workflow for structural elucidation.
Instrumentation and Conditions:
| Parameter | Condition |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | CDCl₃ with TMS as internal standard |
| Experiments | ¹H, ¹³C, COSY, HSQC |
Data Interpretation: The ¹H and ¹³C NMR spectra of a pure sample of this compound will show characteristic signals.[11] Impurities will present as additional peaks in the spectra. The chemical shifts, coupling constants, and correlations from 2D NMR experiments can be used to piece together the structure of these impurities.
Forced Degradation Studies: Understanding Stability
Forced degradation studies are essential to identify potential degradation products that may form under storage or stress conditions.[14] These studies also help to establish the stability-indicating nature of the analytical methods.[15]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[16]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[16]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by HPLC and GC-MS to identify and quantify the degradation products.
Conclusion: A Triad of Techniques for Robust Impurity Profiling
A comprehensive analysis of impurities in commercial this compound requires a strategic combination of orthogonal analytical techniques. GC-MS provides excellent sensitivity for volatile impurities, HPLC is a versatile tool for quantifying a broad range of compounds and assessing enantiomeric purity, and NMR offers unparalleled capabilities for structural elucidation. By employing these methods in a complementary fashion and performing forced degradation studies, researchers and drug development professionals can gain a thorough understanding of the impurity profile, ensuring the quality, safety, and regulatory compliance of this critical pharmaceutical intermediate.
References
- 1. 3-Methoxyacetophenone [webbook.nist.gov]
- 2. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 3. soeagra.com [soeagra.com]
- 4. biomedres.us [biomedres.us]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. gcms.cz [gcms.cz]
- 8. phenomenex.com [phenomenex.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. 1-(3-METHOXY-PHENYL)-ETHANOL(23308-82-9) 1H NMR spectrum [chemicalbook.com]
- 12. 3-Methoxyacetophenone(586-37-8) MS [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sgs.com [sgs.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Comparative Spectroscopic Guide to the Enantiomers of 1-(3-Methoxyphenyl)ethanol
<
In the landscape of pharmaceutical development and stereoselective synthesis, the ability to distinguish between enantiomers is of paramount importance. Enantiomers, being non-superimposable mirror images, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic and chromatographic comparison of (R)- and (S)-1-(3-Methoxyphenyl)ethanol, offering researchers, scientists, and drug development professionals a practical framework for their analysis.
The Challenge of Enantiomeric Differentiation
(R)- and (S)-1-(3-Methoxyphenyl)ethanol are chiral molecules that are indistinguishable by most common spectroscopic techniques when analyzed in an achiral environment. Standard methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) typically yield identical spectra for both enantiomers. This is because these methods probe the constitution and connectivity of atoms, which are the same for both molecules.[1][2][3] The differentiation, therefore, necessitates the use of chiral environments or techniques that are sensitive to the three-dimensional arrangement of atoms.
Achiral Spectroscopic Analysis: A Baseline of Identicality
In the absence of a chiral influence, the spectroscopic data for (R)- and (S)-1-(3-Methoxyphenyl)ethanol are identical. This baseline is crucial for confirming the compound's identity before proceeding to chiral-specific analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra of the enantiomers are identical in standard achiral solvents like CDCl₃ or DMSO-d₆.[2][3] The chemical shifts and coupling constants reflect the same molecular structure.
Table 1: Representative ¹H and ¹³C NMR Data for 1-(3-Methoxyphenyl)ethanol in DMSO-d₆ [4]
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic | 7.22 - 7.26 | m | 1H | Ar-H |
| Aromatic | 6.93 - 7.00 | m | 2H | Ar-H |
| Aromatic | 6.78 - 6.82 | m | 1H | Ar-H |
| CH-OH | 5.18 - 5.23 | m | 1H | CH |
| OH | 4.72 - 4.78 | m | 1H | OH |
| OCH₃ | 3.76 - 3.77 | m | 3H | OCH₃ |
| CH₃ | 1.34 - 1.38 | m | 3H | CH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Aromatic C-O | 159.68 | C-O |
| Aromatic C | 149.66 | C |
| Aromatic CH | 129.47 | CH |
| Aromatic CH | 118.02 | CH |
| Aromatic CH | 112.31 | CH |
| Aromatic CH | 111.33 | CH |
| CH-OH | 68.60 | CH-OH |
| OCH₃ | 55.30 | OCH₃ |
| CH₃ | 26.39 | CH₃ |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectra of both enantiomers will display identical absorption bands corresponding to their functional groups. Key vibrational modes include the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and alkyl groups, and the C-O stretches.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Alcohol | O-H stretch | 3600 - 3200 (broad) |
| Aromatic | C-H stretch | 3100 - 3000 |
| Alkyl | C-H stretch | 3000 - 2850 |
| Aromatic | C=C stretch | 1600 - 1450 |
| Ether | C-O stretch | 1250 - 1000 |
| Alcohol | C-O stretch | 1260 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio. Since enantiomers have the same molecular formula and mass, their mass spectra will be identical. The fragmentation patterns will also be the same. The expected molecular ion peak for this compound (C₉H₁₂O₂) is m/z 152.19.[5]
Chiral Differentiation: Unveiling the Mirror Images
To distinguish between the (R) and (S) enantiomers, techniques that introduce a chiral element are essential. These methods create diastereomeric interactions, leading to observable differences in their physical or spectroscopic properties.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[6][7] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds. For this compound, a column like Phenomenex Lux 5u Cellulose-4 has been shown to be effective.[8]
-
Mobile Phase Preparation: A typical mobile phase for this separation is a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.[8]
-
Instrumentation Setup:
-
Sample Preparation: Dissolve a small amount of the racemic mixture or the individual enantiomers in the mobile phase.
-
Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different times.
Table 3: Example Chiral HPLC Separation Data for this compound Enantiomers [8]
| Parameter | Value |
| Column | Phenomenex Lux 5u Cellulose-4 |
| Mobile Phase | n-hexane/isopropanol (90/10) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 214 nm |
| Retention Time (t_minor) | 9.75 min |
| Retention Time (t_major) | 10.21 min |
Note: The elution order of the enantiomers (which peak corresponds to R and which to S) must be determined by injecting a pure sample of a known enantiomer.
Caption: Workflow for chiral HPLC separation of enantiomers.
Chiroptical Spectroscopy
Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods provide definitive information about the absolute configuration of the enantiomers.
Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound.[9] The direction and magnitude of this rotation are characteristic of a specific enantiomer. (R)- and (S)-1-(3-Methoxyphenyl)ethanol will rotate plane-polarized light by the same amount but in opposite directions.[9] Optical Rotatory Dispersion (ORD) is the measurement of this rotation as a function of wavelength.[10][11][12]
Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light.[10] A CD spectrum will show positive or negative peaks (a Cotton effect) corresponding to the absorption bands of the molecule. The CD spectra of the (R) and (S) enantiomers will be mirror images of each other.
Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule.[13][14] This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution.[13] The VCD spectra of (R)- and (S)-1-(3-Methoxyphenyl)ethanol will be mirror images, with peaks of equal magnitude but opposite sign.[14]
Caption: Logical relationship of enantiomers to analytical outcomes.
Advanced NMR Techniques for Enantiomeric Differentiation
While standard NMR is "blind" to chirality, several advanced techniques can be employed to differentiate enantiomers.[3]
-
Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral, enantiomerically pure reagent to form diastereomers.[2][15] These diastereomers have different physical properties and, therefore, will have distinct NMR spectra.
-
Chiral Solvating Agents (CSAs): The enantiomers are dissolved in a chiral solvent or in the presence of a chiral additive.[16] The transient diastereomeric complexes that form will have slightly different chemical shifts, allowing for their differentiation and the determination of enantiomeric excess.[16]
-
Chiral Alignment Media: Orienting the molecules in a chiral liquid crystal medium can lead to differences in anisotropic NMR parameters like residual dipolar couplings for the two enantiomers.[1]
Conclusion
The successful analysis of (R)- and (S)-1-(3-Methoxyphenyl)ethanol hinges on the judicious application of both achiral and chiral analytical techniques. While standard spectroscopic methods like NMR, IR, and MS are essential for confirming the chemical identity, they are insufficient for distinguishing between the enantiomers. Chiral HPLC provides a robust and reliable method for their separation and quantification. Furthermore, chiroptical techniques such as ORD, CD, and VCD offer definitive proof of the absolute configuration of each enantiomer. For researchers in drug development and stereoselective synthesis, a comprehensive understanding and application of these methods are indispensable for ensuring the stereochemical purity and, ultimately, the safety and efficacy of their compounds.
References
- 1. ioc.kit.edu [ioc.kit.edu]
- 2. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 3. Enantiospecificity in NMR enabled by chirality-induced spin selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. rsc.org [rsc.org]
- 9. Optical rotation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kud.ac.in [kud.ac.in]
- 12. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Chiral Building Blocks: Exploring Alternatives to 1-(3-Methoxyphenyl)ethanol
For researchers, scientists, and professionals in drug development, the selection of a chiral building block is a pivotal decision that dictates the efficiency and success of a synthetic route. 1-(3-Methoxyphenyl)ethanol is a valuable synthon, notably utilized in the synthesis of compounds like Rivastigmine, an acetylcholinesterase inhibitor for the treatment of dementia.[1][2][3] However, the pursuit of optimized molecular scaffolds, improved reaction kinetics, and enhanced stereoselectivity necessitates a broader understanding of viable alternatives. This guide provides an in-depth, objective comparison of alternative chiral building blocks, focusing on substituted 1-phenylethanol derivatives. We will delve into their synthesis, supported by experimental data, and explore the mechanistic rationale behind their performance in asymmetric synthesis.
The Strategic Importance of Chiral Secondary Alcohols
Chiral secondary alcohols, such as this compound and its analogs, are foundational in asymmetric synthesis. Their hydroxyl group serves as a versatile handle for a wide array of chemical transformations, while the stereocenter provides the crucial three-dimensional architecture required for specific biological interactions. The primary and most efficient method for accessing these enantiomerically pure alcohols is the asymmetric reduction of their corresponding prochiral acetophenones.
Core Synthetic Strategies: A Comparative Overview
Three principal methodologies dominate the synthesis of chiral 1-aryl ethanols:
-
Chemocatalytic Asymmetric Hydrogenation: Pioneered by Noyori, this approach utilizes chiral ruthenium-diamine-diphosphine complexes to achieve high enantioselectivity and turnover numbers.[4][5]
-
Chemocatalytic Asymmetric Reduction (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source.[6][7]
-
Biocatalytic Reduction: This "green" methodology leverages the exquisite stereoselectivity of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), often found in whole-cell systems like yeast or bacteria.[8][9]
The choice between these methods is often a balance of factors including substrate scope, catalyst cost and availability, operational complexity, and desired enantiomeric purity.
Caption: Decision tree for selecting a chiral synthesis strategy.
Comparative Analysis of Substituted 1-Phenylethanol Derivatives
The electronic and steric properties of substituents on the aromatic ring significantly influence the efficiency and stereoselectivity of the asymmetric reduction. Here, we compare the synthesis of methoxy- and chloro-substituted 1-phenylethanol isomers.
Methoxy-Substituted 1-Phenylethanols: Ortho, Meta, and Para Isomers
The position of the electron-donating methoxy group can have a profound impact on the outcome of the reduction.
| Substrate | Catalyst/Enzyme | Method | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| 2-Methoxyacetophenone | RuCl₂[(S)-tolbinap][(R)-dmapen] | Asymmetric Hydrogenation | 98 | 96 | (R) | [10] |
| 3-Methoxyacetophenone | RuCl₂[(S)-tolbinap][(S,S)-dpen] | Asymmetric Hydrogenation | 99 | 82 | (R) | [10] |
| 4-Methoxyacetophenone | Rhodotorula sp. AS2.2241 (immobilized) | Biocatalytic Reduction | 98.3 | >99 | (S) | [11] |
| 4-Methoxyacetophenone | Saccharomyces cerevisiae | Biocatalytic Reduction | 72 | 72 | (S) | [5] |
Insights and Causality:
-
Electronic Effects: In biocatalytic reductions, electron-donating groups like methoxy can sometimes decrease the reaction rate compared to electron-withdrawing groups.[5]
-
Steric Hindrance: The ortho-substituent in 2-methoxyacetophenone can influence the binding orientation of the substrate in the catalyst's active site, which can affect both reactivity and enantioselectivity. In the case of the Noyori hydrogenation, high enantioselectivity is still achieved.[10]
-
Biocatalyst Specificity: The high yield and excellent enantioselectivity observed for the reduction of 4-methoxyacetophenone using Rhodotorula sp. highlight the potential of screening for specific enzymes that are highly effective for a particular substrate.[11]
Chloro-Substituted 1-Phenylethanols: Ortho, Meta, and Para Isomers
The electron-withdrawing nature and steric bulk of the chloro substituent also play a crucial role in the asymmetric reduction.
| Substrate | Catalyst/Enzyme | Method | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| 2-Chloroacetophenone | Saccharomyces cerevisiae | Biocatalytic Reduction | - | - | (R) | |
| 2-Chloroacetophenone | TeSADH mutant (ΔP84/A85G) | Biocatalytic Reduction | - | >99 | (S) | [1] |
| 4-Chloroacetophenone | RuCl₂[(S)-tolbinap][(S,S)-dpen] | Asymmetric Hydrogenation | 98 | 95 | (R) | [10] |
| 4-Chloroacetophenone | TeSADH mutant (P84S/I86A) | Biocatalytic Reduction | 66 | >99 | (R) | [1] |
Insights and Causality:
-
Electronic Effects: Electron-withdrawing groups like chlorine generally enhance the rate of bioreduction of acetophenones.[5]
-
Enantiocomplementary Biocatalysts: The use of different mutants of the same enzyme (TeSADH) can lead to the selective formation of either the (R) or (S) enantiomer, providing access to both chiral building blocks from the same precursor.[1]
-
Chemocatalysis vs. Biocatalysis: Both Noyori's asymmetric hydrogenation and biocatalysis can provide high enantioselectivity for chloro-substituted substrates. The choice may depend on factors like catalyst cost, reaction conditions, and downstream processing.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key experiments are outlined below.
Protocol 1: Biocatalytic Reduction of 4'-Methoxyacetophenone
This protocol describes the whole-cell biocatalytic reduction of 4'-methoxyacetophenone using Rhodotorula sp. AS2.2241.[11]
Materials:
-
4'-Methoxyacetophenone
-
Immobilized Rhodotorula sp. AS2.2241 cells
-
1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate (C₂OHMIM.NO₃) ionic liquid
-
Tris-HCl buffer (pH 8.5)
-
Glucose
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), 5.0% (v/v) C₂OHMIM.NO₃, glucose, and immobilized Rhodotorula sp. AS2.2241 cells.
-
Add 4'-methoxyacetophenone to a final concentration of 12 mM.
-
Incubate the reaction mixture at 25°C with shaking.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(4-methoxyphenyl)ethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of 2-Methoxyacetophenone
This protocol is a general representation of a Noyori-type asymmetric hydrogenation.[10]
Materials:
-
2-Methoxyacetophenone
-
[RuCl₂(S)-tolbinap]₂
-
(R)-DMAPEN
-
Potassium tert-butoxide
-
2-Propanol (anhydrous)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a pressure reactor with [RuCl₂((S)-tolbinap)]₂, (R)-DMAPEN, and potassium tert-butoxide.
-
Add anhydrous 2-propanol and stir the mixture to form the active catalyst.
-
Add a solution of 2-methoxyacetophenone in 2-propanol.
-
Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25°C) until the reaction is complete (monitored by GC).
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield (R)-1-(2-methoxyphenyl)ethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: General workflow for Noyori asymmetric hydrogenation.
Commercial Availability and Cost Considerations
A significant factor in the selection of a chiral building block is its commercial availability and cost. While racemic versions of these alcohols are generally inexpensive, the enantiomerically pure forms command a premium.
| Compound | Enantiomer | Supplier Example | Price (USD) per gram |
| This compound | (S) | TCI | ~123 |
| 1-(4-Methoxyphenyl)ethanol | Racemic | Thermo Scientific | ~2.67 |
| 1-(2-Chlorophenyl)ethanol | (S) | Thermo Scientific | ~240 |
| 1-(4-Chlorophenyl)ethanol | Racemic | Sigma-Aldrich | ~0.20 |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity. The prices for enantiomerically pure (S)-1-(4-methoxyphenyl)ethanol and (S)-1-(4-chlorophenyl)ethanol are significantly higher than their racemic counterparts.
This cost differential underscores the importance of an efficient and scalable asymmetric synthesis for the in-house production of these valuable intermediates.
Conclusion and Future Outlook
While this compound remains a valuable chiral building block, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist. The choice of a building block should be guided by a holistic assessment of factors including the desired stereochemistry, the electronic and steric compatibility with the chosen synthetic methodology, and the overall cost-effectiveness of the route.
The continued development of novel catalysts, both chemical and biological, will undoubtedly expand the toolbox for the synthesis of chiral secondary alcohols. Advances in enzyme engineering and high-throughput screening are enabling the rapid identification of biocatalysts with tailored substrate specificities and enhanced process robustness. Similarly, the design of new chiral ligands for transition metal catalysts continues to push the boundaries of enantioselectivity and substrate scope in asymmetric hydrogenation. By leveraging these advancements, researchers can make more informed decisions in their selection of chiral building blocks, ultimately accelerating the discovery and development of new pharmaceuticals and other high-value chemicals.
References
- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (S)-1-(2-Chlorophenyl)ethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to the Reduction of 3-Methoxyacetophenone: Chemical vs. Enzymatic Approaches
In the landscape of pharmaceutical synthesis and fine chemical production, the reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone transformation. The resulting enantiomerically pure alcohols are often critical building blocks for complex, biologically active molecules.[1] 3-Methoxyacetophenone serves as a pertinent model substrate, as its reduction product, 1-(3-methoxyphenyl)ethanol, is a valuable intermediate.[2][3][4] This guide provides an in-depth, objective comparison between the conventional chemical reduction using sodium borohydride and the increasingly adopted enzymatic approach employing carbonyl reductases. We will delve into the mechanistic underpinnings, operational considerations, and performance outcomes of each method, supported by experimental protocols and data, to empower researchers in making informed decisions for their synthetic strategies.
The Chemical Approach: Hydride-Mediated Reduction
Chemical reduction of ketones is a well-established and widely utilized method in organic synthesis. Among the various reducing agents, sodium borohydride (NaBH₄) is a popular choice due to its moderate reactivity, operational simplicity, and compatibility with protic solvents.[5][6]
Mechanism of Action: Nucleophilic Addition
The reduction of 3-methoxyacetophenone with sodium borohydride proceeds via a nucleophilic addition mechanism.[7][8] The borohydride anion (BH₄⁻) serves as a source of hydride ions (H⁻). The carbonyl carbon of the ketone is electrophilic due to the polarization of the C=O bond. A hydride ion attacks this electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate.[2] In a subsequent step, this intermediate is protonated by the solvent (typically an alcohol like methanol or ethanol) or during an acidic workup to yield the final secondary alcohol product, this compound.[5][8]
Because 3-methoxyacetophenone is a prochiral ketone with a planar carbonyl group, the hydride ion can attack from either the Re or Si face with equal probability.[2] This non-discriminatory attack results in the formation of a racemic mixture, containing equal amounts of the (S) and (R)-enantiomers of the alcohol.[2][5]
Diagram: Mechanism of Sodium Borohydride Reduction
Caption: Mechanism of NaBH₄ reduction of 3-methoxyacetophenone.
The Enzymatic Approach: Biocatalytic Precision
Enzymatic reductions offer a powerful alternative to traditional chemical methods, providing exquisite selectivity under mild reaction conditions.[9][10] For the reduction of ketones, carbonyl reductases (KREDs), also known as alcohol dehydrogenases (ADHs), are the catalysts of choice.[11][12] These enzymes are often used as isolated preparations or within whole-cell systems, such as yeast or plant tissues (e.g., carrot roots).[1][13][14]
Mechanism of Action: Stereoselective Hydride Transfer
The enzymatic reduction of 3-methoxyacetophenone is a highly controlled process that occurs within the chiral active site of the carbonyl reductase.[2] The enzyme utilizes a reduced nicotinamide cofactor, typically NADPH or NADH, as the hydride source.[11][15]
The ketone substrate binds to the enzyme's active site in a specific orientation dictated by the surrounding amino acid residues. This precise positioning ensures that the hydride from the cofactor is delivered to only one face of the carbonyl group.[12] For example, many KREDs preferentially deliver the hydride to the Re face of the ketone, leading to the exclusive formation of the (S)-alcohol.[13] This face-selective binding is the origin of the high enantioselectivity observed in biocatalytic reductions.[2] The reaction is completed by protonation of the resulting alkoxide, often by a proton donor within the active site or from the aqueous medium.[11]
Diagram: Enzymatic Reduction Workflow
Caption: The catalytic cycle of a carbonyl reductase.
Head-to-Head Comparison: Performance and Practicality
The choice between chemical and enzymatic reduction hinges on several key performance indicators and practical considerations.
| Parameter | Chemical Reduction (NaBH₄) | Enzymatic Reduction (KRED) |
| Product | Racemic this compound | Enantiopure (S)- or (R)-1-(3-methoxyphenyl)ethanol |
| Enantiomeric Excess (ee) | ~0% | >99% is achievable[13][16] |
| Yield | Generally high (>90%)[17] | Variable, but often high (>98%) under optimized conditions[13][16] |
| Reaction Conditions | Broad temperature range, often 0°C to room temp.; requires organic solvents.[18][19] | Mild conditions (near room temp. and neutral pH); typically in aqueous buffer.[20] |
| Reagents & Waste | Requires stoichiometric amounts of hydride reagent; generates inorganic boron salts. | Catalytic amount of enzyme and cofactor; often uses a co-substrate (e.g., isopropanol) for cofactor regeneration, producing acetone as a benign byproduct.[15] Biodegradable catalyst.[20] |
| Substrate Scope | Very broad; reduces most aldehydes and ketones.[5][6] | Can be limited by the specific enzyme's substrate-binding pocket.[21][22] |
| Scalability & Cost | Well-established, inexpensive reagent, straightforward scale-up.[21] | Enzyme and cofactor costs can be higher initially; requires process optimization for scale-up.[20][21] |
Experimental Protocols
Protocol: Chemical Reduction of 3-Methoxyacetophenone with NaBH₄
Objective: To synthesize racemic this compound.
Materials:
-
3-Methoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
3M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.0 g of 3-methoxyacetophenone in 15 mL of methanol.[18]
-
Cool the flask in an ice bath to 0°C with magnetic stirring.
-
Slowly and portion-wise, add 0.35 g of sodium borohydride to the stirring solution over 5-10 minutes.[18] Causality: Slow addition is crucial to control the exothermic reaction and prevent runaway temperature.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 20-30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding ~5 mL of 3M HCl to the flask in the ice bath to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate. Causality: The acid protonates the alkoxide and decomposes the remaining reducing agent.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 20 mL of water to the residue and extract the product with dichloromethane (2 x 20 mL).[23]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, this compound.[17]
Protocol: Enzymatic Reduction of 3-Methoxyacetophenone using a KRED
Objective: To synthesize enantiomerically pure (S)-1-(3-methoxyphenyl)ethanol.
Materials:
-
3-Methoxyacetophenone
-
Carbonyl Reductase (KRED), e.g., from a commercial screening kit
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (for co-substrate system) or Ethyl Acetate (for extraction)
Procedure (Enzyme-Coupled Regeneration):
-
In a temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
To the buffer, add D-glucose (e.g., 1.1 equivalents relative to the ketone).
-
Add the cofactor NADP⁺ to a final concentration of ~1 mM.
-
Add the glucose dehydrogenase and the selected carbonyl reductase (amounts are typically determined from screening experiments or manufacturer's data).
-
Initiate the reaction by adding 3-methoxyacetophenone (e.g., to a final concentration of 10-50 mM). A co-solvent like DMSO (1-5% v/v) may be used to aid solubility. Causality: The GDH/glucose system continuously reduces the NADP⁺ generated by the KRED back to NADPH, driving the reaction to completion.
-
Stir the reaction at a controlled temperature (e.g., 30°C) for 12-24 hours.
-
Monitor the conversion and enantiomeric excess (ee%) by chiral HPLC or GC.
-
Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product with ethyl acetate (2 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiopure product.
Conclusion and Outlook
Both chemical and enzymatic methods provide effective routes for the reduction of 3-methoxyacetophenone. The choice of method is fundamentally dictated by the desired outcome.
-
Chemical reduction with sodium borohydride is a robust, cost-effective, and rapid method ideal for applications where stereochemistry is not a concern or when a racemic mixture is the desired product. Its broad applicability and simple execution make it a staple in synthetic chemistry.[5][21]
-
Enzymatic reduction using carbonyl reductases represents a superior strategy for the synthesis of enantiomerically pure alcohols.[9] The exceptional selectivity, mild operating conditions, and environmentally benign nature of biocatalysis align with the principles of green chemistry.[20][24] While initial investment in enzyme screening and process development may be higher, the value of obtaining a single, pure enantiomer often outweighs these costs, particularly in the pharmaceutical industry where the biological activity of a drug molecule is often confined to a single stereoisomer.
As the library of commercially available enzymes expands and protein engineering techniques continue to advance, the substrate scope and robustness of enzymatic methods will undoubtedly grow, further solidifying their role as an indispensable tool for modern, selective synthesis.[15][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Theory (brief) General reaction. This experiment reduces the aryl ketone.. [askfilo.com]
- 3. 3-Methoxyacetophenone | 586-37-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 18. scribd.com [scribd.com]
- 19. scribd.com [scribd.com]
- 20. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 21. brainly.com [brainly.com]
- 22. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solved One step in the procedure for reduction of | Chegg.com [chegg.com]
- 24. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(3-Methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of 1-(3-Methoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds, including Rivastigmine, a therapeutic agent for Alzheimer's disease.[1] As senior application scientists, we move beyond rote protocols to elucidate the "why" behind the "how," empowering you to make informed decisions in your own laboratory settings.
The Imperative of Purity in Synthesis
The synthesis of any chemical entity, including this compound, is seldom a perfectly clean process. The chosen synthetic route, reaction conditions, and purification methods all contribute to the final purity profile of the product. The most common laboratory synthesis involves the reduction of 3-methoxyacetophenone, often utilizing reagents like sodium borohydride.[2][3][4] Inherent in this process is the potential for impurities, which can include unreacted starting materials, byproducts from side reactions, and residual solvents.
The presence of these impurities can have profound consequences, ranging from skewed analytical results in research settings to adverse patient outcomes in clinical applications. Therefore, a robust and multi-faceted analytical approach is not just recommended; it is essential for ensuring the integrity of your work.
A Comparative Framework for Purity Assessment
No single analytical technique is a panacea for purity determination. A comprehensive assessment relies on the orthogonal application of multiple methods, each providing a unique lens through which to view the purity of your synthesized this compound. In this guide, we will compare and contrast three workhorse techniques of the modern analytical laboratory:
-
Quantitative ¹H NMR (qNMR) Spectroscopy: A primary ratio method for determining the absolute purity of a sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for the separation and quantification of non-volatile impurities.
To provide a practical context, we will compare a hypothetically synthesized batch of this compound against two benchmarks:
-
Commercial Standard: A high-purity reference standard of this compound.
-
Crude (Unpurified) Sample: The reaction mixture post-synthesis, prior to any purification steps.
We will also draw comparisons with commercially available structural isomers, such as 1-(4-Methoxyphenyl)ethanol and 1-(2-Methoxyphenyl)ethanol , to highlight the specificity of the analytical methods.
I. Quantitative ¹H NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its direct proportionality between signal intensity and the number of protons, allowing for a direct measurement of the analyte's mass fraction in a sample without the need for a specific reference standard of the analyte itself.[5][6]
The "Why": Causality in Experimental Choices
The power of qNMR lies in its ability to provide an absolute purity value. Unlike chromatographic techniques that provide relative purity based on peak area percentages, qNMR, when performed with a certified internal standard of known purity, allows for the calculation of the absolute mass of the analyte in the weighed sample.
Choice of Internal Standard: The selection of an appropriate internal standard is critical for accurate qNMR analysis.[7] An ideal internal standard should:
-
Possess high purity and be chemically stable.
-
Have a simple ¹H NMR spectrum with sharp signals that do not overlap with the analyte's signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Have a known molecular weight.
For the analysis of this compound in a non-polar solvent like chloroform-d (CDCl₃), a suitable internal standard is 1,4-bis(trimethylsilyl)benzene (BTMSB) . Its two sharp singlets in distinct regions of the spectrum (aromatic and aliphatic) are unlikely to interfere with the signals of our target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry NMR tube using an analytical balance with a readability of at least 0.01 mg. Record the exact weight.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., 1,4-bis(trimethylsilyl)benzene, with a certified purity of >99.5%) and add it to the same NMR tube. Record the exact weight.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure the following acquisition parameters are set for quantitative analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. A conservative value of 30-60 seconds is often sufficient. This is crucial for ensuring full relaxation of the protons between scans, which is fundamental for accurate integration.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Pulse Angle: A 90° pulse should be used.
-
3. Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the quartet corresponding to the methine proton (-CH(OH)-) is a good candidate. For BTMSB, the singlet for the aromatic protons is suitable.
-
Calculate the purity of the synthesized this compound using the following equation:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte (152.19 g/mol for this compound)
-
MW_IS = Molecular weight of the internal standard (222.42 g/mol for BTMSB)
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Data Presentation: qNMR Purity Assessment
| Sample | Analyte Mass (mg) | IS Mass (mg) | Analyte Integral | IS Integral | Calculated Purity (%) |
| Synthesized Batch | 10.25 | 5.12 | 1.00 | 4.05 | 98.5 |
| Commercial Standard | 10.05 | 5.05 | 1.00 | 4.15 | >99.8 |
| Crude Sample | 12.50 | 5.20 | 1.00 | 2.50 | 60.2 |
Visualization: qNMR Workflow
II. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is an indispensable tool for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in your synthesized this compound.[8] This includes residual solvents from the reaction and purification steps, as well as volatile byproducts.
The "Why": Causality in Experimental Choices
The strength of GC-MS lies in its high separation efficiency (the GC component) and its ability to provide structural information for identification (the MS component).
Choice of Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a good starting point for the analysis of aromatic alcohols and potential impurities. This provides a good balance of retention for a range of compounds with varying polarities.
Ionization Method: Electron Ionization (EI) is the most common ionization technique for GC-MS. It produces a reproducible fragmentation pattern that can be compared to spectral libraries (like NIST) for confident compound identification.
Experimental Protocol: A Self-Validating System
1. Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
For quantitative analysis, prepare a series of calibration standards of expected impurities (e.g., 3-methoxyacetophenone) and the analyte at known concentrations.
2. GC-MS Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Use the following instrumental parameters as a starting point, which should be optimized for your specific instrument and column:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
3. Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the major peaks.
-
Examine the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the compounds.
-
For quantitative analysis, create a calibration curve for each identified impurity by plotting the peak area against the concentration of the calibration standards.
-
Calculate the concentration of each impurity in the synthesized sample based on its peak area and the calibration curve.
Data Presentation: GC-MS Impurity Profile
| Compound | Retention Time (min) | Synthesized Batch (Area %) | Commercial Standard (Area %) | Crude Sample (Area %) |
| Dichloromethane (solvent) | 3.5 | 0.1 | < 0.01 | 5.2 |
| 3-Methoxyacetophenone | 12.8 | 0.5 | < 0.01 | 35.5 |
| This compound | 14.2 | 99.4 | > 99.9 | 58.1 |
| Unknown Impurity 1 | 15.1 | Not Detected | Not Detected | 1.2 |
Visualization: GC-MS Workflow
III. High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, offering a robust method for separating and quantifying non-volatile and thermally labile compounds.[9][10] For the analysis of this compound, reversed-phase HPLC is the method of choice.
The "Why": Causality in Experimental Choices
Reversed-Phase Chromatography: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This is ideal for separating moderately polar compounds like aromatic alcohols and their potential non-volatile impurities.
Mobile Phase Gradient: A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities. Starting with a more polar mobile phase and gradually increasing the proportion of the less polar organic solvent allows for the elution of both polar and non-polar impurities in a single run.
UV Detection: this compound and its likely aromatic impurities possess chromophores that absorb UV light, making a UV detector a suitable and cost-effective choice for this analysis. The wavelength of maximum absorbance (λ_max) should be determined to ensure optimal sensitivity.
Experimental Protocol: A Self-Validating System
1. Sample and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound at approximately 0.5 mg/mL in the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B).
2. HPLC Data Acquisition:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Use the following instrumental parameters as a starting point, to be optimized as needed:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm (or the determined λ_max).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration).
-
-
3. Data Analysis:
-
Analyze the chromatogram to determine the retention time and peak area of the main component and any impurities.
-
Calculate the relative purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
For comparison with structural isomers, inject solutions of 1-(4-methoxyphenyl)ethanol and 1-(2-methoxyphenyl)ethanol under the same conditions to confirm the specificity of the method.
Data Presentation: HPLC Purity Assessment
| Compound | Retention Time (min) | Synthesized Batch (Area %) | Commercial Standard (Area %) | Crude Sample (Area %) |
| 3-Methoxyacetophenone | 8.5 | 0.8 | < 0.01 | 38.2 |
| This compound | 10.2 | 99.1 | > 99.9 | 60.5 |
| Unknown Impurity 2 | 11.5 | 0.1 | Not Detected | 1.3 |
Visualization: HPLC Workflow
Conclusion: A Triad of Trustworthiness
The purity assessment of a synthesized compound like this compound is a critical, multi-step process that demands a thoughtful and orthogonal analytical approach. By combining the absolute quantification power of qNMR, the volatile impurity profiling capabilities of GC-MS, and the versatile separation of HPLC, researchers can build a comprehensive and trustworthy purity profile of their synthesized material.
This guide has provided not only the "how" but also the "why" behind these essential analytical techniques. By understanding the principles and the rationale for experimental choices, you are better equipped to develop and validate robust methods in your own laboratories, ensuring the scientific integrity of your research and development endeavors. The provided protocols and data tables serve as a practical framework for your own purity assessment campaigns, empowering you to move forward with confidence in the quality of your synthesized compounds.
References
- 1. 1-(3-METHOXY-PHENYL)-ETHANOL(23308-82-9) 1H NMR spectrum [chemicalbook.com]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. pharmtech.com [pharmtech.com]
- 10. wjpmr.com [wjpmr.com]
A Researcher's Guide to the Synthesis of 1-(3-Methoxyphenyl)ethanol: A Comparative Review
For Immediate Release
Shanghai, China – December 31, 2025 – As a critical intermediate in the synthesis of numerous pharmaceuticals and a versatile building block in organic chemistry, 1-(3-Methoxyphenyl)ethanol is a compound of significant interest to the scientific community.[1][2] This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable alcohol, offering experimental insights and data to assist researchers, scientists, and drug development professionals in selecting the optimal methodology for their applications.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through three well-established routes:
-
Reduction of 3-Methoxyacetophenone: This is the most common and direct approach, involving the reduction of the ketone functionality.[3]
-
Grignard Reaction with 3-Methoxybenzaldehyde: A classic organometallic method that constructs the carbon skeleton through nucleophilic addition.
-
Asymmetric Synthesis: Essential for applications requiring enantiomerically pure forms of the alcohol, this route employs chiral catalysts or reagents to control stereochemistry.
The selection of a particular synthetic pathway is contingent upon factors such as desired scale, stereochemical purity, cost, and the availability of starting materials.
Visualizing the Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Detailed Analysis of Synthetic Routes
Reduction of 3-Methoxyacetophenone
This method is highly favored due to its simplicity, high yields, and the commercial availability of 3-methoxyacetophenone.[4][5][6] Sodium borohydride (NaBH₄) is the most frequently used reducing agent, offering a mild and selective reduction of the ketone to the corresponding secondary alcohol.[3]
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of a hydride ion from NaBH₄ onto the electrophilic carbonyl carbon of 3-methoxyacetophenone. The resulting alkoxide intermediate is then protonated by the solvent (typically methanol or ethanol) to yield this compound.[3] Since the prochiral ketone can be attacked from either face with equal probability, this method produces a racemic mixture of the alcohol.[3]
Experimental Protocol: Sodium Borohydride Reduction
-
Materials: 3-Methoxyacetophenone, Sodium Borohydride, Methanol, Dichloromethane, 1 M HCl, Saturated NaHCO₃ solution, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve 3-methoxyacetophenone (1.0 eq) in methanol and cool to 0 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise.
-
Stir at room temperature for 1-2 hours until completion (monitored by TLC).
-
Quench with 1 M HCl at 0 °C.
-
Remove methanol under reduced pressure.
-
Extract with dichloromethane.
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by silica gel chromatography to obtain pure this compound.
-
Comparative Data for Reduction Methods
| Reducing Agent | Solvent | Typical Yield (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | >95 | Mild, selective, easy to handle.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | THF/Diethyl Ether | >95 | More reactive, requires strict anhydrous conditions. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol/Methanol | >90 | Requires specialized hydrogenation equipment. |
Grignard Reaction with 3-Methoxybenzaldehyde
The Grignard reaction is a powerful tool for carbon-carbon bond formation and provides an effective route to this compound. This method involves the addition of a methylmagnesium halide (e.g., CH₃MgBr) to 3-methoxybenzaldehyde.
Mechanistic Insight: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to give the final secondary alcohol. This reaction also produces a racemic product.
Experimental Protocol: Grignard Synthesis
-
Materials: Magnesium turnings, Methyl Iodide (or Bromide), Anhydrous THF, 3-Methoxybenzaldehyde, Saturated NH₄Cl solution, Diethyl ether, Anhydrous Na₂SO₄.
-
Procedure:
-
Prepare the methylmagnesium iodide Grignard reagent from magnesium and methyl iodide in anhydrous THF.
-
Cool the Grignard reagent to 0 °C and add a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir at room temperature for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography.
-
Asymmetric Synthesis
For applications in pharmaceuticals and other fields where a single enantiomer is required, asymmetric synthesis is the preferred approach.[7] This is most commonly achieved through the enantioselective reduction of 3-methoxyacetophenone using a chiral catalyst.
Mechanistic Insight: Asymmetric transfer hydrogenation is a widely used technique. A ruthenium complex with a chiral ligand, such as BINAP, catalyzes the transfer of hydrogen from a source (like H₂ gas or isopropanol) to the ketone. The chiral environment of the catalyst directs the hydride to one face of the carbonyl group, leading to the preferential formation of one enantiomer.
Biocatalytic Approaches: Interestingly, highly enantioselective reductions can also be achieved using enzymes found in common vegetables like carrots (Daucus carota).[8][9] These biocatalytic methods can produce (S)-(-)-1-(3-Methoxyphenyl)ethanol with excellent yield and enantiomeric excess (ee), sometimes reaching 100% for both.[8][9]
Experimental Protocol: Asymmetric Hydrogenation (Conceptual)
-
Materials: 3-Methoxyacetophenone, Chiral Ruthenium Catalyst (e.g., Ru-BINAP), Hydrogen Source (H₂ gas), appropriate solvent (e.g., Methanol).
-
Procedure:
-
In a high-pressure reactor, dissolve 3-methoxyacetophenone and the chiral catalyst in the solvent.
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction at a specified temperature until completion.
-
Workup the reaction mixture and purify the product.
-
Determine the enantiomeric excess using chiral HPLC or GC.
-
Comparative Data for Asymmetric Methods
| Method | Catalyst/Reagent | Typical ee (%) | Typical Yield (%) |
| Asymmetric Hydrogenation | Ru-BINAP complexes | >98 | >95 |
| Asymmetric Transfer Hydrogenation | Ru/chiral diamine complexes | >99 | >95 |
| Biocatalysis (e.g., Carrot roots) | Keto-reductase enzymes | up to 100 | up to 100[8][9] |
Conclusion and Recommendations
The choice of synthetic route for this compound is dictated by the specific needs of the researcher.
-
For racemic material, the reduction of 3-methoxyacetophenone with sodium borohydride is the most efficient, economical, and straightforward method for general laboratory use.[3]
-
The Grignard reaction is a robust alternative, particularly when the aldehyde precursor is more accessible or when exploring diverse substrate scopes.
-
For enantiomerically pure this compound, asymmetric catalytic reduction is the state-of-the-art method, offering high enantioselectivity and yields. Biocatalytic methods also present a green and highly selective alternative.[8][9]
This guide provides the foundational knowledge for researchers to confidently select and execute the synthesis of this compound, a key building block in modern chemistry.
References
- 1. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 2. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]
- 3. Theory (brief) General reaction. This experiment reduces the aryl ketone.. [askfilo.com]
- 4. 3-Methoxyacetophenone | 586-37-8 [chemicalbook.com]
- 5. 3-Methoxyacetophenone [webbook.nist.gov]
- 6. 3-Methoxyacetophenone (CAS 586-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmark Methodologies for the Enantioselective Reduction of Aryl Ketones
Authored for Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of aryl ketones to produce enantioenriched secondary alcohols is a critical transformation in modern organic synthesis. These chiral alcohol motifs are ubiquitous structural components in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Consequently, the development of efficient, scalable, and highly selective methods for this reaction is of paramount importance. This guide provides an in-depth comparison of the two leading benchmark technologies employed in both academic and industrial laboratories: transition metal-catalyzed asymmetric (transfer) hydrogenation and biocatalytic reduction using ketoreductases (KREDs).
We will move beyond a mere recitation of procedures to explore the mechanistic underpinnings, practical considerations, and comparative performance of these methodologies, empowering you to make informed decisions for your specific synthetic challenges.
Section 1: Transition Metal-Catalyzed Asymmetric Hydrogenation & Transfer Hydrogenation
The pioneering work of Noyori and others in the late 20th century established ruthenium complexes as exceptionally effective catalysts for the asymmetric hydrogenation of ketones.[1][2] These systems, often termed "bifunctional catalysts," achieve their remarkable activity and selectivity through a cooperative mechanism involving both the metal center and the chiral ligand.[3][4]
Mechanistic Rationale: The Outer-Sphere Concerted Pathway
The prevailing mechanism for catalysts of the Noyori-type, such as those combining a Ru(II) center with chiral diphosphine (e.g., BINAP) and diamine (e.g., DPEN) ligands, is an outer-sphere, concerted H⁻/H⁺ transfer.[3][4] This is distinct from pathways involving direct coordination of the ketone's carbonyl oxygen to the metal.
The key steps are as follows:
-
Catalyst Activation: The pre-catalyst, often a Ru(II) chloride complex, is activated in the presence of a base and a hydrogen source (either H₂ for hydrogenation or a hydrogen donor like 2-propanol or formic acid for transfer hydrogenation) to form a catalytically active ruthenium hydride species.[1]
-
Transition State Assembly: The ketone substrate interacts with the active catalyst through a network of non-covalent interactions. A crucial feature is the formation of a six-membered pericyclic transition state involving the Ru-H bond, the N-H bond of the diamine ligand, and the C=O bond of the substrate.[1]
-
Hydride and Proton Transfer: In a concerted fashion, the hydride (H⁻) is delivered from the ruthenium center to the electrophilic carbonyl carbon, while a proton (H⁺) is transferred from the amine ligand to the carbonyl oxygen. This elegant metal-ligand cooperation avoids high-energy intermediates and is the source of the high efficiency.[2][3]
-
Product Release & Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated to continue the cycle.
The precise stereochemical outcome is dictated by the specific chirality of the diphosphine and diamine ligands, which create a well-defined chiral pocket that favors the approach of the ketone from one specific enantioface.
Caption: Fig. 1: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.
Performance & Operational Considerations
Ruthenium-catalyzed hydrogenation is renowned for its high efficiency, often achieving excellent results with very low catalyst loadings (high substrate-to-catalyst ratios, S/C).
-
Advantages:
-
Broad Substrate Scope: Effective for a wide range of aryl ketones, including those with electron-donating or electron-withdrawing groups.[1]
-
High Efficiency: Extremely high Turnover Numbers (TON) and Turnover Frequencies (TOF) are achievable, making it suitable for large-scale industrial processes.[4]
-
Predictable Selectivity: The stereochemical outcome is generally predictable based on the catalyst's ligand combination.
-
-
Challenges:
-
Air & Moisture Sensitivity: The catalysts and reactions often require inert atmosphere conditions (e.g., nitrogen or argon), which can add complexity to the experimental setup.
-
Metal Contamination: The final product may contain trace amounts of ruthenium, which must be removed, a critical consideration in pharmaceutical synthesis.
-
Cost: Ruthenium and the specialized chiral ligands can be expensive, although the high efficiency can offset this cost at scale.
-
Section 2: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[5] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with exquisite precision.[6] These enzymes are a class of oxidoreductases that utilize a nicotinamide cofactor, typically NADPH or NADH, as the source of hydride.[7]
Mechanistic Rationale: The Enzyme Active Site and Cofactor
The mechanism of a KRED-catalyzed reduction is fundamentally different from that of a transition metal catalyst. The reaction occurs within a highly structured, chiral protein pocket known as the active site.
-
Cofactor and Substrate Binding: The nicotinamide cofactor (NAD(P)H) and the ketone substrate bind to the active site of the enzyme in a specific orientation, dictated by a network of hydrogen bonds, hydrophobic interactions, and steric constraints.
-
Stereoselective Hydride Transfer: The enzyme positions the C4 of the dihydropyridine ring of the cofactor in close proximity to one face of the ketone's carbonyl group. A direct hydride transfer from the cofactor to the carbonyl carbon occurs.
-
Protonation and Product Release: A proton is delivered to the carbonyl oxygen, often from a protonated amino acid residue in the active site (e.g., Tyrosine or Lysine), to form the chiral alcohol. The alcohol and the oxidized cofactor (NAD(P)⁺) are then released.
-
Cofactor Regeneration: Since the cofactor is consumed stoichiometrically, a regeneration system is essential for a practical and cost-effective process.[7] This is typically achieved using a sacrificial substrate and a secondary dehydrogenase. A common and highly efficient system is the use of isopropanol, which is oxidized to acetone by the KRED itself or a coupled alcohol dehydrogenase, regenerating the NAD(P)H in situ.[8][9] Another popular system uses glucose and glucose dehydrogenase (GDH).[10]
The enantioselectivity of the reduction is governed by Prelog's rule (or anti-Prelog selectivity, depending on the enzyme), which describes the facial selectivity of hydride addition based on the relative priorities of the substituents on the ketone.[11] Modern enzyme engineering and directed evolution have generated vast libraries of KREDs that can deliver either the (R)- or (S)-alcohol with near-perfect selectivity.[12][13]
Caption: Fig. 2: Biocatalytic cycle with KRED and GDH for cofactor regeneration.
Performance & Operational Considerations
KREDs offer a complementary and often superior approach for aryl ketone reduction, particularly regarding environmental impact and selectivity.
-
Advantages:
-
Exceptional Enantioselectivity: Often achieve >99.5% enantiomeric excess (ee), which is critical for pharmaceutical applications.[14]
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure, simplifying the process and reducing energy consumption.
-
"Green" Chemistry: Avoids the use of heavy metals and organic solvents, making it an environmentally benign methodology.[6]
-
High Chemoselectivity: KREDs can selectively reduce a ketone in the presence of other reducible functional groups, such as aldehydes or alkenes, often eliminating the need for protecting groups.[15]
-
-
Challenges:
-
Substrate Scope: While extensive KRED libraries exist, a specific enzyme may have a limited substrate range. Initial screening is often required to find a suitable enzyme.
-
Cofactor Cost & Regeneration: The nicotinamide cofactor is expensive, making an efficient in situ regeneration system mandatory for any preparative-scale work.[7]
-
Product/Substrate Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity, requiring careful control of reaction parameters.
-
Section 3: Head-to-Head Performance Comparison
To provide a clear benchmark, the following table compares the performance of representative transition metal and biocatalytic systems for the reduction of a model substrate, acetophenone.
| Parameter | Ru-Catalyzed Transfer Hydrogenation | KRED-Catalyzed Reduction |
| Catalyst | RuCl--INVALID-LINK-- | Ketoreductase (e.g., KRED-NADH-110) |
| Hydrogen Source | 2-Propanol (often as solvent) | Glucose (with GDH for regeneration) |
| Catalyst Loading | S/C Ratio: 200 - 10,000+ | ~1-10 mg enzyme per mmol substrate |
| Solvent | 2-Propanol, THF | Aqueous Buffer (e.g., Phosphate, pH 7) |
| Temperature | 25 - 82 °C | 25 - 35 °C |
| Pressure | Atmospheric | Atmospheric |
| Typical ee% | 95 - 99% | >99% |
| Conversion | >95% | >95% |
| Key Advantage | Broad scope, high TON/TOF | Unmatched selectivity, green conditions |
| Key Disadvantage | Metal contamination, air-sensitivity | Requires enzyme screening & cofactor system |
| Reference | [1][16][17] | [10] |
Section 4: Detailed Experimental Protocols
The causality behind experimental choices is critical. The following protocols are designed to be self-validating and highlight the distinct operational workflows.
Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol requires standard inert atmosphere techniques (Schlenk line or glovebox).
Rationale: This procedure uses a well-defined Noyori-type pre-catalyst and 2-propanol as both the hydrogen donor and solvent. A base is required to activate the catalyst. The reaction is run under nitrogen to prevent oxidation of the catalyst and reagents.
Methodology:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ruthenium catalyst, for example, RuCl--INVALID-LINK-- (e.g., 6.4 mg, 0.01 mmol, 1 mol%).
-
Seal the flask, and evacuate and backfill with dry nitrogen three times.
-
Under a positive flow of nitrogen, add anhydrous 2-propanol (5 mL).
-
Add acetophenone (120.1 mg, 1.0 mmol).
-
Prepare the activator solution by dissolving potassium isopropoxide (i-PrOK, 5.6 mg, 0.05 mmol, 5 mol%) in anhydrous 2-propanol (1 mL) in a separate flask under nitrogen.
-
Inject the i-PrOK solution into the reaction mixture to initiate the reaction.
-
Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be analyzed by chiral GC or HPLC to determine conversion and enantiomeric excess.
Protocol: KRED-Catalyzed Reduction of Acetophenone
This protocol is performed on the benchtop with no special atmospheric requirements.
Rationale: This procedure utilizes a commercially available ketoreductase and a glucose/GDH system for cofactor regeneration in an aqueous buffer. The pH is maintained at 7.0 for optimal enzyme activity. Isopropanol is added as a co-solvent to improve the solubility of the hydrophobic acetophenone substrate.
Methodology:
-
To a 50 mL flask, add potassium phosphate buffer (20 mL, 100 mM, pH 7.0).
-
Add NADP⁺ (or NAD⁺, depending on enzyme specificity) (e.g., 4 mg, ~0.005 mmol).
-
Add D-glucose (360 mg, 2.0 mmol) as the ultimate reductant.
-
Add Glucose Dehydrogenase (GDH) (e.g., 10-20 units).
-
Add the selected Ketoreductase (KRED) (e.g., 10 mg of a lyophilized powder).[10]
-
Stir the mixture gently at room temperature (~25-30 °C) for 5-10 minutes to ensure all components are dissolved.
-
Prepare a solution of acetophenone (120.1 mg, 1.0 mmol) in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO (e.g., 1 mL).
-
Add the substrate solution dropwise to the buffered enzyme mixture.
-
Seal the flask and stir at room temperature or in a shaker at ~30 °C. Monitor the reaction progress by chiral GC or HPLC by periodically extracting a small aliquot with an organic solvent (e.g., ethyl acetate).
-
Upon completion, extract the entire reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Analyze for conversion and enantiomeric excess.
Conclusion
Both transition metal catalysis and biocatalysis represent highly advanced and powerful solutions for the enantioselective reduction of aryl ketones. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the specific requirements of the project.
-
Transition Metal Catalysis remains the method of choice when a very broad substrate scope is required, or when extremely high turnover numbers are the primary driver for a well-established industrial process. Its predictability and robustness are significant assets.
-
Biocatalysis with KREDs is the superior option when exceptional enantioselectivity (>99.5% ee) is non-negotiable, when mild and sustainable "green" conditions are a priority, or when high chemoselectivity is needed to avoid protecting group chemistry in complex molecules. The rapid expansion of commercially available enzyme libraries has made this technology more accessible and versatile than ever before.[18]
For the modern drug development professional, a working knowledge of both benchmark systems is essential. The optimal synthetic route will often be determined by a careful evaluation of the target molecule's structure, the required scale, cost considerations, and the purity demands of the final chiral alcohol product.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Enantioselective Reduction of Ketones with Daucus carota Root [organic-chemistry.org]
- 12. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 13. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 14. Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes [mdpi.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Methoxyphenyl)ethanol
In the landscape of pharmaceutical research and organic synthesis, the responsible management of chemical reagents is as critical as the innovative discoveries they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-Methoxyphenyl)ethanol (CAS No. 23308-82-9), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and a deep understanding of the material's properties, reflecting our commitment to supporting your research beyond the product itself.
Hazard Assessment and Regulatory Framework
Before handling any chemical waste, a thorough understanding of its intrinsic hazards and the governing regulations is paramount. This forms the basis of a self-validating safety system in any laboratory.
Intrinsic Hazards of this compound
This compound is an alcohol derivative with specific health and safety considerations. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The causality behind these classifications lies in the chemical's interaction with biological tissues. As a solvent and irritant, it can defat skin, leading to irritation, and cause significant discomfort upon contact with mucous membranes in the eyes and respiratory tract. Its oral toxicity necessitates careful handling to prevent accidental ingestion.
Governing Regulatory Standards
The disposal of chemical waste in a laboratory setting is not merely a suggestion but a legal requirement. Two primary federal bodies in the United States establish the standards:
-
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates the creation of a Chemical Hygiene Plan (CHP) .[3][4] This plan is the foundational document for safety procedures in your lab and must include provisions for waste disposal.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave" management.[5][6][7]
Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into actionable protocols for your specific location. Always consult your institution's EHS guidelines as the primary authority.
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a systematic approach to safely accumulate and dispose of this compound waste.
Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. The choice of PPE is dictated by the hazard assessment.
-
Eye and Face Protection: Wear safety glasses with side shields or goggles. If there is a splash hazard, a face shield is required.[2]
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned.
-
Hand Protection: Chemically resistant gloves (such as nitrile) are mandatory. It is crucial to note that ethanol can break through standard nitrile gloves in under an hour; therefore, if you get this compound on your gloves, change them promptly.[8]
Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures efficient disposal.
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams, especially strong oxidizing agents (e.g., nitric acid, perchlorates), which can react violently with alcohols.[8][9]
-
Designated Container: Collect liquid this compound waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). The container must be in good condition, free of cracks or corrosion.[5][10]
-
Solid Waste: Any solids contaminated with this compound (e.g., absorbent pads, contaminated gloves) should be collected in a separate, clearly labeled container for solid chemical waste.
Hazardous Waste Labeling
Accurate labeling is an EPA requirement and is critical for safety and compliance.[10][11] Every hazardous waste container must be labeled with:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . Do not use chemical formulas or abbreviations.[10]
-
A clear statement of the associated hazards (e.g., "Ignitable," "Irritant").[10]
-
The date the container first received waste (accumulation start date).
On-Site Storage (Satellite Accumulation)
Labs may accumulate waste at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[6]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Volume Limits: A lab can accumulate up to 55 gallons of a single hazardous waste stream.
-
Keep it Closed: Waste containers must be securely closed at all times, except when actively adding waste.[5][10] This is a common point of failure during regulatory inspections and is crucial for preventing the release of vapors.
Arranging for Final Disposal
Laboratory personnel are prohibited from transporting hazardous waste off-site.[12]
-
Once the waste container is full or you are finished with the process, seal it securely.
-
Complete a hazardous waste pickup request form as required by your institution's EHS department.
-
EHS will arrange for trained personnel to collect the waste and transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Under no circumstances should this compound be disposed of down the sink or allowed to evaporate in a fume hood. [8][9][12] This is illegal and environmentally harmful.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
Spill Response
-
Small Spill (<500 mL and easily managed):
-
Alert personnel in the immediate area.
-
Ensure proper ventilation (a chemical fume hood is ideal).[8]
-
Wearing appropriate PPE, contain and absorb the spill using a chemical spill kit with absorbent pads.
-
Collect the contaminated absorbent material, place it in a sealed container, and label it as hazardous waste for disposal.[8]
-
Clean the spill area with soap and water.
-
-
Large Spill (>500 mL or you feel it is unsafe):
-
Evacuate the immediate area.
-
Warn others and restrict access.
-
Contact your institution's EHS or emergency response team immediately.[8]
-
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Data Summary Table
For quick reference, the key properties and classifications of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 23308-82-9 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 248.3 °C at 760 mmHg | |
| Flash Point | 103.7 °C | |
| GHS Hazard Codes | H302, H315, H319, H335 | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the routine disposal and emergency handling of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- 1. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. osha.gov [osha.gov]
- 4. osha.gov [osha.gov]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Methoxyphenyl)ethanol
This guide provides essential safety protocols for the handling of 1-(3-Methoxyphenyl)ethanol (CAS No. 23308-82-9). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating the specific risks associated with this compound. The protocols herein are designed to be self-validating systems, ensuring that safety is an integral component of the experimental design.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific toxicological profile of this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). The Globally Harmonized System (GHS) classification dictates the minimum safety requirements.
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed. This indicates acute oral toxicity, making prevention of ingestion paramount.[1][2]
-
H315: Causes skin irritation. Direct dermal contact can lead to localized inflammation, redness, and discomfort.[2]
-
H319: Causes serious eye irritation. The compound poses a significant risk to ocular tissue, with potential for painful irritation upon contact from splashes or aerosols.[2]
-
H335: May cause respiratory irritation. Inhalation of vapors or mists can irritate the respiratory tract.[2]
These classifications necessitate a multi-faceted PPE approach that establishes barriers for all potential routes of exposure: dermal, ocular, and respiratory. The signal word associated with this chemical is "Warning".[1][2]
Core PPE Recommendations and Selection Matrix
The foundation of safe handling lies in using engineering controls, primarily a certified chemical fume hood, to minimize ambient exposure.[3] PPE serves as the critical final barrier.
Eye and Face Protection
Due to the serious eye irritation hazard (H319), appropriate eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are required for all handling procedures. Standard safety glasses do not provide an adequate seal against splashes and are insufficient.
-
Recommended for High-Risk Tasks: For procedures involving larger volumes (>50 mL) or a heightened risk of splashing (e.g., transfers under positive pressure, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[4]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin irritation (H315).[2] Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consulting a glove manufacturer's compatibility chart is best practice. Always inspect gloves for tears or pinholes before use and remove them immediately if contamination is suspected.[5]
-
Laboratory Coat: A long-sleeved, flame-resistant (FR) lab coat is required to protect against incidental skin contact and small splashes. Ensure the coat is fully buttoned.
Respiratory Protection
The risk of respiratory irritation (H335) is best managed through engineering controls.
-
Primary Control: All procedures that may generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.[3]
-
Secondary Control: If engineering controls are not feasible or during a large-scale spill, an air-purifying respirator equipped with an organic vapor cartridge may be necessary. Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.
PPE Selection Matrix for Common Laboratory Tasks
This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific task and associated risk.
| Task | Minimum Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Stock Solution Preparation (<10 mL) | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Reaction Setup/Transfer (>50 mL) | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Rotary Evaporation | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Open-Bench Weighing (Solid form, if applicable) | Ventilated Balance Enclosure | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in enclosure |
| Large Spill Cleanup (>100 mL) | Maximize Area Ventilation | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat | Air-Purifying Respirator with Organic Vapor Cartridge |
Procedural Guide: Donning, Doffing, and Disposal
Cross-contamination during the removal of PPE is a common and preventable cause of exposure. The following sequence must be followed meticulously.
Protocol 1: Step-by-Step PPE Donning Sequence
-
Attire Check: Confirm that personal clothing covers the legs and that closed-toe shoes are worn.
-
Lab Coat: Don the lab coat, ensuring it is fully buttoned.
-
Eye/Face Protection: Put on chemical splash goggles and, if required, the face shield.
-
Gloves: Don the final piece of PPE, the gloves. Ensure the cuffs of the gloves overlap with the sleeves of the lab coat.
Protocol 2: Step-by-Step PPE Doffing Sequence (Contamination Control)
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface.
-
Lab Coat: Unbutton the lab coat. Remove it by peeling it from the shoulders and turning the sleeves inside out. Handle it by the inside surfaces and hang it in its designated location or place it for laundering.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[2]
Protocol 3: Management of Contaminated Items and Chemical Waste
-
Contaminated PPE: All disposable PPE, such as gloves, must be disposed of as hazardous waste.[6] Place items in a clearly labeled, sealed waste container.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, closed hazardous waste container. Do not pour it down the drain.
-
Spill Cleanup: Absorb spills with an inert material (e.g., vermiculite or sand), collect the material in a sealed container, and dispose of it as hazardous chemical waste.[7]
Emergency Procedures: In Case of Exposure
Immediate and correct first aid is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting appropriate PPE when planning any procedure involving this compound.
Caption: PPE selection workflow for this compound.
References
- 1. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. epa.gov [epa.gov]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. aksci.com [aksci.com]
- 7. content.oppictures.com [content.oppictures.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
